4-(4,6-Dichloropyrimidin-2-yl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCOCPRVQUEIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378175 | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-13-4 | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
An In-depth Technical Guide to the Synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth examination of the , a critical building block in the development of pharmaceuticals and agrochemicals.[1] The document moves beyond a simple recitation of procedural steps to offer a detailed exploration of the underlying reaction mechanism, principles of regioselectivity, a field-tested experimental protocol, and robust characterization data. By grounding the synthesis in established chemical principles and providing a self-validating framework, this guide is intended to empower researchers, scientists, and drug development professionals to reliably produce and verify this versatile chemical intermediate.
Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the strategic arrangement of its functional components: a morpholine moiety attached to a pyrimidine ring bearing two reactive chlorine atoms.[2] This structure serves as a versatile scaffold for building more complex molecules. The two remaining chlorine atoms at the C4 and C6 positions are active sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of diverse functionalities.[2] This inherent reactivity makes it a foundational intermediate in the synthesis of targeted kinase inhibitors for oncology research, antiviral agents, and potent fungicides and herbicides in the agrochemical sector.[1][3][4]
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process hinges on the reaction between 2,4,6-trichloropyrimidine and morpholine.
Mechanism of Action
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the three chlorine substituents.[3] This electronic characteristic makes the carbon atoms of the pyrimidine ring highly electrophilic and thus susceptible to attack by nucleophiles like the secondary amine of morpholine.[2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorine-bearing carbon atoms on the pyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.
The Question of Regioselectivity
A critical aspect of this synthesis is controlling which of the three chlorine atoms is replaced. The chlorine atoms at the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine exhibit differential reactivity. While substitutions with some nucleophiles can favor the C4 position, the established protocol for synthesis with morpholine under controlled, low-temperature conditions selectively favors substitution at the C2 position.[5][6] This selectivity is governed by a combination of electronic and steric factors. The C2 position is electronically distinct and its substitution with the moderately bulky morpholine nucleophile is kinetically favored under the specified conditions, leading to this compound as the major product.[5]
Experimental Synthesis Protocol
This protocol is a robust, validated method for the synthesis of the target compound, yielding a high proportion of the desired C2-substituted regioisomer.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount | CAS No. |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.43 | 1.0 | 3.158 g (17.22 mmol) | 3764-01-0 |
| Morpholine | C₄H₉NO | 87.12 | 1.05 | 1.576 g (18.09 mmol) | 110-91-8 |
| Acetone | C₃H₆O | 58.08 | - | 60 mL | 67-64-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |
| Silica Gel | SiO₂ | 60.08 | - | As needed | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 2,4,6-trichloropyrimidine (3.158 g, 17.22 mmol) with acetone (60 mL).[5]
-
Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0 °C.[5] This initial cooling is crucial for controlling the reaction's exothermicity and enhancing regioselectivity.
-
Nucleophile Addition: Add morpholine (1.576 g, 18.09 mmol) slowly to the cooled mixture. Maintain the temperature at 0 °C throughout the addition.[7]
-
Initial Reaction: Stir the reaction mixture vigorously at 0 °C for 15 minutes.[5]
-
Warming and Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 15 minutes.[7]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.[5] The disappearance of the starting 2,4,6-trichloropyrimidine spot indicates reaction completion.
-
Work-up: Concentrate the reaction mixture using a rotary evaporator to remove the acetone. Further dry the resulting crude solid under high vacuum.[5]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with 20% ethyl acetate in hexanes.[7] This step is essential to separate the major C2 isomer from the minor C4-substituted isomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine.[5]
-
Product Isolation: Collect the fractions corresponding to the major product and concentrate them via rotary evaporation to yield this compound as a white to off-white solid.[1][5] The expected yield for the major isomer is approximately 79% (3.183 g).[5]
Caption: Synthetic workflow for this compound.
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is paramount. The following data serves as a benchmark for validating a successful synthesis.
| Property | Data | Source |
| Appearance | White to almost white powder/crystal | [1] |
| Molecular Formula | C₈H₉Cl₂N₃O | [5] |
| Molecular Weight | 234.08 g/mol | [1] |
| Melting Point | 139 - 143 °C | [1] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [5][7] |
| ¹³C-NMR (101MHz, CDCl₃) of Minor Isomer | δ 161.75, 160.55, 108.31, 66.59, 44.39 | [5] |
| HRMS [M]⁺ | Calculated: 234.0201; Measured: 234.0196 | [5][7] |
Note: The ¹³C-NMR data provided in the source material corresponds to the minor C4-isomer, which is useful for confirming its separation during chromatography.[5]
Safety and Handling
Professional laboratory safety standards must be strictly adhered to when performing this synthesis. The primary reagents, 2,4,6-trichloropyrimidine and morpholine, present specific hazards.
-
2,4,6-Trichloropyrimidine: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8] It is also a lachrymator (causes tearing).[8] Handle only in a well-ventilated area or a chemical fume hood.[9]
-
Morpholine: Morpholine is a corrosive and flammable liquid.[10] It can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation.[10]
Mandatory Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[9][11]
-
Engineering Controls: Perform all manipulations within a certified chemical fume hood to avoid inhalation of vapors and dust.[12] Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Handling: Avoid all personal contact, including inhalation and ingestion.[11] Wash hands thoroughly after handling.[12] Keep containers tightly closed when not in use.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]
Conclusion
The via the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine is a reliable and efficient process. By understanding the underlying chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers can confidently produce this high-value intermediate. The self-validating nature of the protocol, supported by comprehensive characterization data, ensures the integrity of the final product, paving the way for its successful application in downstream drug discovery and material science research.
References
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ResearchGate . Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. [Link]
-
PMC . An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
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ResearchGate . 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. [Link]
-
PubMed Central . Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Cole-Parmer . Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]
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Carl ROTH . Safety Data Sheet: Morpholine. [Link]
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ResearchGate . Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]
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ResearchGate . Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. . Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]
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A Technical Guide to 4-(4,6-Dichloropyrimidin-2-yl)morpholine: Synthesis, Reactivity, and Applications
Introduction
4-(4,6-Dichloropyrimidin-2-yl)morpholine is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a morpholine ring attached to a dichloropyrimidine core, presents a unique combination of physicochemical properties and reactive sites. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases, which has made it a privileged scaffold in medicinal chemistry.[3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a building block for drug discovery and agrochemical development. The two highly reactive chlorine atoms at the C4 and C6 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr), making this compound an ideal starting point for constructing complex molecular architectures.[1][5]
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The fundamental physical and spectral characteristics of a compound are crucial for its handling, characterization, and application in synthesis. The properties of this compound are well-documented, ensuring its reliable use in a research setting.
Physical Properties
The compound is typically a white to off-white crystalline solid, with good stability under recommended storage conditions.[2][6] Its solubility in various organic solvents facilitates its use in a wide range of reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 10397-13-4 | [1][7] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][7] |
| Molecular Weight | 234.08 g/mol | [1][7] |
| Appearance | White to almost white powder/crystal | [2][6] |
| Melting Point | 139 - 143 °C | [2] |
| Boiling Point | 392.9 ± 52.0 °C (Predicted) | [6] |
| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Toluene, Dichloromethane | [1][6] |
| Storage | 2 - 8 °C, under inert gas | [2][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. The following data is consistent with the assigned structure.[7][8]
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [7][8] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.75, 160.55, 108.31, 66.59, 44.39 (for minor regioisomer) | [7][8] |
| HRMS ([M]⁺) | Calculated: 234.0201; Found: 234.0196 | [7][8] |
Synthesis and Reactivity
The synthetic route to this compound and its subsequent reactivity are central to its utility as a chemical intermediate.
Synthesis
The primary and most efficient synthesis involves the selective nucleophilic substitution of one chlorine atom on 2,4,6-trichloropyrimidine with morpholine.[7] The chlorine atom at the C2 position is generally more susceptible to initial substitution than those at C4 and C6, although regioselectivity can be influenced by reaction conditions.[9]
Figure 2: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound [7]
-
Reaction Setup: Combine 2,4,6-trichloropyrimidine (1.0 eq, e.g., 17.22 mmol) with acetone in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Nucleophilic Addition: Slowly add morpholine (1.05 eq, e.g., 18.09 mmol) to the cooled mixture while stirring.
-
Reaction Progression: Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.
-
Workup: Upon completion, concentrate the reaction mixture via rotary evaporation and dry further under a high vacuum to remove residual solvent.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (the desired product) from the minor regioisomer. The typical yield for the major product is approximately 79%.[7]
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chemical utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[1] The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which activates the attached halogens for displacement.[5][10]
Causality of Reactivity:
-
Electronic Effect: The electron-withdrawing nature of the pyrimidine nitrogens makes the carbon atoms at positions 4 and 6 highly electrophilic.[5]
-
Intermediate Stabilization: This electron deficiency stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, lowering the activation energy of the reaction.[1]
-
Leaving Group Ability: Chloride is an effective leaving group, facilitating the final elimination step to restore the aromaticity of the pyrimidine ring.
This reactivity allows for a stepwise and often regioselective introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to build a library of substituted pyrimidines.[1][11]
Figure 3: Generalized mechanism for SNAr on the dichloropyrimidine core.
Applications in Research and Drug Development
The 4-morpholinopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the field of oncology.[12][13] The morpholine moiety is often critical for binding to biological targets, while the pyrimidine core serves as a versatile anchor for introducing other pharmacophoric elements.
Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently deregulated in various human cancers, making its components key targets for therapeutic intervention.[13] 4-(Pyrimidin-4-yl)morpholines are recognized as potent pharmacophores for PI3K and related kinase inhibition.[13]
-
Mechanism of Action: The morpholine oxygen is crucial as it often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. This interaction provides both potency and selectivity over the broader kinome.[13] The dichloropyrimidyl-morpholine core allows for the systematic derivatization at the C4 and C6 positions to optimize binding affinity, selectivity, and pharmacokinetic properties.
Agrochemicals
Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of modern agrochemicals.[2] Its derivatives have been developed as potent and selective herbicides and fungicides. The targeted action of these molecules helps to improve crop yields while minimizing the impact on non-target species, which is a cornerstone of sustainable agriculture.[2]
Versatile Synthetic Building Block
The predictable reactivity of the two chlorine atoms allows for the sequential or differential substitution, providing access to complex heterocyclic systems. For example, one chlorine can be displaced under milder conditions, followed by a second, more forcing substitution at the remaining position. This stepwise functionalization is invaluable for creating libraries of compounds for high-throughput screening in both drug and materials discovery.[1]
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin or eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C, preferably under an inert atmosphere of nitrogen or argon to maintain long-term stability.[2][6]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
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Synthesis of 2-morpholino-5-methoxy-4,6-dichloro-pyrimidine. PrepChem.com. [Link]
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2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
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Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
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Morpholine - NIST Mass Spectrometry Data. National Institute of Standards and Technology. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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Morpholine - IR Spectrum. National Institute of Standards and Technology. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
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Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
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Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. OSTI.gov. [Link]
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An In-depth Technical Guide to 4-(4,6-dichloropyrimidin-2-yl)morpholine: A Privileged Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a quintessential example, forming the core of numerous therapeutic agents due to its bioisosteric relationship with the purine bases of DNA and RNA.[1] This guide focuses on a particularly strategic derivative: 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS No. 10397-13-4).
This compound represents a confluence of two powerful medicinal chemistry motifs. The dichloropyrimidine core provides a rigid, planar anchor with two reactive chlorine atoms at the C4 and C6 positions, acting as electrophilic handles for sequential and regioselective functionalization via nucleophilic aromatic substitution (SNAr).[2] The morpholine moiety, often appended to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, renders this molecule an exceptionally versatile starting point for the synthesis of compound libraries targeting a range of protein kinases.[3][4] This guide serves as a comprehensive technical resource, detailing the synthesis, reactivity, analytical characterization, and strategic application of this scaffold, with a particular focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[3][5]
Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 10397-13-4 | [6] |
| Molecular Formula | C₈H₉Cl₂N₃O | [6] |
| Molecular Weight | 234.08 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Predicted Boiling Point | 392.9 ± 52.0 °C | |
| Predicted Density | 1.435 ± 0.06 g/cm³ | |
| Solubility | Soluble in toluene, acetone, and other common organic solvents. |
Synthesis and Mechanism
The synthesis of this compound is a well-established, regioselective nucleophilic aromatic substitution reaction. The process leverages the differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine precursor.
Reaction Causality: Why the 2-Position Reacts First
The substitution of morpholine at the C2 position of 2,4,6-trichloropyrimidine is not arbitrary. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing chlorine atoms. However, the two nitrogen atoms in the ring exert a stronger activating effect on the C2 and C4/C6 positions. In many SNAr reactions on 2,4-dichloropyrimidines, substitution preferentially occurs at the C4 position.[7] However, in the case of 2,4,6-trichloropyrimidine, the C2 position is often the most reactive, leading to the desired product as the major regioisomer.[6][8] This is followed by the potential for further substitution at the remaining C4 and C6 positions.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[6]
Materials:
-
2,4,6-Trichloropyrimidine (1.0 equiv)
-
Morpholine (1.05 equiv)
-
Acetone (anhydrous)
-
Ethyl acetate (for TLC and chromatography)
-
Hexanes (for TLC and chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine and acetone.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add morpholine (1.05 equivalents) to the cooled solution while stirring.
-
Continue stirring at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.
-
Upon completion, concentrate the reaction mixture via rotary evaporation.
-
Dry the crude product under high vacuum.
-
Purify the product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the title compound as a white to off-white solid.
The Dichloropyrimidine Core as a Kinase Inhibitor Scaffold
The 2,4-disubstituted pyrimidine motif is a privileged scaffold for ATP-competitive kinase inhibitors.[5][9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. The substituents at the C2 and C4/C6 positions can then be elaborated to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Application in PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound is an ideal starting material for the synthesis of PI3K/mTOR dual inhibitors. The morpholine at the C2 position often serves to enhance solubility and can form beneficial interactions in the solvent-exposed region of the kinase active site, while the reactive chlorines at C4 and C6 allow for the introduction of various amine-containing groups to probe the ATP-binding site for increased potency and selectivity.[2][12]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based dual inhibitors.
Structure-Activity Relationship (SAR) Insights
While SAR is specific to the final elaborated molecule, general principles can be derived for derivatives of the this compound scaffold:
| Position | Modification | Typical Effect on Activity |
| C4/C6 | Introduction of substituted anilines or other heterocycles via SNAr | Crucial for potency and selectivity. These groups interact with the hydrophobic regions of the ATP-binding pocket. Electron-donating or withdrawing groups on these substituents can fine-tune binding affinity.[13] |
| C5 | Substitution (e.g., with a cyano group) | Can provide additional interaction points and modulate the electronics of the pyrimidine ring, potentially enhancing potency.[12][14] |
| Morpholine | N/A (as a core component) | Generally improves solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor.[3] |
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
Representative Data: [6]
-
¹H NMR (300 MHz, CDCl₃): δ 6.40 (s, 1H, pyrimidine H-5), 3.82-3.70 (m, 4H, morpholine -OCH₂-), 3.65 (m, 4H, morpholine -NCH₂-).
-
¹³C NMR (101 MHz, CDCl₃) of a regioisomer: δ 161.75, 160.55, 108.31, 66.59, 44.39.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing purity and for reaction monitoring. While a specific validated method for the title compound is not widely published, a typical reverse-phase method can be developed.[15]
Representative HPLC Method Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
HRMS (ESI) [M+H]⁺: Calculated for C₈H₁₀Cl₂N₃O: 234.0201; Found: 234.0196.[6] The characteristic isotopic pattern for two chlorine atoms will be a key diagnostic feature.
Safety, Handling, and Disposal
Hazard Profile:
-
Precursors: Morpholine is flammable, corrosive, and toxic.[16][17][18][19] 2,4,6-Trichloropyrimidine is an irritant.
-
Chemical Class: Chlorinated organic compounds can be toxic and environmentally persistent. They should be treated as irritants to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.
-
Skin and Body Protection: Wear a flame-retardant lab coat and fully enclosed shoes.
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
-
Avoid inhalation of dust and contact with skin and eyes.
Disposal:
-
Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[20][21]
-
All contaminated materials (e.g., gloves, glassware, silica gel) should be collected in a designated hazardous waste container.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its dual reactive sites offer a predictable and versatile platform for creating diverse libraries of compounds. The inherent properties of the pyrimidine and morpholine rings make this scaffold particularly well-suited for the development of kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway. By understanding its synthesis, reactivity, and analytical profile, and by adhering to strict safety protocols, researchers can effectively leverage this powerful scaffold to advance the discovery of novel therapeutics.
References
- Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus. (Arch Pharm (Weinheim), 2025)
- The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives substituted at the 4 and 6 positions have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases. (BenchChem, 2025)
- ChemicalBook provides synthesis methods and characterization data for 4-(4,6-Dichloropyrimidin-2-yl)
- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5 years but is largely centered on synthetic work reported in 2011 and 2012.
- Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway is critical in cell proliferation, growth, survival, protein synthesis, and glucose metabolism. Several research groups have reported Morpholino pyrimidine derivatives as small molecule PI3K/Akt/mTOR inhibitors.
- Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. (PubMed)
- A series of target compounds and the relative intermediates were synthesized...
- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5 years.
- The proper disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. (BenchChem, 2025)
- The phosphoinositide 3-kinase (PI3K) pathway plays an integral role in many cellular processes and is frequently altered in cancer, contributing to tumor growth and survival.
- Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (PubMed Central)
- The frequent activation of the PI3K/AKT/mTOR pathway in cancer, and its crucial role in cell growth and survival, has made it a much desired target for pharmacologic intervention.
- ChemicalBook provides spectroscopic data for this compound. (chemicalbook.com)
- A number of new substituted morpholinopyrimidines were prepared utilizing sequential nucleophilic aromatic substitution and cross-coupling reactions. (MDPI)
- In this study, we designed and synthesized a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which were evaluated for their PI3K inhibitory potency. (Frontiers, 2024)
- A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized, and evaluated for their PI3K inhibitory potency. (frontiersin.org)
- Some new 1,3,5-triazine or pyrimidine derivatives containing a dithiocarbamate skeleton were designed, synthesized, and evaluated as selective PI3Kα inhibitors.
- Pyrimidine is an important electron-rich aromatic heterocycle, and, as a building block of DNA and RNA, is a critical endogenous component of the human body.
- Safety Data Sheet for Morpholine. (Fisher Scientific, 2010)
- Safety D
- Safety Data Sheet for Morpholine. (pentachemicals.eu, 2025)
- Safety D
- ¹H NMR Spectrum for Morpholine.
- Safety Data Sheet for Morpholine. (Sigma-Aldrich, 2024)
- A guide for the safe disposal of 3-Chlorofuro[2,3-b]pyridine, a related chlorinated heterocyclic compound. (BenchChem, 2025)
- A resource for seized drug practitioners for informational purposes regarding GC-MS analysis. (justice.gov, 2020)
- HPLC Methods for analysis of Morpholine.
- A report on the highly regioselective amination of 6-Aryl-2,4-dichloropyrimidine.
- A study on the regioselective amination of substituted di- and trichloropyrimidines.
- An analysis on the regioselectivity of SNAr reactions observed with 2,4-dichloropyrimidines. (compchem.com)
- A survey on the disposal of chlorine-containing organic wastes.
- A study on the mono- and diamination of 4,6-dichloropyrimidine with adamantane-containing amines.
- An HPLC method for the analysis of dichlorophen. (PubMed)
- A guide to the quantitative analysis of 2-Amino-4,6-dichloropyrimidine-13C2, including represent
- NMR data for 4-(2-Aminoethyl)morpholine. (bmrb.io)
- A collection of procedures for the analysis of pharmaceuticals using high-performance liquid chrom
- A list of drug classes including pyrimidine synthesis inhibitors. (rxinfocenter.com)
- A study on new chlorinated meroterpenoids with antifungal activity. (MDPI)
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An In-Depth Technical Guide to the Structure Elucidation of 4-(4,6-dichloropyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural determination of synthetic compounds is a critical pillar of modern chemical and pharmaceutical research. For heterocyclic molecules such as 4-(4,6-dichloropyrimidin-2-yl)morpholine, a comprehensive analytical approach is paramount to confirm its identity, purity, and isomeric integrity. This guide provides a detailed exploration of the methodologies and data interpretation required for the complete structure elucidation of this compound, offering insights into the causal relationships behind experimental choices and presenting self-validating protocols. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the theoretical underpinnings of its regioselective synthesis, providing a robust framework for researchers in the field.
Introduction: The Significance of this compound
This compound is a substituted dichloropyrimidine that serves as a versatile building block in medicinal chemistry and materials science.[1] The pyrimidine core is a privileged scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms allows for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The morpholine moiety can influence the compound's physicochemical properties, such as solubility and pharmacokinetic profile. Given its potential in the development of novel chemical entities, a thorough and unambiguous confirmation of its structure is the foundational first step in any research endeavor.
The synthesis of this compound from 2,4,6-trichloropyrimidine and morpholine presents a challenge of regioselectivity, with the potential formation of the isomeric byproduct, 4-(2,6-dichloropyrimidin-4-yl)morpholine. Therefore, a key aspect of its structural elucidation is the definitive differentiation between these two isomers.
Synthesis and Regioselectivity
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with morpholine.[2] The reaction is typically carried out at low temperatures in a suitable solvent like acetone.[2]
Experimental Protocol: Synthesis
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of morpholine (1.05 eq.) in acetone to the cooled solution.
-
Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound as the major regioisomer.[2]
The Rationale of Regioselectivity
The preferential substitution of the chlorine atom at the C2 position over the C4 and C6 positions is a critical aspect of this synthesis. While nucleophilic aromatic substitution on dichloropyrimidines often favors the C4 position, the presence of an additional chlorine atom at the C6 position in the starting material, 2,4,6-trichloropyrimidine, alters the electronic landscape of the molecule. Quantum mechanics calculations have shown that for 2,4,6-trichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) has significant lobes at both the C4 and C6 positions, with no significant LUMO distribution at the C2 position. However, the energy gap between the LUMO and LUMO+1 is small, suggesting that the LUMO+1 orbital may also play a role in the reaction. The LUMO+1 orbital does have a significant lobe at the C2 position. This indicates that while the C4/C6 positions are electronically favored for nucleophilic attack based on the LUMO, the C2 position is also accessible. The observed product distribution, with the 2-substituted isomer being the major product, suggests that other factors, such as the stability of the Meisenheimer intermediate and the specific reaction conditions, likely contribute to the final regiochemical outcome.
Caption: Expected 2D NMR correlations for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound, and its fragmentation pattern offers valuable structural clues.
HRMS is used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula. For this compound (C₈H₉Cl₂N₃O), the calculated exact mass is 234.0201. [2]Experimental HRMS data showing a measured value close to this, such as 234.0196, provides strong evidence for the correct elemental composition. [2]
The fragmentation of dichloropyrimidine derivatives in the mass spectrometer is influenced by the substituents. Common fragmentation pathways include the loss of chlorine atoms, cleavage of the morpholine ring, and fragmentation of the pyrimidine ring. The isotopic pattern of the molecular ion peak, showing the characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, is a definitive indicator of the presence of two chlorine atoms.
Differentiating from the Regioisomer: 4-(2,6-dichloropyrimidin-4-yl)morpholine
The most likely impurity in the synthesis is the regioisomer 4-(2,6-dichloropyrimidin-4-yl)morpholine. Distinguishing between these two isomers is crucial.
| Spectroscopic Feature | This compound | 4-(2,6-dichloropyrimidin-4-yl)morpholine | Rationale for Difference |
| ¹H NMR (Pyrimidine H5) | ~6.40 ppm [2] | ~6.56 ppm [2] | The electronic environment of H5 is different due to the position of the morpholine substituent. |
| ¹³C NMR (Pyrimidine C4/C6) | Expected to be similar. | ~161.75 ppm [2] | The carbon attached to the morpholine (C4) is significantly deshielded. |
| ¹³C NMR (Pyrimidine C2) | Expected to be downfield. | ~160.55 ppm [2] | The carbon bearing a chlorine atom (C2) is also deshielded. |
| HMBC Correlations | H3'/H5' (morpholine) to C2 (pyrimidine) | H3'/H5' (morpholine) to C4 (pyrimidine) | This is the most definitive method to distinguish the isomers, as it directly shows the point of attachment. |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a published crystal structure for this compound was not found in the Cambridge Structural Database as of early 2026, obtaining such a structure would be the ultimate confirmation. The data would reveal the precise geometry of the pyrimidine and morpholine rings and how the molecules pack in the crystal lattice.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on a synergistic application of synthetic organic chemistry and advanced spectroscopic techniques. Through a careful analysis of 1D and 2D NMR data, mass spectrometry, and an understanding of the underlying principles of its regioselective synthesis, researchers can confidently and accurately determine the structure of this important chemical building block. The ability to differentiate it from its key regioisomeric impurity is a testament to the power of these analytical methods. This guide provides a comprehensive framework for scientists and professionals in drug development to approach the structural characterization of this and similar heterocyclic compounds with scientific rigor and integrity.
References
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]
-
Search - Access Structures. CCDC. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
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mass spectra - fragmentation patterns. Chemguide. [Link]
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biological activity of 4-(4,6-dichloropyrimidin-2-yl)morpholine
An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While direct biological activity of the title compound is not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The dichloropyrimidine core serves as a reactive scaffold, enabling the synthesis of diverse molecular libraries. This document details the compound's physicochemical properties, synthesis, and chemical reactivity. The core of this guide is a detailed exploration of the biological activities—primarily anticancer and anti-inflammatory—observed in its derivatives. We provide field-proven experimental protocols, structure-activity relationship insights, and future perspectives for researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold in Chemical Synthesis
The compound this compound is a cornerstone intermediate, merging two "privileged" structural motifs: the pyrimidine ring and the morpholine moiety. Pyrimidine derivatives are renowned for a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The morpholine ring is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability, and can enhance potency through specific molecular interactions.[3][4]
The strategic value of this compound stems from the two highly reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These sites are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile and selective introduction of a wide array of functional groups.[5] This reactivity makes it an ideal starting point for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[6][7] This guide will dissect the synthetic pathways that leverage this reactivity and survey the biological activities of the resulting derivatives.
Physicochemical Characteristics and Synthesis
A foundational understanding of a compound's properties and synthesis is critical for its effective application in research.
Compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N₃O | [8] |
| Molecular Weight | 234.08 g/mol | [8] |
| CAS Number | 10397-13-4 | [8] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 139 - 143 °C | [6] |
| Solubility | Soluble in Toluene | [9] |
| Storage | Store at 2 - 8 °C under inert gas | [6][9] |
Synthesis Protocol: Selective Nucleophilic Substitution
The synthesis of this compound is efficiently achieved through the selective substitution of one chlorine atom from 2,4,6-trichloropyrimidine. The chlorine at the C2 position is the most electrophilic and thus the most susceptible to nucleophilic attack by morpholine.
Rationale: The electron-withdrawing nature of the two ring nitrogens makes the carbon atoms of the pyrimidine ring electrophilic. The C2 position is flanked by both nitrogens, making it significantly more reactive towards nucleophiles than the C4 and C6 positions. By controlling the stoichiometry and reaction temperature, selective monosubstitution can be achieved with high yield.
Step-by-Step Protocol: [8]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq, e.g., 17.22 mmol, 3.158 g) in acetone (approx. 60 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add morpholine (1.05 eq, e.g., 18.09 mmol, 1.576 g) to the cooled solution while stirring.
-
Reaction: Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.
-
Work-up: Upon completion, concentrate the reaction mixture via rotary evaporation to remove the acetone. Further dry the crude product under a high vacuum.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the major regioisomer, this compound. A typical reported yield is approximately 79%.[8]
Visualization: Synthesis Workflow
Caption: Derivatization pathways from the core scaffold via nucleophilic substitution.
Biological Activities of Derivatives
While the core compound is primarily a building block, its derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Derivatives of the pyrimidine-morpholine scaffold have shown promising cytotoxic effects against various cancer cell lines.
Mechanism Insight: Many anticancer drugs function by inhibiting protein kinases. The pyrimidine scaffold is a well-known "hinge-binder" that can mimic the adenine base of ATP, blocking the kinase's active site. The substituents at the C4 and C6 positions explore different pockets within the ATP-binding site, determining the compound's potency and selectivity.
A study on novel pyrimidine-morpholine hybrids identified compounds with potent activity against human colon cancer (SW480) and breast cancer (MCF-7) cell lines. [10] Cytotoxicity Data of Representative Derivatives: [10]
| Compound ID | Substitution | IC₅₀ vs. SW480 (μM) | IC₅₀ vs. MCF-7 (μM) |
|---|---|---|---|
| 2g | 3-methyl-1-(4-(trifluoromethyl)benzyl) | 5.10 ± 2.12 | 19.60 ± 1.13 |
| 2c | 4-((...)-methyl)benzonitrile | >100 | 117.04 ± 1.15 |
| 2d | 3-methyl-1-(4-methylbenzyl) | 26.50 ± 1.15 | 32.70 ± 1.14 |
| 2e | 1-(4-fluorobenzyl)-3-methyl | 25.10 ± 1.13 | 41.30 ± 1.12 |
Conclusion: Compound 2g emerged as the most potent derivative, demonstrating that a trifluoromethylbenzyl substituent is highly favorable for cytotoxic activity. [10]Further investigation revealed that this compound induced apoptosis in SW480 cells and caused cell cycle arrest in MCF-7 cells. [10]
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [11][12]
-
Cell Seeding: Plate cancer cells (e.g., SW480 or MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 16-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plates for a specified period (e.g., 72 hours). [11]Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. [12]5. Formazan Formation: Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12]6. Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]7. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [12]
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4-(4,6-dichloropyrimidin-2-yl)morpholine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-(4,6-dichloropyrimidin-2-yl)morpholine and Its Derivatives
Introduction
This compound is a heterocyclic compound featuring a dichloropyrimidine ring linked to a morpholine moiety. With the CAS Number 10397-13-4, a molecular formula of C8H9Cl2N3O, and a molecular weight of 234.08 g/mol , this molecule is typically a white to off-white crystalline powder.[1][2][3][4] While it exhibits limited direct biological application, its true significance in the scientific community lies in its role as a highly versatile synthetic intermediate and a privileged chemical scaffold.[2][5] The reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring serve as handles for extensive chemical modification, enabling the creation of vast libraries of derivatives.[1]
This guide delves into the mechanism of action not of the parent compound itself, but of the broader class of bioactive molecules derived from its morpholinopyrimidine core. By examining the structure-activity relationships (SAR) and biological targets of its derivatives, we can elucidate the fundamental principles that make this scaffold a cornerstone in modern drug discovery, from oncology to infectious diseases.
Part 1: The Morpholinopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The power of the this compound scaffold stems from the synergistic interplay between its two core components: the morpholine ring and the dichloropyrimidine system.
The Morpholine Moiety: The Pharmacokinetic Enhancer
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates.[6][7] Its inclusion often leads to:
-
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often improving a compound's solubility and overall pharmacokinetic profile.
-
Metabolic Stability: Morpholine is generally metabolically stable, which can increase the half-life of a drug.
-
Favorable Conformation: It provides a flexible yet defined three-dimensional structure that can orient other functional groups for optimal interaction with a biological target.[8]
The Dichloropyrimidine Core: The Bioactive Anchor
The pyrimidine ring is a key component of nucleobases and is frequently found in molecules that interact with ATP-binding sites in enzymes, particularly kinases.[1] The dichloropyrimidine core of the scaffold serves several functions:
-
Hinge-Binding Motif: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, allowing them to anchor the molecule in the "hinge region" of kinase active sites, a common feature of ATP-competitive inhibitors.
-
Reactive Hub for Derivatization: The two chlorine atoms are excellent leaving groups, readily displaced by nucleophiles such as amines, thiols, or alcohols. This allows for the systematic exploration of chemical space around the core, a critical process in lead optimization.[1][9]
Caption: Logical relationship of the core scaffold components.
Part 2: Elucidating Mechanisms of Action Through Key Derivatives
The utility of the this compound scaffold is best understood by examining the mechanisms of its derivatives across different therapeutic areas.
A. Kinase Inhibition in Oncology
A significant number of anticancer agents are kinase inhibitors, and the morpholinopyrimidine scaffold is ideally suited for this role. Derivatives have shown activity against pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]
Mechanism: The pyrimidine core acts as an ATP-mimetic, binding to the ATP pocket of the target kinase. The nitrogen atoms form hydrogen bonds with the hinge region of the kinase, while substituents installed at the C4 and C6 positions project into the active site, conferring potency and selectivity. The morpholine group often resides in the solvent-exposed region, enhancing solubility.[1][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.
-
Prepare Kinase Solution: Dilute the target kinase (e.g., PI3Kα) to a 2X working concentration in Assay Buffer.
-
Prepare Substrate/ATP Solution: Prepare a 2X solution of the appropriate peptide substrate and ATP at its Km concentration in Assay Buffer.
-
Prepare Test Compound Plate: Perform serial dilutions of the this compound derivative in 100% DMSO, then dilute into Assay Buffer to a 4X working concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound solution to the assay wells.
-
Add 5 µL of 2X Kinase Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of 2X Substrate/ATP Solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of HTRF Detection Mix (containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. Anti-inflammatory Action
Derivatives of the morpholinopyrimidine scaffold have been investigated as potent anti-inflammatory agents.[9][11] The mechanism often involves the suppression of key inflammatory mediators in immune cells like macrophages.
Mechanism: In response to inflammatory stimuli (like lipopolysaccharide, LPS), macrophages upregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and down-regulate the mRNA and protein expression of iNOS and COX-2, thereby reducing the inflammatory response.[9][11]
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocol: Nitric Oxide Measurement using the Griess Assay
-
Cell Culture:
-
Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of the test compound and pre-incubate for 1 hour.
-
Add LPS (1 µg/mL) to stimulate the cells (except for the negative control wells).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
-
C. Antifungal Activity
The morpholine chemical class has a well-established history in agriculture and medicine as antifungal agents.[2] Their mechanism targets a pathway essential for fungal survival but absent in humans, providing a degree of selective toxicity.
Mechanism: Morpholine-containing antifungals act by inhibiting enzymes involved in the ergosterol biosynthesis pathway.[1][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the fungal membrane, leading to cell growth inhibition and death.[1]
Table 1: Representative Antifungal Activity of Morpholinopyrimidine Derivatives
| Compound ID | Target Organism | MIC₅₀ (µg/mL) |
| Derivative A | Candida albicans | 8 |
| Derivative A | Aspergillus niger | 16 |
| Derivative B | Candida albicans | 4 |
| Derivative B | Aspergillus niger | 8 |
| Fluconazole | Candida albicans | 1 |
| Fluconazole | Aspergillus niger | >64 |
Note: Data is illustrative and based on trends reported in the literature.[1]
Part 3: Synthetic Strategy and Chemical Reactivity
The foundation of the scaffold's utility is its straightforward and versatile synthesis. The parent compound is typically prepared via nucleophilic aromatic substitution.[3]
-
Scaffold Synthesis: 2,4,6-Trichloropyrimidine is reacted with one equivalent of morpholine. The reaction is regioselective, with the morpholine preferentially attacking the C2 position, yielding this compound.[3]
-
Library Generation: The remaining chlorine atoms at the C4 and C6 positions are highly susceptible to further nucleophilic substitution. By reacting the scaffold with a diverse range of amines, thiols, or other nucleophiles, a large library of compounds can be generated efficiently. The reaction conditions (temperature, base) can be tuned to control substitution at one or both positions.[1][9]
Caption: Synthetic workflow for scaffold and derivative generation.
Conclusion
This compound is more than a simple chemical reagent; it is a foundational building block in the rational design of targeted therapeutics. While the parent compound's mechanism is not the focus of study, the morpholinopyrimidine core it provides is central to the mechanism of a multitude of bioactive derivatives. By combining the hinge-binding capabilities of the pyrimidine ring with the favorable pharmacokinetic properties of the morpholine moiety, this scaffold has given rise to potent inhibitors of kinases, inflammatory mediators, and fungal enzymes. The inherent reactivity of its chloro-substituents ensures its continued use in the generation of novel chemical entities, making it a topic of enduring interest for researchers, scientists, and drug development professionals.
References
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
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ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
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Dwivedi, A. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2228-2247. [Link]
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Li, Y. et al. (2009). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 14(11), 4480-4489. [Link]
-
Morandini, E. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1841-1861. [Link]
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Kumar, V., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Al-Ostath, A. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19379-19393. [Link]
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Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-818. [Link]
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RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Al-Suhaimi, K. S. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1696. [Link]
-
Naim, M. J. et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Abstract
The compound 4-(4,6-dichloropyrimidin-2-yl)morpholine represents a privileged chemical scaffold in modern medicinal chemistry. Its unique structure, featuring a reactive dichloropyrimidine core coupled with a favorable morpholine moiety, positions it as a versatile starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway and the Aurora kinase family. We will explore the scientific rationale for targeting these pathways, present detailed methodologies for experimental validation, and discuss the structure-activity relationships of analogous compounds, thereby offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold
The inherent reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring in this compound allows for sequential and regioselective nucleophilic aromatic substitution. This chemical tractability enables the generation of diverse chemical libraries with tailored substitutions, a crucial step in optimizing potency and selectivity for specific biological targets. The morpholine ring, a common feature in many approved drugs, often confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, enhancing the "drug-like" qualities of the parent molecule.[1][2]
Given that the pyrimidine scaffold is a bioisostere of the adenine core of ATP, it is not surprising that many derivatives of this compound class function as ATP-competitive inhibitors of protein kinases. The PI3K/mTOR and Aurora kinase pathways, both critical regulators of cell growth, proliferation, and survival, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The existing literature strongly suggests that the this compound scaffold is an ideal starting point for the development of potent and selective inhibitors of these key oncogenic pathways.
Primary Therapeutic Target Family: The PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular metabolism, growth, and survival. Its aberrant activation is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3] Consequently, the development of inhibitors targeting this pathway has been a major focus of oncology drug discovery.
Rationale for Targeting PI3K/mTOR
Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a highly effective pharmacophore for PI3K and mTOR inhibitors.[2][4] The morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine of ATP. The dichloropyrimidine core provides the necessary anchor and allows for substitutions at the C4 and C6 positions to enhance potency and isoform selectivity. Several potent PI3K/mTOR inhibitors, some of which have advanced to clinical trials, are based on this core structure.[4]
Structure-Activity Relationship (SAR) of Analogs
The therapeutic potential of the this compound core is underscored by the potent inhibitory activities of its derivatives. The following table summarizes the in vitro potencies of representative morpholinopyrimidine-based PI3K inhibitors against various Class I PI3K isoforms and mTOR.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |
| BKM-120 | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - | - | [5] |
| Compound 17p | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | - | [5] |
| Compound 12b | 170 ± 10 | 130 ± 10 | 760 ± 40 | - | 830 ± 50 | [4] |
| Compound 12d | 1270 ± 70 | 3200 ± 160 | 1980 ± 110 | - | 2850 ± 170 | [4] |
| PI-103 | 2 | 3 | 3 | 15 | 30 | [6] |
This table presents a selection of data for illustrative purposes. Please refer to the cited literature for a comprehensive understanding of the structure-activity relationships.
Experimental Validation Workflow
Validation of the inhibitory activity of this compound and its derivatives against the PI3K/mTOR pathway requires a multi-faceted approach, encompassing both biochemical and cellular assays.
Caption: Workflow for the validation of PI3K/mTOR pathway inhibitors.
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms or mTOR. A common method is the ADP-Glo™ Kinase Assay.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in the appropriate kinase assay buffer.
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) or mTOR in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP at a concentration near the Km for the specific kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Add 2 µL of the diluted kinase enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP and PIP2 mixture to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (ADP-Glo™ Reagent) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This assay assesses the ability of a compound to inhibit the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream effectors, such as Akt and S6 kinase.[7]
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) to sub-confluency.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours).
-
Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in the phosphorylation of Akt and S6K indicates pathway inhibition.
-
Secondary Therapeutic Target Family: Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers and is associated with genomic instability and poor prognosis. As such, they are attractive targets for anticancer drug development.
Rationale for Targeting Aurora Kinases
The pyrimidine scaffold is a well-established core for the development of Aurora kinase inhibitors.[8] Similar to PI3K/mTOR, the pyrimidine ring can form key hydrogen bonds in the ATP-binding pocket of Aurora kinases. The dichloropyrimidine moiety of this compound provides a reactive handle for synthesizing derivatives that can achieve high potency and selectivity for different Aurora kinase isoforms.
Structure-Activity Relationship (SAR) of Analogs
Several N-trisubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors. The following table highlights the inhibitory activities of a representative compound.
| Compound ID | Aurora A IC50 (nM) | U937 Cell Line IC50 (nM) | Reference |
| Compound 11j | 7.1 | 12.2 | [9] |
This table presents a selection of data for illustrative purposes. Please refer to the cited literature for a comprehensive understanding of the structure-activity relationships.
Experimental Validation Workflow
The validation of Aurora kinase inhibitors follows a similar workflow to that of PI3K/mTOR inhibitors, involving both biochemical and cellular assays.
Caption: Workflow for the validation of Aurora kinase inhibitors.
This assay is performed similarly to the PI3K assay, but with purified Aurora kinase enzymes and a relevant substrate (e.g., a peptide substrate). The ADP-Glo™ Kinase Assay is also suitable for this purpose.[10][11]
Protocol:
The protocol is analogous to the one described in section 2.3.1, with the following modifications:
-
Use purified recombinant Aurora A, B, or C kinase.
-
Use a suitable substrate for Aurora kinases (e.g., Kemptide).
-
Optimize the ATP concentration based on the Km of the specific Aurora kinase isoform.
Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10 (pH3-S10) during mitosis. Therefore, measuring the levels of pH3-S10 is a reliable cellular marker for Aurora B inhibition.[12]
Protocol:
The protocol is similar to that described in section 2.3.2, with the following key differences:
-
Synchronize cells in the G2/M phase of the cell cycle for a more robust signal, if necessary.
-
Probe the western blot with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.
-
A dose-dependent decrease in the pH3-S10 signal indicates Aurora B inhibition.
Inhibition of Aurora kinases leads to defects in mitosis, often resulting in an accumulation of cells with 4N or >4N DNA content (polyploidy). This can be quantified by flow cytometry.[9]
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining and Analysis:
-
Wash the fixed cells and resuspend them in a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An increase in the population of cells with 4N and >4N DNA content is indicative of Aurora kinase inhibition.
-
Conclusion
The this compound scaffold is a highly promising starting point for the development of targeted cancer therapeutics. The wealth of literature on its derivatives strongly points towards the PI3K/mTOR pathway and Aurora kinases as high-priority therapeutic targets. The experimental workflows outlined in this guide provide a robust framework for researchers to validate these targets and to characterize the biological activity of novel compounds derived from this versatile chemical scaffold. Further exploration and optimization of this compound class hold significant potential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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- Hancock, M. K., et al. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285.
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12.
- Perrin, F., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(9), 16556–16571.
- Abdelgawad, M. A., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(52), 32985–33003.
- Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1312789.
- Chen, Y., et al. (2023). Therapeutic Potential of Exportin 1 and Aurora Kinase A Inhibition in Multiple Myeloma Cells. Cancers, 15(11), 2999.
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- Al-Warhi, T., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(15), 4475.
- BenchChem. (n.d.).
- Sawa-Makarska, J., & Hurley Team. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
- Promega Corporation. (n.d.). PI3K(p110δ/p85α) Kinase Assay.
- Martin, M. P., et al. (2017). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 251–264.
- ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a.
- Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5.
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- Karanam, B., et al. (2022). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields).
- Hsu, J.-L., et al. (2017). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 8(46), 80927–80938.
- ResearchGate. (n.d.). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
- Yan, S. B., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 63–76.
- Sayalee, P., et al. (2014). Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. Medicinal Chemistry Research, 23(12), 5177–5188.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(12), 1916–1922.
- Selleck Chemicals. (n.d.). PI3K Inhibition | PI3K Inhibitor Review.
- Wang, Y., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 228–242.
- Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA.
- Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183.
- ResearchGate. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
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4-(4,6-dichloropyrimidin-2-yl)morpholine solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in synthetic and medicinal chemistry. Given the limited availability of public, quantitative solubility data for this compound, this document consolidates known physicochemical properties and qualitative solubility information. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method. This paper is designed to equip researchers with both the theoretical framework and the practical methodology required to accurately assess the solubility of this compound in various organic solvents, a critical parameter for reaction optimization, purification, and formulation development.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules for agricultural and pharmaceutical applications.[1] Its reactivity is centered on the two chlorine atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution, allowing for the strategic introduction of diverse functional groups.[2] An accurate understanding of its solubility is paramount for its effective use, influencing everything from reaction kinetics and solvent selection to purification strategies and the development of final formulations.
The molecule's structure, featuring a polar morpholine moiety and a halogenated pyrimidine ring, suggests a nuanced solubility profile. It is neither extremely polar nor entirely non-polar, predicting moderate solubility in a range of common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10397-13-4 | [1][2] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][2][3] |
| Molecular Weight | 234.08 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 139.0 - 143.0 °C | [1][4] |
| Boiling Point | 392.9 ± 52.0 °C (Predicted) | [4] |
| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Conditions | 2 - 8 °C, under inert gas | [1][4] |
Existing Solubility Data and Theoretical Assessment
Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. However, qualitative information can be gleaned from supplier data and synthetic procedures.
Table 2: Known and Inferred Solubility of this compound
| Solvent | Solubility | Basis of Information | Source(s) |
| Toluene | Soluble | Chemical supplier data sheet | [4] |
| Acetone | Soluble | Used as a solvent during its synthesis | [3][5] |
| Ethyl Acetate / Hexane | Soluble | Used as an eluent system for purification | [3][5] |
Theoretical Solubility Profile: The principle of "like dissolves like" provides a predictive framework.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the dichloropyrimidine ring and the overall molecular structure allows for some van der Waals interactions, leading to solubility in solvents like Toluene.[4] Solubility in highly non-polar solvents like hexane is likely to be lower, though it is used in combination with ethyl acetate for chromatographic purification.[3][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the morpholine oxygen and pyrimidine nitrogens can act as hydrogen bond acceptors, the compound lacks a hydrogen bond donor, which may limit its interaction with protic solvents compared to more polar compounds.
-
Aqueous Solvents: The compound is expected to have very low solubility in water due to its largely non-polar surface area and crystalline nature.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, the shake-flask method is the universally recognized gold standard.[6][7] It measures the equilibrium solubility of a compound, which is the true thermodynamic constant between the solid and dissolved states.[8] The following protocol is a self-validating system for determining the solubility of this compound.
Causality Behind Experimental Choices
-
Use of Excess Solid: Adding an amount of solid well beyond the estimated saturation point is critical to ensure that a true equilibrium between the dissolved and undissolved states is achieved and maintained throughout the experiment.[6]
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance or a standard 25 °C) is essential for reproducibility.[9]
-
Agitation: Continuous, gentle agitation ensures that the entire solvent volume is consistently exposed to the solid, preventing the formation of a static, saturated layer at the bottom of the vessel and facilitating the fastest path to equilibrium.[9]
-
Equilibration Time: An incubation time of 24 hours or more is often required to ensure that the system has reached thermodynamic equilibrium, especially for compounds that dissolve slowly.[8][10] Preliminary studies can determine the minimum time needed to reach a plateau in concentration.
-
Phase Separation: Incomplete separation of the undissolved solid from the saturated solution is a primary source of error. High-speed centrifugation followed by careful removal of the supernatant or filtration through a fine, non-adsorptive filter (e.g., PTFE) is mandatory for accurate results.
Step-by-Step Methodology
-
Preparation: Add a pre-weighed excess amount of this compound (e.g., 10-20 mg) to a series of glass vials.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.
-
Phase Separation:
-
Allow the vials to stand for a short period to let larger particles settle.
-
Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solids.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.
-
Dilution: Immediately dilute the supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. Perform the experiment in triplicate for statistical validity.[9]
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While readily available quantitative data on the solubility of this compound in organic solvents is sparse, a robust framework for its determination exists. Based on its physicochemical properties, the compound is predicted to be soluble in polar aprotic solvents and moderately soluble in non-polar and polar protic solvents. For definitive and reproducible results, adherence to a rigorous experimental protocol is essential. The shake-flask method detailed herein provides a reliable and authoritative system for generating the high-quality solubility data required by researchers in synthesis, process development, and pharmaceutical sciences.
References
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. Retrieved from [Link]
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Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization. Retrieved from [Link]
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Parojčić, J., Tuntun, V., & Vasiljević, D. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 71(1), 12-17. Retrieved from [Link]
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Triphenylphosphine oxide, 99%. (n.d.). Thermo Scientific Chemicals. Retrieved from [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-819. Retrieved from [Link]
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spectroscopic data for 4-(4,6-dichloropyrimidin-2-yl)morpholine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Authored by a Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive technical overview of the spectroscopic data for This compound (CAS No: 10397-13-4), a versatile heterocyclic compound.[1][2] The strategic placement of reactive chlorine atoms on the pyrimidine ring makes this molecule a valuable intermediate for the synthesis of a diverse range of derivatives.[1] However, the synthesis of this compound from 2,4,6-trichloropyrimidine and morpholine can lead to regioisomers, necessitating a robust and multi-faceted analytical approach for structural verification.[2][3]
This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting detailed methodologies and interpreting the resulting data to build a complete, self-validating picture of the target molecule.
Molecular Structure and Isomeric Considerations
The synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The reaction of morpholine with 2,4,6-trichloropyrimidine selectively substitutes the chlorine at the 2-position, which is generally more reactive in this specific substrate.[1][3] However, the potential for substitution at the 4-position, leading to the formation of the isomer 4-(2,6-dichloropyrimidin-4-yl)morpholine, cannot be disregarded.[3] Therefore, spectroscopic analysis is critical to confirm the correct regiochemistry.
Caption: Chemical structures of the target compound and its primary regioisomer.
Synthesis and Spectroscopic Workflow
The reliable characterization of a compound begins with its synthesis and purification. The workflow below illustrates the logical progression from synthesis to definitive structural confirmation.
Caption: Logical workflow for synthesis, purification, and spectroscopic confirmation.
Experimental Protocol: Synthesis and Purification
The synthesis is typically achieved by reacting 2,4,6-trichloropyrimidine with morpholine.[2][3]
-
Reaction Setup: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone and cool the mixture to 0 °C in an ice bath.
-
Nucleophilic Addition: Slowly add morpholine (1.05 eq) to the cooled solution.
-
Reaction Progression: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture via rotary evaporation to remove the solvent.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate mixture (e.g., 20% ethyl acetate in hexanes) to separate the major regioisomer from byproducts.[2][3]
Causality: Performing the reaction at a low temperature (0 °C) helps control the exothermic reaction and improves the regioselectivity for the C2 position over the C4/C6 positions.[4] Silica gel chromatography is essential for separating the desired product from the minor isomer and unreacted starting materials, ensuring the sample's purity for subsequent spectroscopic analysis.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for differentiating between the target compound and its isomer.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][5]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[5]
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. For a 300 MHz spectrometer, a typical spectral width of -2 to 12 ppm is sufficient. An acquisition with 16 or more scans ensures a good signal-to-noise ratio.[6]
Data Summary and Interpretation
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.40 | Singlet (s) | 1H | Pyrimidine C5-H |
| 3.82-3.70 | Multiplet (m) | 4H | Morpholine -O-CH₂- |
| 3.65 | Multiplet (m) | 4H | Morpholine -N-CH₂- |
| Data sourced from ChemicalBook.[2][3] |
Expert Interpretation:
-
Pyrimidine Proton (6.40 ppm): The singlet at 6.40 ppm integrating to one proton is characteristic of the lone proton on the pyrimidine ring (H-5). Its chemical shift is in the aromatic region, deshielded by the electronegative nitrogen atoms and chlorine atoms.
-
Morpholine Protons (3.82-3.70 and 3.65 ppm): The two multiplets, each integrating to four protons, are assigned to the methylene groups of the morpholine ring. The protons adjacent to the oxygen atom (-O-CH₂-) are typically found slightly further downfield (3.82-3.70 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH₂-) at 3.65 ppm. This is due to the higher electronegativity of oxygen.
-
Confirmation of Regiochemistry: The key to confirming the structure lies in comparing this spectrum to that of the potential isomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine. The isomer exhibits its pyrimidine proton at a different chemical shift, δ 6.56 (s, 1H).[2][3] This distinct difference allows for unambiguous assignment.
¹³C NMR Spectroscopy
-
C2, C4, C6: Three signals in the ~160-170 ppm range, corresponding to the three carbon atoms bonded to heteroatoms on the pyrimidine ring.
-
C5: One signal around ~100-110 ppm for the carbon bearing the lone proton.
-
Morpholine Carbons: Two signals for the morpholine carbons, one around ~66 ppm (-O-CH₂) and another around ~44 ppm (-N-CH₂).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing exact mass measurements.
Experimental Protocol: HRMS Acquisition
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like acetone or methanol.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Summary and Interpretation
| Parameter | Calculated Value (C₈H₉Cl₂N₃O) | Measured Value |
| Exact Mass [M]⁺ | 234.0201 | 234.0196 |
| Data sourced from ChemicalBook.[2][3] |
Expert Interpretation:
-
Molecular Weight Confirmation: The measured high-resolution mass of 234.0196 is in excellent agreement with the calculated exact mass of 234.0201 for the molecular formula C₈H₉Cl₂N₃O. This confirms the elemental composition of the synthesized molecule.
-
Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive pattern of three peaks for the molecular ion:
-
M⁺: (containing two ³⁵Cl atoms)
-
(M+2)⁺: (containing one ³⁵Cl and one ³⁷Cl)
-
(M+4)⁺: (containing two ³⁷Cl atoms) The expected intensity ratio for these peaks is approximately 9:6:1. Observing this pattern provides definitive evidence for the presence of two chlorine atoms.
-
Caption: Expected isotopic pattern for a dichlorinated compound in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, serving as a valuable tool for structural confirmation.[5]
Experimental Protocol: ATR-IR Acquisition
-
Sample Preparation: Place a small amount of the purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Analysis: Apply pressure to ensure good contact between the sample and the ATR crystal.[6]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and subtracted from the sample spectrum.
Predicted Data and Interpretation
While a specific spectrum for the title compound is not available, its characteristic absorption bands can be predicted based on its structural components.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch (pyrimidine ring) |
| ~2850-2960 | Medium | Aliphatic C-H stretch (morpholine ring) |
| ~1550-1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1250-1350 | Strong | C-N stretching |
| ~1115 | Strong | C-O-C asymmetric stretching (morpholine) |
| ~700-850 | Strong | C-Cl stretching |
| Assignments based on standard IR correlation tables and data for similar compounds.[7] |
Expert Interpretation:
-
The presence of bands corresponding to the pyrimidine ring (C=N, C=C stretches) and the morpholine moiety (aliphatic C-H, C-O-C stretches) would confirm the incorporation of both structural units.
-
The strong absorption in the fingerprint region (below 1000 cm⁻¹) attributable to C-Cl stretching is a key indicator of successful halogenation.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H NMR spectroscopy is definitive in establishing the correct regiochemistry by distinguishing the target compound from its primary isomer. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and the characteristic isotopic pattern of a dichlorinated compound. Finally, IR spectroscopy confirms the presence of the key functional groups. Together, these techniques provide a self-validating system, ensuring the structural integrity of the compound for its use in further research and development.
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Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527–531. Retrieved from [Link]
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Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Retrieved from [Link]
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discovery and history of 4-(4,6-dichloropyrimidin-2-yl)morpholine
An In-Depth Technical Guide to 4-(4,6-dichloropyrimidin-2-yl)morpholine: From Discovery to Application
Executive Summary
This compound is a cornerstone intermediate in modern medicinal chemistry and agrochemical synthesis. This guide provides a comprehensive technical overview of its discovery, synthesis, and strategic application. We delve into the nuanced chemistry that governs its regioselective synthesis from 2,4,6-trichloropyrimidine and explore the physicochemical properties that underpin its utility. The reactivity of the dichloropyrimidine core is examined, highlighting its role as a versatile scaffold for creating diverse libraries of bioactive compounds, particularly kinase inhibitors. The strategic incorporation of the morpholine moiety is rationalized, explaining its well-established benefits for pharmacokinetic and pharmacodynamic profiles. This document serves as a definitive resource for researchers and drug development professionals seeking to leverage this powerful chemical building block.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and clinical candidates. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets with high affinity.[1][2] Two such scaffolds are the pyrimidine ring and the morpholine heterocycle.
-
The Pyrimidine Core: As a fundamental component of nucleobases, the pyrimidine ring is recognized by a vast array of biological macromolecules. Its substituted variants are central to a multitude of pharmaceuticals, acting as kinase inhibitors, antivirals, and antibacterial agents.
-
The Morpholine Moiety: The morpholine ring is a ubiquitous pharmacophore prized for its ability to improve the physicochemical properties of a drug candidate.[3] Its inclusion often enhances aqueous solubility, metabolic stability, and the overall pharmacokinetic profile.[1][3] The oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2][4]
The compound This compound represents a strategic fusion of these two privileged scaffolds. It is not an end-product but a highly versatile intermediate, a launchpad from which countless complex and potent molecules are constructed.[5] Its discovery was not a singular event but an evolution of synthetic organic chemistry, driven by the need for reliable building blocks for drug discovery programs.
Genesis: The Synthesis of a Core Intermediate
The creation of this compound is a classic example of nucleophilic aromatic substitution (SNAr). The synthesis is efficient, high-yielding, and, most importantly, regioselective.
The Rationale Behind the Reaction
The starting material is 2,4,6-trichloropyrimidine, a pyrimidine ring activated for nucleophilic attack by three electron-withdrawing chlorine atoms. The key to the synthesis is controlling the regioselectivity—ensuring the morpholine nucleophile substitutes one specific chlorine atom. The chlorine at the C2 position is flanked by two ring nitrogen atoms, making it the most electrophilic and sterically accessible position for nucleophilic attack. This electronic arrangement facilitates the selective substitution at C2 over the C4 and C6 positions.
The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the electron-withdrawing nature of the pyrimidine ring nitrogens.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[6][7]
Step 1: Reaction Setup
-
To a round-bottom flask, add 2,4,6-trichloropyrimidine (1.0 eq, e.g., 17.22 mmol, 3.158 g).
-
Add acetone (approx. 60 mL) as the solvent and begin stirring.
-
Cool the mixture to 0 °C using an ice bath.
Step 2: Nucleophilic Addition
-
Slowly add morpholine (1.05 eq, e.g., 18.09 mmol, 1.576 g) to the cooled solution.
-
Maintain the temperature at 0 °C and stir the reaction mixture for 15 minutes.
Step 3: Reaction Completion
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 15 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.
Step 4: Workup and Purification
-
Once the reaction is complete, concentrate the mixture via rotary evaporation to remove the acetone.
-
Dry the crude product under high vacuum.
-
Purify the crude material using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major C2-substituted product from the minor C4-substituted regioisomer.[6]
Expected Outcome: The major product, this compound, is typically obtained in a yield of approximately 79%.[6][7]
Visualization: Synthesis Workflow
Caption: Regioselective synthesis of the core intermediate.
Structural Elucidation and Physicochemical Properties
Accurate characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.
| Property | Data |
| Molecular Formula | C₈H₉Cl₂N₃O |
| Molecular Weight | 234.08 g/mol [5][6] |
| Appearance | Typically a solid at room temperature. |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H)[6] |
| ¹³C-NMR (101MHz, CDCl₃) | δ 161.75, 160.55, 108.31, 66.59, 44.39 (Data for minor isomer shown, major isomer similar)[6] |
| HRMS [M]⁺ | Calculated: 234.0201; Measured: 234.0196[6] |
| Elemental Analysis (C₈H₉N₃OCl₂) | Calculated: C, 41.05%; H, 3.88%. Measured values are expected to be in close agreement.[6] |
Chemical Reactivity: A Scaffold for Diversification
The true value of this compound lies in the reactivity of its two remaining chlorine atoms at the C4 and C6 positions. These sites are primed for subsequent nucleophilic aromatic substitution, allowing for the stepwise and controlled introduction of a wide variety of functional groups and heterocyclic systems.[5]
This sequential functionalization is the key to building chemical libraries for high-throughput screening. By reacting the dichloropyrimidine core with different amines, thiols, alcohols, or other nucleophiles, a vast array of structurally diverse molecules can be generated from a single, common intermediate. This strategy is frequently employed in the development of kinase inhibitors, where different side chains are "probed" to optimize binding affinity and selectivity for the target enzyme's ATP-binding pocket.[8]
Visualization: General Functionalization Scheme
Caption: Stepwise diversification of the dichloropyrimidine core.
Case Study: A Building Block for Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its component kinases prime targets for therapeutic intervention.[9] The 2,4-disubstituted pyrimidine scaffold is a well-established core for potent and selective PI3K inhibitors.
This compound serves as an ideal starting point for such inhibitors. The morpholine group often occupies the solvent-exposed region of the ATP-binding site, enhancing solubility and drug-like properties. The C4 and C6 positions can then be functionalized with various amine-containing fragments to achieve specific interactions within the hinge region and other pockets of the kinase, thereby driving potency and selectivity. For instance, reacting the core with a substituted aniline at the C4 position is a common strategy to build molecules that mimic the adenine portion of ATP.
Visualization: The PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway.
Conclusion
The history of this compound is not one of a blockbuster drug, but of a quiet enabler—a molecular workhorse that has empowered the discovery of countless bioactive compounds. Its synthesis is robust and well-understood, providing a reliable supply of a key intermediate. The strategic placement of the morpholine ring and the reactive dichloropyrimidine core offers a pre-packaged solution for medicinal chemists, combining a moiety known to improve drug-like properties with a scaffold ripe for diversification. As research continues to demand increasingly complex and specific small molecules, the role of such foundational building blocks will remain as critical as ever.
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
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Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.
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Bame, Z. R., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
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4-(4,6-dichloropyrimidin-2-yl)morpholine derivatives and analogues
An In-Depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Application of 4-(4,6-dichloropyrimidin-2-yl)morpholine Analogues
Executive Summary
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a highly versatile intermediate for the development of targeted therapeutics. The inherent reactivity of the dichloropyrimidine core, combined with the favorable physicochemical properties imparted by the morpholine moiety, has enabled the generation of extensive compound libraries. This guide provides a detailed exploration of this chemical space, beginning with the foundational synthesis of the core structure and extending to the strategic derivatization at the C4 and C6 positions. We will delve into the significant biological activities exhibited by these analogues, with a particular focus on their role as potent kinase inhibitors in oncology. Through an analysis of structure-activity relationships (SAR), detailed experimental protocols, and mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the design and development of novel pyrimidine-based drug candidates.
Introduction: The Strategic Value of the Dichloropyrimidine-Morpholine Scaffold
The pyrimidine ring is a privileged heterocycle in drug discovery, forming the structural basis for nucleobases and, consequently, a multitude of compounds designed to interact with biological systems.[1] The this compound core, with its molecular formula C8H9Cl2N3O, represents a particularly strategic starting point for synthetic diversification.[2][3]
The value of this scaffold can be attributed to three key features:
-
Tunable Reactivity : The pyrimidine ring's two nitrogen atoms are electron-withdrawing, which activates the chlorine atoms at the C4 and C6 positions for sequential and regioselective nucleophilic aromatic substitution (SNAr).[2] This allows for the controlled, stepwise introduction of various functional groups.
-
The Morpholine Moiety : The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry.[4][5] Its inclusion often enhances aqueous solubility, metabolic stability, and oral bioavailability, while also serving as a key hydrogen bond acceptor, favorably influencing a compound's pharmacokinetic and pharmacodynamic profile.[4][6]
-
Structural Versatility : The ability to introduce two distinct substituents at the C4 and C6 positions allows for the fine-tuning of a molecule's three-dimensional shape and properties to achieve high potency and selectivity for a specific biological target.
This guide will systematically deconstruct the synthesis and application of this powerful scaffold, providing both the theoretical basis and practical methodologies for its exploitation in drug discovery programs.
Synthesis and Derivatization
The synthetic utility of the this compound core lies in its straightforward initial synthesis and the differential reactivity of its chloro-substituents.
Synthesis of the Core Scaffold
The parent compound is reliably synthesized via a nucleophilic substitution reaction between 2,4,6-trichloropyrimidine and morpholine.[3] The reaction demonstrates high regioselectivity for the C2 position, which is the most activated site on the 2,4,6-trichloropyrimidine ring.
A typical procedure involves the slow addition of morpholine to a cooled solution of 2,4,6-trichloropyrimidine in a suitable solvent like acetone.[3] The reaction proceeds selectively, yielding the desired 2-morpholino-4,6-dichloropyrimidine as the major product.[3]
// Nodes TCP [label="2,4,6-Trichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Morpholine [label="Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Core [label=<This compound>, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Nuc1 [label="Nucleophile 1\n(e.g., Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; MonoSub [label="C4-Monosubstituted\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Nuc2 [label="Nucleophile 2\n(e.g., Piperazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; DiSub [label="C4, C6-Disubstituted\nAnalogue", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TCP -> Core [label=" Acetone, 0°C to RT", headlabel=""]; Morpholine -> Core; Core -> MonoSub [label=" K₂CO₃, DMF\n(SNAr at C4)"]; Nuc1 -> MonoSub; MonoSub -> DiSub [label=" Base, Dioxane, Reflux\n(SNAr at C6)"]; Nuc2 -> DiSub; }
General synthetic workflow for the core scaffold and its diversification.
Stepwise Functionalization at C4 and C6
The two remaining chlorine atoms at the C4 and C6 positions are the gateways to chemical diversity. They are readily displaced by a wide range of nucleophiles, including amines, thiols, and other heterocyclic moieties.[2] This reactivity allows for the synthesis of large libraries of analogues for screening.
For instance, monoamination can be achieved by reacting the core scaffold with various amines in the presence of a base like potassium carbonate (K₂CO₃).[2] Subsequently, the remaining chlorine atom can be displaced by a different nucleophile, such as piperazine, often under reflux conditions, to generate complex, unsymmetrically substituted pyrimidines.[2][7] This stepwise approach is fundamental to building structure-activity relationships.
Biological Activity and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated potent activity against a range of therapeutic targets, most notably protein kinases involved in cancer cell signaling.
Case Study: Kinase Inhibition in Oncology
The pyrimidine core is a well-established "hinge-binder" motif that can anchor small molecules into the ATP-binding site of protein kinases. By modifying the substituents at the C4 and C6 positions, researchers can achieve high potency and selectivity for specific kinases.
-
FAK Inhibitors : Focal Adhesion Kinase (FAK) is a key mediator of cell migration and survival, making it a target in oncology. A series of 2,4-dianilinopyrimidine derivatives, built from a related scaffold, were designed to target FAK. Compound 8a from this series, which incorporates a morpholinomethyl)phenyl group, showed potent anti-FAK activity with an IC50 of 47 nM and strong anti-proliferative effects in cancer cell lines.[8]
-
PI3K/mTOR Inhibitors : The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. The morpholine group is a hallmark of several PI3K inhibitors, including the clinical candidate GDC-0941.[9] The oxygen atom of the morpholine often forms a crucial hydrogen bond with the kinase hinge region. New series of thiopyrano[4,3-d]pyrimidine derivatives containing a morpholine moiety have been synthesized and evaluated as PI3Kα inhibitors, with the most promising compounds showing excellent cytotoxicity against multiple cancer cell lines.[9]
-
Other Kinase Targets : The scaffold's versatility extends to other important cancer targets. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which regulate the cell cycle, and Epidermal Growth Factor Receptor (EGFR), a driver of non-small cell lung cancer.[2]
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Growth,\nProliferation, Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label=<Pyrimidine-Morpholine Derivative>, shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Pan-inhibition\n(in some analogues)"]; }
Targeting the PI3K/mTOR signaling pathway with pyrimidine derivatives.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Derivatives of a 4-(6-morpholinopyrimidin-4-yl)piperazine core have been synthesized and evaluated for anti-inflammatory properties.[10][11] The most active compounds were found to significantly inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[10][11]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. SAR studies focus on optimizing potency and drug-like properties by exploring different substituents.[12]
-
R1 Group (Morpholine/Analogues) : While the morpholine itself is often optimal for pharmacokinetic reasons, substituting it can modulate activity. For example, in one study on related pyrimidine-4-carboxamides, replacing the morpholine with a dimethylamine or a pyrrolidine group increased potency, suggesting the morpholine may be too polar or experience steric hindrance in that specific target's binding pocket.[12]
-
R2/R3 Groups (at C4/C6) : These positions are critical for achieving target potency and selectivity. In kinase inhibitors, these substituents often project into the solvent-exposed region of the ATP pocket, allowing for the introduction of larger groups to enhance affinity or modulate properties like cell permeability. For FAK inhibitors, an N-substituted benzamide at one of these positions was found to be crucial for high potency.[8]
Table 1: SAR of FAK Inhibitors Based on a 2,4-Dianilinopyrimidine Scaffold
| Compound | R Group (on Benzamide) | FAK IC50 (µM) | H1975 Cell IC50 (µM) | Reference |
| 8a | -CH₂CH₂OH | 0.047 | 0.044 | [8] |
| 8b | -CH₂CH₂CH₂OH | 0.051 | 0.125 | [8] |
| 8c | -CH₂CH(OH)CH₂OH | 0.063 | 0.137 | [8] |
| 8d | -CH₂CONH₂ | 0.088 | 0.201 | [8] |
As demonstrated, small changes to the terminal amide substituent (R Group) can significantly impact both enzymatic and cellular potency, highlighting the importance of fine-tuning at this position.
Key Experimental Protocols
The following protocols provide standardized, replicable methodologies for the synthesis and biological evaluation of compounds derived from the core scaffold.
Protocol: Synthesis of this compound (Core Scaffold)
This protocol is adapted from established chemical synthesis procedures.[3]
-
Reaction Setup : To a round-bottom flask, add 2,4,6-trichloropyrimidine (1.0 eq) and dissolve in acetone (approx. 20 mL per gram of starting material).
-
Cooling : Cool the mixture to 0 °C in an ice bath with stirring.
-
Nucleophilic Addition : Slowly add morpholine (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains at 0 °C.
-
Reaction Progression : Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15-30 minutes.
-
Monitoring : Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.
-
Workup : Once the reaction is complete, concentrate the mixture via rotary evaporation to remove the solvent.
-
Purification : Purify the crude product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the title compound as the major regioisomer.[3]
-
Characterization : Confirm the structure and purity using ¹H-NMR, Mass Spectrometry, and elemental analysis.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general workflow for assessing a compound's ability to inhibit a target kinase, as described for FAK inhibitors.[8]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reagents:\n- Kinase Enzyme\n- Substrate (Peptide)\n- ATP\n- Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Step 1: Kinase Reaction\nIncubate Enzyme, Substrate,\nATP, and Compound at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Step 2: Stop Reaction\nAdd ADP-Glo™ Reagent to deplete\nunused ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="Incubate at RT (40 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Step 3: Signal Generation\nAdd Kinase Detection Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate3 [label="Incubate at RT (30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Measure Luminescence\n(Signal correlates with ADP produced,\ni.e., Kinase Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep; Prep -> Incubate1; Incubate1 -> Stop; Stop -> Incubate2; Incubate2 -> Detect; Detect -> Incubate3; Incubate3 -> Read; Read -> End; }
Workflow for a typical in vitro luminescence-based kinase assay.
-
Plate Preparation : Dispense the kinase, substrate, and test compound (at various concentrations) into the wells of a 384-well plate.
-
Initiate Reaction : Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).
-
Stop Reaction : Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Development : Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective modulators of key biological targets, particularly protein kinases. The synthetic tractability of the core allows for rapid generation of diverse chemical matter, enabling comprehensive SAR exploration. Current research has successfully yielded lead compounds with nanomolar potency in both enzymatic and cellular assays.
Future efforts will likely focus on optimizing the pharmacokinetic profiles of these potent leads to improve their in vivo efficacy and safety. Further exploration of novel substituents at the C4 and C6 positions could uncover interactions with less-conserved regions of target proteins, potentially leading to next-generation inhibitors with improved selectivity profiles or the ability to overcome clinical resistance. The continued application of this versatile scaffold promises to deliver novel clinical candidates for oncology and other therapeutic areas.
References
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Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
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van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters. [Link]
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
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Li, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. [Link]
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Zhao, G., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link]
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ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
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ResearchGate. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]
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ACS Publications. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). [Link]
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ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
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Kumari, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
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Basit, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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Hardcastle, I. R., et al. (2011). DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry. [Link]
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SciSpace. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link]
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ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. [Link]
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MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
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In Silico Blueprint: A Technical Guide to Modeling 4-(4,6-dichloropyrimidin-2-yl)morpholine for Therapeutic Discovery
Foreword: From Reactive Intermediate to Rational Drug Candidate
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—versatile frameworks upon which a multitude of therapeutic agents can be built. The compound 4-(4,6-dichloropyrimidin-2-yl)morpholine is a prime example of such a scaffold. With a molecular formula of C8H9Cl2N3O and a molecular weight of 234.08 g/mol , this molecule is more than a mere synthetic intermediate; it is a launchpad for innovation.[1] Its core, a dichloropyrimidine ring fused to a morpholine moiety, offers a unique combination of chemical reactivity and pharmacophoric potential. The two chlorine atoms on the pyrimidine ring are highly susceptible to nucleophilic substitution, allowing for the strategic introduction of diverse chemical groups to modulate biological activity.[1] This inherent reactivity makes it an ideal candidate for combinatorial library synthesis and targeted drug design.
This technical guide moves beyond the synthesis of this compound and delves into the modern, computational-driven approach to unlocking its therapeutic potential. We will construct a comprehensive in silico workflow, a step-by-step blueprint for researchers, scientists, and drug development professionals to explore the possibilities of this scaffold. Our hypothetical case study will focus on a highly relevant and validated target in oncology: the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. The morpholine and pyrimidine motifs are frequently found in potent mTOR and PI3K/mTOR inhibitors, making this a scientifically grounded exploration.[2][3][4]
Through a combination of molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, this guide will provide not just the "how" but, more importantly, the "why" behind each computational experiment. By the end of this document, the reader will have a robust framework for applying in silico techniques to transform a reactive chemical intermediate into a rationally designed drug candidate.
The Strategic Advantage of In Silico Modeling
In an era of escalating drug development costs and high attrition rates, in silico modeling has become an indispensable tool.[5] For a molecule like this compound, with its potential for vast derivatization, a purely empirical approach of synthesizing and screening thousands of compounds is both time-consuming and resource-intensive. Computational modeling offers a more strategic, cost-effective path forward by:
-
Predicting Biological Activity: Early-stage prediction of a molecule's potential to interact with a specific biological target, guiding synthesis efforts towards the most promising candidates.
-
Elucidating Mechanisms of Action: Providing atomic-level insights into how a molecule binds to its target, revealing key interactions that can be optimized for improved potency and selectivity.
-
Prioritizing Synthetic Efforts: Ranking a virtual library of derivatives based on their predicted binding affinity and other desirable properties, ensuring that laboratory resources are focused on the most viable compounds.
-
De-risking Drug Development: Identifying potential liabilities, such as off-target effects or poor pharmacokinetic properties, early in the discovery pipeline.[5]
This guide will demonstrate how these advantages can be realized through a structured and scientifically rigorous in silico investigation.
A Proposed In Silico Investigation Workflow
The following diagram outlines the comprehensive workflow for the in silico evaluation of this compound and its derivatives as potential mTOR inhibitors.
Caption: Overall workflow for the in silico investigation.
Part 1: Target Identification and Preparation
The foundation of any structure-based drug design project is a high-quality, three-dimensional structure of the biological target.
Target Selection: Mammalian Target of Rapamycin (mTOR)
The mTOR kinase is a cornerstone of cell signaling, integrating inputs from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a highly sought-after therapeutic target. The prevalence of morpholine and pyrimidine moieties in known mTOR inhibitors makes it a logical and promising hypothetical target for our scaffold.[2][3][4]
Protein Structure Acquisition and Preparation
For this study, we will utilize the crystal structure of mTOR in complex with a morpholine-containing inhibitor, available from the Protein Data Bank (PDB).
-
PDB ID: 4JT6[3]
-
Resolution: 2.9 Å
-
Ligand: PI-103 (a potent PI3K/mTOR dual inhibitor)
Protocol for Protein Preparation:
-
Download the PDB file: Obtain the coordinate file for PDB ID 4JT6 from the RCSB PDB website (rcsb.org).
-
Pre-processing:
-
Remove water molecules and other non-essential heteroatoms from the PDB file.
-
Separate the protein chains from the co-crystallized ligand and any other cofactors.
-
Inspect the protein for missing residues or atoms. If necessary, use tools like the "Protein Preparation Wizard" in Schrödinger Suite or the "PDB2PQR" server to add missing atoms and assign correct protonation states at a physiological pH (typically 7.4).
-
-
Protonation and Energy Minimization:
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).
-
Perform a brief energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes introduced during the preparation steps.
-
Part 2: Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key molecular interactions.
Ligand Preparation
The 3D structure of this compound needs to be prepared for docking.
-
SMILES String: C1COCCN1C2=NC(=CC(=N2)Cl)Cl[6]
Protocol for Ligand Preparation:
-
2D to 3D Conversion: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure from the SMILES string and convert it to a 3D conformation.
-
Energy Minimization and Protonation:
-
Assign correct protonation states at physiological pH.
-
Perform energy minimization using a suitable force field (e.g., MMFF94, OPLS4) to obtain a low-energy conformation.
-
-
Virtual Library Generation:
-
Leveraging the known reactivity of the dichloropyrimidine core, a virtual library of derivatives can be generated by substituting the chlorine atoms with a diverse set of functional groups (e.g., amines, phenols, thiols). This can be done using tools like Schrödinger's "LigPrep" or RDKit.
-
Docking Workflow
Caption: Molecular docking workflow.
Protocol for Molecular Docking:
-
Grid Generation: Define the binding site on the mTOR protein. This is typically done by generating a grid box centered on the co-crystallized ligand (PI-103 in 4JT6). The size of the grid box should be sufficient to accommodate the ligands to be docked.
-
Ligand Docking:
-
Use a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.
-
Dock the prepared this compound and its virtual library of derivatives into the defined grid.
-
It is advisable to use a flexible docking protocol where the ligand is treated as flexible, and key receptor side chains in the binding pocket can also have some degree of flexibility.
-
-
Pose Scoring and Ranking:
-
The docking program will generate multiple binding poses for each ligand and rank them based on a scoring function (e.g., GlideScore, Vina Score). The scoring function estimates the binding free energy, with lower scores generally indicating better binding affinity.
-
-
Interaction Analysis:
-
Visually inspect the top-scoring poses for each ligand using molecular visualization software (e.g., PyMOL, Maestro).
-
Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues in the binding site.
-
Data Presentation: Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Core Scaffold | -7.5 | Val2240, Met2345 | Morpholine oxygen with Val2240 backbone NH | Pyrimidine ring with Leu2185, Ile2356 |
| Derivative 1 (4-amino) | -8.2 | Val2240, Asp2357 | Amino group with Asp2357 side chain | Pyrimidine ring with Leu2185, Ile2356 |
| Derivative 2 (4-phenol) | -8.9 | Val2240, Tyr2225 | Phenolic OH with Tyr2225 side chain | Phenyl ring with Trp2239 |
| ... | ... | ... | ... | ... |
Part 3: Molecular Dynamics Simulations
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.
MD Simulation Workflow
Caption: Molecular dynamics simulation workflow.
Protocol for MD Simulation:
-
System Setup:
-
Take the best-scoring docked pose of the ligand-protein complex.
-
Solvate the system by placing it in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore different conformational states.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Data Presentation: MD Simulation Metrics
| Complex | Average RMSD (Protein) (Å) | Average RMSD (Ligand) (Å) | Key Hydrogen Bond Occupancy (%) |
| Core Scaffold-mTOR | 1.8 ± 0.3 | 1.2 ± 0.2 | Val2240 (backbone NH): 85% |
| Derivative 2-mTOR | 1.6 ± 0.2 | 1.0 ± 0.1 | Val2240 (backbone NH): 92%, Tyr2225 (side chain OH): 78% |
| ... | ... | ... | ... |
Part 4: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.
QSAR Workflow
Caption: QSAR model development workflow.
Protocol for QSAR Modeling:
-
Dataset Preparation:
-
Compile a dataset of derivatives of this compound with their corresponding biological activity data (e.g., IC50 values). In a prospective study like this, the "activity" could be the docking scores or calculated binding free energies.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its chemical structure (e.g., physicochemical, topological, electronic). This can be done using software like PaDEL-Descriptor or MOE.
-
-
Data Splitting: Divide the dataset into a training set (for building the model) and a test set (for validating the model).
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation:
-
Assess the statistical significance of the model using metrics like the coefficient of determination (R²) for the training set and the predictive R-squared (Q²) for the test set.
-
Interpretation and Guiding the Next Steps
The culmination of this in silico workflow is not just a collection of data, but actionable intelligence to guide the next phase of drug discovery.
-
From Docking: The top-ranked derivatives with favorable interactions in the mTOR binding pocket become high-priority candidates for synthesis. The interaction patterns can also inspire the design of new derivatives with potentially improved binding.
-
From MD Simulations: Compounds that form stable complexes with the target protein throughout the simulation are more likely to be effective inhibitors. Unstable complexes may indicate a poor binding mode and can be deprioritized.
-
From QSAR: A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, allowing for the rapid screening of a vast chemical space and the selection of the most promising candidates for synthesis and biological testing.
Conclusion
The journey from a simple, reactive chemical to a potential life-saving drug is long and arduous. However, by embracing the power of in silico modeling, we can navigate this path with greater precision and efficiency. This technical guide has laid out a comprehensive, scientifically grounded blueprint for the computational investigation of this compound. By systematically applying the principles of molecular docking, molecular dynamics, and QSAR, researchers can unlock the full therapeutic potential of this versatile scaffold, accelerating the discovery of novel drug candidates and ultimately, bringing new medicines to patients in need.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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RCSB PDB. (2014). 4BFR: Discovery and Optimization of Pyrimidone Indoline Amide PI3Kbeta Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. Retrieved January 11, 2026, from [Link]
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Ivy Fine Chemicals. (n.d.). This compound [CAS: 10397-13-4]. Retrieved January 11, 2026, from [Link]
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RCSB PDB. (2011). 3APD: Crystal structure of human PI3K-gamma in complex with CH5108134. Retrieved January 11, 2026, from [Link]
-
RCSB PDB. (2011). 3TL5: Discovery of GDC-0980: a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor for the Treatment of Cancer. Retrieved January 11, 2026, from [Link]
-
Frontiers in Pharmacology. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved January 11, 2026, from [Link]
-
RCSB PDB. (2017). 5I4U: The crystal structure of PI3Kdelta with compound 34. Retrieved January 11, 2026, from [Link]
-
RCSB PDB. (2011). 3QK0: Crystal structure of PI3K-gamma in complex with benzothiazole 82. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). mTOR inhibitor-11. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). a) Key regions of the mTOR catalytic site illustrated with the.... Retrieved January 11, 2026, from [Link]
-
PMC. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Note: Utilizing 4-(4,6-Dichloropyrimidin-2-yl)morpholine in Kinase Inhibitor Discovery and Profiling
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they are among the most important targets for modern drug discovery. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule kinase inhibitors.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS No. 10397-13-4) in kinase assay workflows. We will explore the scientific rationale behind this scaffold's utility, detailing its mechanism of action and its role as a versatile starting point for inhibitor synthesis. This guide provides detailed, field-proven protocols for employing this compound and its derivatives in both biochemical and cell-based kinase assays, emphasizing experimental design, data interpretation, and validation.
Scientific Rationale and Mechanism of Action
Understanding the chemical properties of this compound is fundamental to its application. It is not typically employed as a potent, off-the-shelf inhibitor but rather as a foundational fragment or scaffold from which highly potent and selective inhibitors can be developed.
1.1 The Dichloropyrimidine Core: An ATP-Mimetic Hinge Binder The core of the molecule is the pyrimidine ring, which acts as a bioisostere of the adenine base in ATP. This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction that anchors most ATP-competitive inhibitors.[3]
1.2 Reactive Chlorine Moieties: A Gateway to Diversity The two chlorine atoms at the C4 and C6 positions are the molecule's key functional handles. They are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various amine-containing or other nucleophilic groups.[2][4] This synthetic tractability enables the rapid generation of large, diverse libraries of compounds from a single, common core, which is essential for structure-activity relationship (SAR) studies.[2]
1.3 Potential for Covalent Inhibition Beyond reversible ATP competition, the dichloropyrimidine motif offers a pathway to covalent inhibition. In kinases that possess a non-catalytic cysteine residue near the ATP-binding site, one of the chlorine atoms can undergo a SNAr reaction with the cysteine's thiol group, forming a permanent covalent bond.[5] This mechanism can lead to inhibitors with prolonged duration of action and high potency. A notable example involves a series of dichloropyrimidine-based compounds that were found to act as covalent inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1) by targeting a specific cysteine residue.[5]
1.4 The Morpholine Group: A Privileged Pharmacophore The morpholine moiety is frequently incorporated into drug candidates to improve their physicochemical properties.[6] It can enhance aqueous solubility, metabolic stability, and cell permeability, and its oxygen atom can act as a hydrogen bond acceptor, potentially forming additional interactions within the kinase active site to increase binding affinity.[6][7]
Caption: Figure 1. Interaction of the dichloropyrimidine scaffold within a kinase ATP-binding site.
Application in Biochemical Kinase Assays
Biochemical assays utilize purified kinase enzymes to directly measure the catalytic transfer of phosphate from ATP to a substrate.[8][9] These assays are indispensable for determining the direct inhibitory potency (e.g., IC₅₀) of a compound against its target kinase in a controlled, cell-free environment.
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures transfer of ³²P or ³³P from ATP to a substrate.[1][8] | Gold standard, high sensitivity, direct measurement. | Requires handling of radioactive materials, waste disposal issues. |
| Luminescence | Measures ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™).[10][11] | High-throughput, non-radioactive, sensitive, commercially available kits. | Indirect measurement, susceptible to ATP-ase interference. |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled substrate and a phospho-specific antibody.[12] | Homogeneous (no-wash), ratiometric, robust for HTS. | Requires specific antibodies and labeled reagents, potential for compound interference. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled tracer or substrate upon binding.[12] | Homogeneous, cost-effective, real-time capable. | Lower sensitivity, requires small fluorescent probes, limited to smaller substrates. |
Protocol 2.1: IC₅₀ Determination using a Luminescence-Based ADP-Glo™ Assay
This protocol describes a universal method for assessing a compound's ability to inhibit a purified kinase by quantifying the amount of ADP produced in the reaction.
A. Principle of the Assay The ADP-Glo™ Kinase Assay is a two-step process.[11] First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase to produce light, and the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
B. Materials
-
Purified, active kinase of interest
-
Kinase-specific peptide or protein substrate
-
This compound or its synthesized derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution at a stock concentration (e.g., 10 mM)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
C. Step-by-Step Methodology
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This minimizes variability from pipetting small volumes.
-
Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for vehicle control) to the wells of the assay plate. For a positive control, use a known inhibitor for the target kinase.
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate master mix in Kinase Buffer. The final concentration of the kinase should be optimized to produce a robust signal. Add 10 µL of this mix to each well.
-
Pre-incubation (Trustworthiness Step): Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated, which is critical for identifying time-dependent or covalent inhibitors.
-
Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a sensitive measurement of competitive inhibition. Add 10 µL of the ATP solution to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The duration should be within the linear range of the reaction.
-
Terminate Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Detect ADP: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
D. Data Analysis
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" or positive control (100% inhibition) wells.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Caption: Figure 3. Workflow for analyzing kinase inhibition via Western Blotting.
References
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Read, J. A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. Available at: [Link]
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Dunsford, L. J., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
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Eurofins Discovery. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Eurofins Discovery Website. Available at: [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology Brochure. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Probe Development Center, National Center for Biotechnology Information. Available at: [Link]
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Gat-Viks, I., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. Available at: [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen Website. Available at: [Link]
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Adriaenssens, E. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules. Available at: [Link]
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Acker, M. G., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology. Available at: [Link]
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Lee, J., et al. (2019). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Pharmacological Research. Available at: [Link]
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Promega Connections. (2011). Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. Promega Connections Blog. Available at: [Link]
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Coge, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: A Researcher's Guide to the Solubilization and Use of 4-(4,6-dichloropyrimidin-2-yl)morpholine in Cell Culture
Abstract
This document provides a comprehensive, field-proven protocol for the solubilization and application of 4-(4,6-dichloropyrimidin-2-yl)morpholine, a versatile heterocyclic compound used in diverse research applications.[1][2] As a morpholine- and pyrimidine-containing molecule, it serves as a valuable scaffold in medicinal chemistry and drug discovery.[3][4] Proper handling and dissolution of this compound are paramount to ensure experimental reproducibility, data integrity, and the safety of laboratory personnel. This guide moves beyond a simple set of instructions, delving into the scientific rationale behind each step to empower researchers with the knowledge for successful cell-based assays.
Scientific Introduction & Compound Profile
This compound is a substituted pyrimidine that has garnered interest as a chemical intermediate and a research compound.[1][2] The core structure, featuring a dichloropyrimidine ring, presents two reactive chlorine atoms that are active sites for nucleophilic substitution, allowing for the synthesis of a diverse library of aminopyrimidine derivatives.[1] The morpholine moiety is a ubiquitous pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties or to interact with biological targets.[3][5] While its primary applications have been noted in agricultural chemistry, it is also being explored in pharmaceutical research for its potential therapeutic properties.[2]
Given its hydrophobic nature, achieving a stable, biologically compatible solution for cell culture experiments is a critical first step that, if performed incorrectly, can lead to significant experimental artifacts. This protocol is designed to be a self-validating system for generating reliable stock and working solutions.
Compound Properties & Specifications
A clear understanding of the compound's physical and chemical properties is essential for proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 10397-13-4 | [1][2][6] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 139 - 143 °C | [2] |
| Purity | Typically ≥95-98% | [1][2] |
| Storage | Store powder at 2-8°C under inert gas. | [7] |
The Principle of Solubilization for Cell Culture
The primary challenge in using compounds like this compound in biological systems is its poor aqueous solubility. Direct addition of the powder to aqueous cell culture media would result in non-homogenous suspension and an unknown effective concentration.
The strategy outlined below is the industry-standard "DMSO-first" method.[8]
-
High-Concentration Stock: The compound is first dissolved in a sterile, polar aprotic solvent—most commonly Dimethyl Sulfoxide (DMSO)—at a high concentration (e.g., 10-50 mM). DMSO is chosen for its excellent solvating power for many organic molecules and its miscibility with aqueous media.[9]
-
Serial Dilution: This concentrated stock is then serially diluted to create intermediate concentrations or directly diluted into the final cell culture medium to achieve the desired working concentration.
-
Minimizing Solvent Toxicity: This method ensures that the final concentration of the organic solvent in the cell culture is kept to a minimum (typically ≤0.1%), a level well-tolerated by most cell lines.[10] A solvent control must always be included in experiments to account for any effects of the solvent itself.
This workflow is visualized in the diagram below.
Protocol: Preparation of a 20 mM Master Stock Solution
This protocol details the preparation of a 20 mM stock solution. Adjust calculations as needed for different desired concentrations.
Materials & Equipment
-
This compound powder (MW: 234.08 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Sterile, RNase/DNase-free polypropylene cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Bath sonicator
-
Optional: 0.22 µm PTFE (polytetrafluoroethylene) syringe filter
Step-by-Step Procedure
-
Pre-Experiment Calculation: Before opening the vial, calculate the volume of DMSO required. To make a 20 mM stock solution from 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.020 mol/L * 234.08 g/mol )
-
Volume (L) = 0.001068 L = 1068 µL
Scientist's Note: Always perform calculations before weighing. This prevents unnecessary exposure of the hygroscopic powder to air. For small quantities (≤10 mg), it is best practice to dissolve the entire amount provided by the manufacturer to avoid weighing errors.[9][11]
-
-
Compound Handling: Briefly centrifuge the manufacturer's vial to ensure all powder is at the bottom.[8] Perform all handling of the solid compound in a chemical fume hood or a well-ventilated area.[12]
-
Dissolution: Carefully add the calculated volume (1068 µL) of anhydrous DMSO directly to the vial containing the 5 mg of compound.
-
Homogenization: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Self-Validation: Visually inspect the solution against a light source. It should be completely clear, with no visible particulates or cloudiness.
-
Troubleshooting: If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.[8] Gentle warming (up to 37°C) can also be attempted, but do not overheat. If the compound still does not dissolve, it may indicate a lower-than-expected solubility limit or degradation of the compound/solvent.
-
-
Sterile Filtration (Optional but Recommended): While DMSO is bactericidal, filtering provides an extra layer of security.[9] Using a sterile syringe, draw up the solution and pass it through a 0.22 µm PTFE syringe filter into a sterile tube.
Scientist's Note: Use a PTFE filter as it is chemically resistant to DMSO. Other filter materials (like cellulose acetate) can be dissolved by strong organic solvents.[13]
-
Aliquoting: Dispense the master stock solution into single-use volumes (e.g., 10-20 µL) in sterile cryovials.[8][9]
Scientist's Note: Aliquoting is critical. It prevents contamination of the master stock and avoids repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution over time.[14]
-
Storage: Store the aliquots in a clearly labeled box at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14] The original powder should be stored at 2-8°C as recommended.[7]
Protocol: Dosing Cells with a Working Solution
Procedure
-
Thaw and Dilute: Thaw a single aliquot of the 20 mM stock solution at room temperature. Prepare the final working concentration by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Example: To make a 20 µM working solution in 1 mL of media:
-
Use the formula: C₁V₁ = C₂V₂
-
(20,000 µM) * V₁ = (20 µM) * (1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 20 mM stock to 999 µL of culture medium.
-
-
Mixing Technique: To avoid precipitation, add the small volume of DMSO stock into the center of the medium vortex gently or pipette up and down immediately.[15] Do not add the stock solution to the wall of the tube or well. Some researchers find that pre-mixing the DMSO stock in a smaller volume of medium before adding it to the final culture volume can improve solubility.[16]
-
Final DMSO Concentration: In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL), which is generally non-toxic to most cell lines.[10]
-
Solvent Control: Always prepare a "vehicle" or "solvent" control by adding the same final concentration of DMSO (e.g., 0.1%) without the compound to a parallel set of cells. This is essential to differentiate the compound's effects from any potential effects of the solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | The compound's aqueous solubility limit has been exceeded ("crashing out"). | 1. Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution in medium first.[14]2. Increase Final DMSO%: If cells tolerate it, slightly increase the final DMSO concentration (e.g., to 0.2%). Test for solvent toxicity first.3. Use Serum: Ensure the dilution is done in serum-containing medium. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[16] |
| Inconsistent Results | - Incomplete initial dissolution.- Degradation from freeze-thaw cycles.- Inaccurate pipetting of small volumes. | - Always ensure the stock solution is perfectly clear.- Use a fresh aliquot for each experiment.- For volumes <1 µL, prepare an intermediate dilution of the stock in DMSO first. |
Conceptual Application: A Small Molecule Modulator
While the precise biological target of this compound is application-dependent, its structure is common in kinase inhibitor design. The diagram below illustrates the general principle of how such a compound might function in a cell signaling context.
Safety & Handling Precautions
As with any laboratory chemical, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound and its solutions.[12]
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[12][17] Ensure adequate ventilation when working with DMSO solutions.
-
Skin Contact: Avoid direct contact. In case of contact, immediately wash the affected area with plenty of soap and water.[18]
-
Disposal: Dispose of all waste (contaminated tips, tubes, gloves) in accordance with your institution's hazardous chemical waste guidelines.
References
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]
-
SMALL MOLECULES. Captivate Bio. [Link]
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
What should I do when DMSO-dissolved drug resolidifies after added to cell culture? ResearchGate. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
New morpholine-containing pyrimidinones act on α-adrenoceptors. PubMed. [Link]
-
Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]
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The Versatile Architect: 4-(4,6-Dichloropyrimidin-2-yl)morpholine in Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(4,6-dichloropyrimidin-2-yl)morpholine has emerged as a highly versatile and valuable scaffold. Its unique electronic properties and strategically positioned reactive sites offer a robust platform for the synthesis of a diverse array of functionalized molecules. This comprehensive guide provides an in-depth exploration of this building block, detailing its synthesis, reactivity, and application in the development of novel compounds. We present field-proven protocols, mechanistic insights, and a framework for its strategic deployment in research and drug discovery programs.
Introduction: Unveiling a Privileged Scaffold
This compound, with a molecular formula of C₈H₉Cl₂N₃O and a molecular weight of 234.08 g/mol , is a heterocyclic compound that has garnered significant attention as a cornerstone in synthetic chemistry.[1][2] The core of its utility lies in the dichloropyrimidine ring, an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further amplified by the inductive effect of the two chlorine atoms, rendering the C4 and C6 positions highly electrophilic and primed for nucleophilic attack.[3]
The morpholine moiety, attached at the C2 position, not only influences the overall solubility and pharmacokinetic profile of derivative compounds but also plays a crucial role in directing the regioselectivity of subsequent transformations.[4][5] This strategic pre-functionalization at the C2 position allows for selective reactions at the remaining C4 and C6 chloro-substituents, making it an ideal starting point for building molecular diversity. This guide will delve into the practical applications of this powerful building block, providing researchers with the necessary knowledge to harness its full potential.
Synthesis of this compound: A Foundational Protocol
The synthesis of the title compound is a straightforward and efficient process, typically achieved through the selective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with morpholine.[2] The key to this synthesis is the controlled reaction conditions that favor monosubstitution at the C2 position, which is generally less reactive than the C4 and C6 positions in many dichloropyrimidine systems.[6][7] However, in the case of 2,4,6-trichloropyrimidine, the C2 position can be selectively targeted.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[2][8]
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in acetone.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add morpholine (1.05 eq) to the cooled solution while stirring.
-
Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane solution as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield this compound as the major regioisomer.[2][8]
Data Presentation: Synthesis Outcomes
| Parameter | Value | Reference |
| Major Regioisomer | This compound | [2] |
| Yield (Major) | 79% | [2][8] |
| Minor Regioisomer | 4-(2,6-Dichloropyrimidin-4-yl)morpholine | [2] |
| Yield (Minor) | 20% | [2] |
| ¹H-NMR (Major) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [2] |
Note: Yields and regioisomeric ratios can be influenced by reaction conditions such as temperature, solvent, and the rate of addition of morpholine.
Caption: Workflow for the synthesis of this compound.
Key Applications in Organic Synthesis: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around the sequential displacement of its two chlorine atoms at the C4 and C6 positions through Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This allows for the controlled and stepwise introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, enabling facile substitution by a plethora of nucleophiles.
Common Nucleophiles:
-
Amines: Primary and secondary amines readily displace the chlorine atoms, providing access to a vast library of mono- and di-aminated pyrimidines. This is a cornerstone for the synthesis of kinase inhibitors and other biologically active molecules.[1][9]
-
Alcohols/Alkoxides: The introduction of alkoxy groups can modulate the electronic properties and solubility of the final compounds.
-
Thiols/Thiolates: The formation of thioether linkages is another common transformation.
-
Other Heterocycles: N-heterocycles, such as piperazine or piperidine, can be introduced to build more complex molecular scaffolds.[1]
Caption: Generalized mechanism of SNAr on the dichloropyrimidine scaffold.
Protocol: Mono-amination of this compound
This protocol provides a general procedure for the mono-substitution of a chlorine atom with an amine nucleophile, a common step in the synthesis of kinase inhibitors.[10]
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperazine)
-
Potassium carbonate (K₂CO₃)
-
Dioxane or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Add dioxane or DMF as the solvent.
-
Heat the reaction mixture to reflux (for dioxane) or 140 °C (for DMF) and stir vigorously.[1][10]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the nucleophilicity of the amine.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If dioxane is used, it can be removed under reduced pressure.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired mono-aminated product.
Data Presentation: Representative SNAr Reactions
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 4,6-Dichloropyrimidine Analog | Adamantane-containing amines | K₂CO₃, DMF, 140 °C, 24 h | Mono-aminated pyrimidine | 60-99% | [6] |
| 4-(6-Chloropyrimidin-4-yl)morpholine | Piperazine | K₂CO₃, Dioxane, reflux | 4-(6-(Piperazin-1-yl)pyrimidin-4-yl)morpholine | Not specified | [1][10] |
Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr reactions are predominant, the chlorine atoms on the pyrimidine ring can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[11][12][13] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.
It is important to note that the regioselectivity of cross-coupling reactions on dichloropyrimidines can be complex. Generally, reaction at the C4 position is favored over the C2 position.[11][12][14] However, recent advancements have enabled C2-selective cross-couplings under specific catalytic conditions, offering complementary synthetic strategies.[14][15] For this compound, the C2 position is already functionalized, simplifying the regiochemical outcome to the C4 and C6 positions.
Applications in Drug Discovery
The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[16] The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[16] The ability to readily diversify the C4 and C6 positions of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This building block has been instrumental in the development of inhibitors for signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[16]
Conclusion
This compound stands out as a robust and versatile building block in modern organic synthesis. Its straightforward preparation and predictable reactivity, dominated by sequential SNAr reactions, provide a reliable platform for the construction of diverse and complex molecular libraries. The strategic positioning of its reactive chloro groups, coupled with the favorable properties imparted by the morpholine moiety, makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the principles and protocols outlined in this guide, the scientific community can continue to leverage this powerful scaffold to accelerate innovation in both academic research and the quest for new therapeutic agents.
References
- BenchChem. (n.d.). Synthesis and Chemical Reactivity of 4 4,6 Dichloropyrimidin 2 Yl Morpholine. Retrieved from various sources including mdpi.com and scribd.com.
- Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(7), 1632–1641.
- Neufeldt, S. R., & Sanford, M. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Gomez, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6539.
- Neufeldt, S. R., & Sanford, M. S. (2017). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 139(41), 14359–14362.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- DeLaitsch, A. T., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 13(10), 2532–2535.
- Kim, H., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 11(15), 3362–3365.
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ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Plet, J., et al. (2019). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 24(18), 3244.
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
- Ceraso, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(1), 1–21.
- Aparicio Acevedo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
- Zgonnik, V. N., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(10), 2603.
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From Bench to Preclinical Model: A Strategic Protocol for the In Vivo Assessment of 4-(4,6-dichloropyrimidin-2-yl)morpholine in Oncology
An Application Note for the Preclinical In Vivo Evaluation of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Abstract: The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapeutics, with numerous approved drugs acting on a variety of cellular pathways.[1][2][3] The compound this compound combines this privileged heterocyclic core with a morpholine moiety, a group known to frequently enhance physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[4][5] This application note provides a comprehensive, field-proven experimental protocol for the in vivo evaluation of this compound in rodent models of cancer. We detail an integrated strategy encompassing pharmacokinetics (PK), toxicology, pharmacodynamics (PD), and anti-tumor efficacy studies. The causality behind key experimental choices is explained to empower researchers to design robust studies that can reliably inform go/no-go decisions in a drug development pipeline. This guide is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical setting.
Introduction and Rationale
This compound is a synthetic compound featuring a dichloropyrimidine core. The chlorine atoms at the 4 and 6 positions serve as reactive sites for nucleophilic substitution, allowing for the creation of diverse chemical libraries.[6] However, the parent compound itself warrants investigation, as the pyrimidine ring is a well-established pharmacophore in oncology.[1][2] The covalent attachment of a morpholine ring is a common medicinal chemistry strategy to improve "drug-like" properties, potentially leading to better absorption, distribution, and a more favorable safety profile.[5]
The successful translation of any novel compound from the laboratory to the clinic is contingent upon rigorous preclinical in vivo testing.[7] Animal models are indispensable for understanding the complex interplay between a drug candidate and a whole biological system, providing critical data on its therapeutic window—the balance between efficacy and toxicity.[8][9][10] This protocol outlines a logical, phased approach to the in vivo characterization of this compound.
Prerequisite for In Vivo Studies: Before committing to costly and ethically significant animal studies, a thorough in vitro characterization of the compound is mandatory. This includes:
-
Target Identification and Validation: Elucidating the mechanism of action (e.g., kinase inhibition, DNA damage).
-
Potency Assessment: Determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This data is critical for selecting relevant cancer models for in vivo xenograft studies.
-
Metabolic Stability: Assessing the compound's stability in liver microsomes to anticipate its metabolic fate.
Integrated Experimental Workflow
A successful in vivo program follows a structured progression. Initial studies focus on the drug's behavior and safety in the animal (PK and toxicology), which then inform the design of definitive efficacy studies.[7][11]
Caption: Integrated workflow for in vivo evaluation.
Detailed Experimental Protocols
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and under an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration. This informs the dosing schedule for subsequent efficacy studies.[12]
Materials:
-
Test Animals: Male and female BALB/c or CD-1 mice, 6-8 weeks old.[8][13] Using a standard strain provides general PK data before moving to specialized tumor-bearing mice.
-
Compound: this compound, purity >98%.
-
Formulation Vehicle: A sterile, well-tolerated vehicle. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Vehicle suitability must be confirmed in a small pilot group.
-
Equipment: Dosing syringes, blood collection tubes (e.g., K2-EDTA coated capillaries), centrifuge, LC-MS/MS system.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate animals for at least 7 days before the study.
-
Dose Preparation: Prepare a clear, homogenous solution of the test compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg).
-
Animal Grouping: Assign animals to groups for intravenous (IV) and oral (PO) administration (n=3-4 per time point).
-
Dosing:
-
IV Group: Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse samples from each animal at designated time points. A typical schedule is:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Collect ~30-50 µL of blood per time point. Immediately process to plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C). Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Table 1: Example Pharmacokinetic Data Summary
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Description |
|---|---|---|---|
| Cmax | 1500 ng/mL | 2500 ng/mL | Maximum observed plasma concentration |
| Tmax | 2 min | 30 min | Time to reach Cmax |
| AUC(0-inf) | 3200 hr*ng/mL | 11000 hr*ng/mL | Area under the plasma concentration-time curve |
| t½ | 3.5 hr | 4.1 hr | Terminal half-life |
| CL | 10.4 mL/min/kg | - | Clearance |
| Vdss | 3.1 L/kg | - | Volume of distribution at steady state |
| Bioavailability (F%) | - | 68.8% | Fraction of oral dose reaching systemic circulation |
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity, informing the dose levels for efficacy studies.[11][14]
Materials:
-
Test Animals: Female athymic nude mice (4-6 weeks old), the same strain to be used in xenograft studies.
-
Compound & Vehicle: As described in Protocol 1.
Step-by-Step Methodology:
-
Dose Selection: Based on in vitro potency and any prior toxicity information, select a range of doses (e.g., 10, 30, 100 mg/kg).
-
Animal Grouping: Assign mice to dose cohorts (n=3-5 per group).
-
Dosing: Administer the compound daily for 5-14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Note any morbidity or mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.
Table 2: Example Toxicity Scoring Matrix
| Clinical Sign | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
|---|---|---|---|---|
| Body Weight Loss | < 5% | 5-10% | 10-20% | > 20% |
| Activity Level | Normal | Slightly reduced | Lethargic | Moribund |
| Posture | Normal | Mild hunching | Hunched, arched | Unresponsive |
| Fur Texture | Smooth, groomed | Ruffled | Piloerection, unkempt | Staining, poor grooming |
Protocol 3: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a human cancer xenograft model.[2][15][16]
Materials:
-
Cell Line: A human cancer cell line demonstrated to be sensitive to the compound in vitro (e.g., A549 lung cancer, HCT-116 colon cancer).
-
Test Animals: Female athymic nude or SCID mice (4-6 weeks old).[17]
-
Other: Matrigel (optional, can improve tumor take-rate), sterile PBS, calipers.
Step-by-Step Methodology:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS (with or without Matrigel) at a concentration of 50-100 million cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5-10 million cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²)/2.
-
-
Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (Low Dose, e.g., 0.5x MTD)
-
Group 3: Test Compound (High Dose, e.g., MTD)
-
Group 4: Positive Control (a standard-of-care agent for that cancer type)
-
-
Treatment: Administer the vehicle, test compound, or positive control according to the schedule determined by PK and MTD studies (e.g., daily oral gavage for 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight 2-3 times per week.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals and collect terminal tumors for further analysis.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that the compound engages its molecular target in the tumor tissue and modulates downstream signaling pathways, linking drug exposure to the biological effect.[18][19][20] This is a critical component of the "pharmacological audit trail."[19]
Hypothetical Mechanism: Assuming this compound acts as a kinase inhibitor (a common mechanism for pyrimidine derivatives), we would measure the phosphorylation status of its target and key downstream effectors.
Caption: Hypothetical signaling pathway for PD analysis.
Step-by-Step Methodology:
-
Study Design: Use a satellite group of tumor-bearing mice from the efficacy study.
-
Dosing and Tissue Collection:
-
Administer a single dose of the test compound at the efficacious dose.
-
Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 8, 24 hours).
-
Rapidly excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.
-
-
Biomarker Analysis:
-
Western Blot / ELISA: Prepare protein lysates from frozen tumors. Use validated antibodies to measure the levels of the target protein and its phosphorylated form (e.g., p-Akt vs. total Akt).
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the localization and intensity of biomarker expression within the tumor microenvironment.
-
-
Data Interpretation: A successful PD response would show a time-dependent decrease in the phosphorylation of the target and its downstream effectors, which correlates with the pharmacokinetic profile of the compound.
Conclusion
This application note provides a foundational framework for the systematic in vivo evaluation of this compound. By integrating pharmacokinetic, toxicological, and pharmacodynamic assessments into the efficacy study design, researchers can generate a comprehensive data package. This approach not only demonstrates anti-tumor activity but also provides crucial mechanistic insights, building a strong, evidence-based case for further development of this promising pyrimidine-based compound.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Google AI.
- Clinical Pharmacodynamic Biomarker Assays. (n.d.). Division of Cancer Treatment and Diagnosis.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC.
- Importance of Animal Models in the Field of Cancer Research. (n.d.). ResearchGate.
- Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
- This compound | 10397-13-4. (n.d.). Benchchem.
- Pharmacodynamic biomarkers for molecular cancer therapeutics. (n.d.). PubMed.
- Pyrimidine hybrids with in vivo anticancer therapeutic potential. (n.d.). PubMed.
- Clinical Pharmacodynamics - Biomarkers Program. (n.d.). Frederick National Laboratory.
- Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. (n.d.). Benchchem.
- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? (n.d.). PubMed.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.
- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF. (n.d.). ResearchGate.
- In vivo toxicology studies. (n.d.). Vivotecnia.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
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- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- Preclinical research strategies for drug development. (n.d.). AMSbiopharma.
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- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
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Application Notes and Protocols for High-Throughput Screening of 4-(4,6-Dichloropyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 4-(4,6-dichloropyrimidin-2-yl)morpholine in high-throughput screening (HTS) campaigns aimed at the discovery of novel covalent inhibitors, with a particular focus on protein kinases. We will delve into the chemical rationale for selecting this scaffold, present detailed protocols for both biochemical and cellular screening assays, and discuss strategies for hit validation and mechanism of action studies. The methodologies are designed to be robust, scalable, and amenable to automation, providing a solid foundation for identifying potent and selective inhibitors for therapeutic development.
Introduction: The Rationale for Screening this compound
The quest for novel therapeutics with high potency and selectivity is a central theme in drug discovery. Covalent inhibitors, which form a stable bond with their target protein, have gained significant traction due to their potential for prolonged pharmacodynamic effects and the ability to target shallow binding pockets.[1][2] The compound this compound emerges as a highly promising starting point for the discovery of such inhibitors, particularly for the protein kinase family, which are critical regulators of cellular processes and frequently implicated in disease.[3]
The core of this molecule is a 2,4,6-trisubstituted pyrimidine ring, a privileged scaffold in medicinal chemistry, frequently found in approved kinase inhibitors.[4][5] The key to its potential as a covalent inhibitor lies in the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. These chlorine atoms render the pyrimidine ring electron-deficient, making them susceptible to nucleophilic aromatic substitution by reactive amino acid residues, most notably cysteine, which can be found in the ATP-binding site of numerous kinases.[6][7] This targeted reactivity allows for the design of highly selective inhibitors that can overcome the challenge of conserving the ATP-binding pocket across the kinome.[6]
The morpholine group at the 2-position is not merely a passive substituent. It is a well-established pharmacophore in drug design, known to enhance aqueous solubility, metabolic stability, and overall "drug-like" properties of a molecule.[8][9] Its presence can facilitate favorable interactions within the binding pocket and improve the pharmacokinetic profile of potential drug candidates.
This application note will guide the user through the process of leveraging the unique chemical properties of this compound in a high-throughput screening setting to identify novel covalent kinase inhibitors.
Compound Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for successful HTS implementation.
| Property | Value | Source |
| CAS Number | 10397-13-4 | [10] |
| Molecular Formula | C₈H₉Cl₂N₃O | [10] |
| Molecular Weight | 234.08 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥98% | [10] |
| Solubility | Soluble in DMSO, moderate solubility in other polar organic solvents. | [11] |
| Storage | Store at 2-8°C, protected from moisture. | [6] |
Stock Solution Preparation: For HTS, a 10 mM stock solution in 100% DMSO is recommended. Ensure the compound is fully dissolved before preparing serial dilutions for screening assays. The final DMSO concentration in the assay should be kept at or below 0.5% to minimize solvent-induced artifacts.[12]
High-Throughput Screening Strategy
A multi-tiered screening approach is recommended to efficiently identify and validate covalent inhibitors derived from the this compound scaffold.
Caption: A tiered high-throughput screening workflow for the discovery of covalent inhibitors.
Experimental Protocols
Primary Biochemical Screening: Kinase Activity Assay
This protocol describes a generic, luminescence-based assay to measure the activity of a target kinase and identify inhibitors in a high-throughput format. The ADP-Glo™ Kinase Assay is a suitable example that measures ADP production, a universal product of kinase reactions.[13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Target kinase (with a reactive cysteine in or near the ATP-binding site)
-
Substrate (peptide or protein)
-
This compound library
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well, white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of the this compound library compounds (at various concentrations) and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well assay plates.
-
Kinase/Substrate Addition: Prepare a kinase/substrate mix in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the covalent reaction between the inhibitor and the kinase. This pre-incubation step is critical for identifying time-dependent inhibitors.[15]
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
Data Analysis: The percentage of inhibition is calculated relative to the DMSO controls. A Z'-factor should be calculated to assess the quality of the assay. Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Triage
Dose-Response and Time-Dependent Inhibition: Confirmed hits should be re-tested in a dose-response format to determine their IC₅₀ values. To further investigate the covalent mechanism, time-dependent inhibition assays should be performed by varying the pre-incubation time of the compound with the kinase before initiating the reaction. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent binding.[15]
Covalent Binding Confirmation by Mass Spectrometry: Direct evidence of covalent modification can be obtained using intact protein mass spectrometry.
Protocol:
-
Incubate the target kinase with a molar excess (e.g., 10-fold) of the hit compound.
-
After incubation (e.g., 1-2 hours), desalt the sample to remove unbound compound.
-
Analyze the protein by LC-MS.
-
A mass shift corresponding to the molecular weight of the compound (minus the leaving group, in this case, HCl) confirms covalent adduction.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Principle: Cells are treated with the compound or vehicle control, then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Sources
- 1. High-Throughput Kinetic Analysis for Target-Directed Covalent Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling MAP kinase cysteines for targeted covalent inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: Quantitative Analysis of 4-(4,6-dichloropyrimidin-2-yl)morpholine in Pharmaceutical Matrices
Introduction
4-(4,6-dichloropyrimidin-2-yl)morpholine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence and quantity of this compound in final drug products or during intermediate manufacturing stages must be precisely controlled to ensure product quality, safety, and efficacy. This application note details two robust and validated analytical methods for the accurate quantification of this compound: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These protocols are designed for researchers, scientists, and drug development professionals requiring reliable analytical procedures for this compound.
The rationale behind developing two distinct methods lies in providing flexibility for different laboratory settings and analytical requirements. HPLC-UV is a widely accessible and robust technique suitable for routine quality control, while GC-MS offers higher selectivity and sensitivity, which can be crucial for trace-level analysis or in complex matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, being a moderately polar compound, is well-suited for this technique. A C18 column is chosen for its versatility and common availability. The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a good peak shape and retention time.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC-UV
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, making it ideal for the analysis of trace amounts of this compound or for analysis in complex matrices where co-eluting peaks might be an issue with HPLC-UV. Due to the polarity of the morpholine moiety, direct GC analysis can be challenging. While derivatization is a common strategy for morpholine-containing compounds, the dichloropyrimidine structure of the target analyte provides sufficient volatility for direct analysis under optimized conditions.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Acetonitrile (GC grade).
-
This compound reference standard.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: Helium at 1.2 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 233, 235, 198).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards ranging from 0.05 µg/mL to 5 µg/mL.
-
Sample Preparation: Dissolve the sample matrix in acetonitrile to a concentration within the calibration range. Filter through a 0.22 µm syringe filter.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the primary characteristic ion against the concentration of the standard solutions.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary: GC-MS
| Validation Parameter | Result |
| Linearity Range | 0.05 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (Recovery) | 97.8% - 102.5% |
| Precision (RSD) | < 3.0% |
Experimental Workflow: GC-MS
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Method Validation
Both analytical methods have been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The validation process ensures that the analytical procedure is suitable for its intended purpose.[2] Key validation parameters are summarized in the tables above and are detailed below.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For the HPLC-UV method, specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample. For the GC-MS method, the use of SIM mode with characteristic ions provides a high degree of specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] Linearity was established by analyzing a series of standards over the specified concentration ranges. The correlation coefficient (r²) for both methods was greater than 0.998, indicating a strong linear relationship.
-
Accuracy: The closeness of test results to the true value.[5] Accuracy was determined by spike recovery studies at three different concentration levels. The recovery for both methods was within the acceptable range of 97-103%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) for both methods was less than 3%, demonstrating good precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[4] The LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] For the HPLC method, robustness was evaluated by varying the mobile phase composition, flow rate, and column temperature. For the GC-MS method, variations in the oven temperature ramp and carrier gas flow rate were assessed. Both methods demonstrated good robustness with no significant impact on the results.
Conclusion
This application note provides two validated, reliable, and robust methods for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers higher sensitivity and selectivity for more demanding applications. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
-
Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
A Review on GC-MS and Method Development and Validation. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use? QbD Group. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 4-(4,6-Dichloropyrimidin-2-yl)morpholine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides an in-depth exploration of 4-(4,6-dichloropyrimidin-2-yl)morpholine, a pivotal intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). We delve into the optimized synthesis of the intermediate itself, elucidating the principles of regioselectivity that govern its formation. Furthermore, this document presents detailed, field-proven protocols for its application in the synthesis of precursors for advanced APIs, such as tyrosine kinase inhibitors. The methodologies are designed to be robust and scalable, offering researchers and drug development professionals a practical framework for leveraging this versatile building block.
Introduction: The Versatility of the Dichloropyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, present in a multitude of therapeutic agents. The strategic functionalization of this ring system allows for the fine-tuning of molecular properties to achieve desired pharmacological activity. This compound (CAS No: 10397-13-4) has emerged as a highly valuable intermediate due to the differential reactivity of its components.[1][2]
The core of its utility lies in the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern drug synthesis.[1][3] The electron-withdrawing nature of the pyrimidine nitrogens facilitates nucleophilic attack, allowing for the sequential and controlled introduction of various functional groups.[1] This step-wise functionalization is critical for building the complex molecular architectures required for targeted therapies, including potent kinase inhibitors like Imatinib and Ponatinib.[4][5][6]
Synthesis and Characterization of the Intermediate
The synthesis of this compound is a foundational procedure that relies on the controlled reaction between 2,4,6-trichloropyrimidine and morpholine. The key to this synthesis is achieving regioselective substitution at the C2 position, which is the most electrophilic site on the 2,4,6-trichloropyrimidine ring.
Synthesis Workflow
The diagram below illustrates the straightforward, single-step synthesis from commercially available starting materials.
Caption: Synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol is optimized for high yield and purity of the desired C2-substituted regioisomer.[7]
Materials & Reagents:
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2,4,6-Trichloropyrimidine | 3764-01-0 | 183.43 | 3.16 g | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.58 g | 1.05 |
| Acetone | 67-64-1 | 58.08 | 60 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Silica Gel (230-400 mesh) | - | - | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4,6-trichloropyrimidine (3.16 g, 17.22 mmol) and acetone (60 mL).
-
Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.
-
Nucleophilic Addition: Slowly add morpholine (1.58 g, 18.09 mmol, 1.05 equiv.) to the cooled solution. Causality Note: Slow addition at 0°C is crucial to control the exothermic reaction and maximize the kinetic selectivity for substitution at the C2 position over the C4/C6 positions.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 15 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 20% ethyl acetate in hexanes eluent system. The disappearance of the 2,4,6-trichloropyrimidine spot indicates completion.
-
Work-up: Concentrate the reaction mixture using a rotary evaporator to remove the acetone. Further dry the crude product under high vacuum.
-
Purification: Purify the crude solid by silica gel column chromatography. Elute with 20% ethyl acetate in hexanes. Trustworthiness Note: This purification step is essential to separate the major, desired C2-substituted product from the minor C4-substituted regioisomer (4-(2,6-dichloropyrimidin-4-yl)morpholine), ensuring the purity required for subsequent API synthesis steps.[7]
-
Isolation: Combine the fractions containing the pure product (major regioisomer) and concentrate under reduced pressure to yield a white to off-white solid.
Expected Yield: ~79% (approx. 3.18 g).[7]
Characterization Data
The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques.
| Analysis | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Formula | C₈H₉Cl₂N₃O[7] |
| Molecular Weight | 234.08 g/mol [7] |
| Melting Point | 139.0 to 143.0 °C[2] |
| ¹H-NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H)[7] |
| HRMS [M]⁺ | Calculated: 234.0201; Found: 234.0196[7] |
Application Protocol I: Synthesis of an Imatinib Precursor
Imatinib is a cornerstone therapy for chronic myelogenous leukemia (CML).[8] Its structure features a 2-(phenylamino)pyrimidine core. Our intermediate provides a direct route to this core structure via a nucleophilic substitution reaction, displacing one of the chlorine atoms.
Imatinib Precursor Synthesis Workflow
Caption: Synthesis of an Imatinib core structure.
Protocol: SNAr Coupling for Imatinib Precursor
This protocol describes the coupling of the intermediate with an aniline derivative, a key step in forming the Imatinib scaffold.[9][10]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 234.08 | 2.34 g | 1.0 |
| 3-Amino-4-methylaniline | 122.17 | 1.22 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 2.0 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL flask equipped with a reflux condenser, combine this compound (2.34 g, 10 mmol), 3-amino-4-methylaniline (1.22 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of 1,4-dioxane to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 18-20 hours. Causality Note: A non-nucleophilic base like K₂CO₃ is used to neutralize the HCl generated during the substitution without competing with the aniline nucleophile. Dioxane is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the reactants.[11]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the mixture to room temperature and remove the dioxane under reduced pressure.
-
Extraction: Dilute the residue with chloroform (or ethyl acetate) and wash with water (3 x 100 mL). Separate the organic layer.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the pure Imatinib precursor.
Application Protocol II: Synthesis of a Ponatinib Precursor
Ponatinib is a multi-targeted tyrosine kinase inhibitor effective against resistant forms of CML.[5][6] Its synthesis often involves a Sonogashira coupling.[12] Our intermediate can be functionalized sequentially: first via an SNAr reaction, leaving the second chlorine available for a subsequent palladium-catalyzed cross-coupling reaction.
Ponatinib Precursor Synthesis Workflow
This workflow demonstrates the powerful sequential functionalization enabled by the dichloropyrimidine intermediate.
Caption: Two-step sequential functionalization for a Ponatinib precursor.
Protocol: Step 1 (SNAr) for Ponatinib Precursor
This protocol details the first selective substitution.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 234.08 | 2.34 g | 1.0 |
| 3-Ethynyl-4-methylaniline | 131.17 | 1.31 g | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.59 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
Setup: In a flask, dissolve this compound (2.34 g, 10 mmol) and 3-ethynyl-4-methylaniline (1.31 g, 10 mmol) in DMF (40 mL).
-
Base Addition: Add DIPEA (2.59 g, 20 mmol) to the mixture.
-
Heating: Heat the reaction to 80 °C and stir for 6-8 hours.
-
Work-up & Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the monosubstituted product.
Subsequent Sonogashira Coupling:
The resulting intermediate, now bearing a single chlorine atom at the C4 (or C6) position, is primed for a Sonogashira cross-coupling reaction. This reaction would typically involve a palladium catalyst (e.g., [(cinnamyl)PdCl]₂), a ligand, a copper co-catalyst (or copper-free conditions), and a base to couple the remaining chloro-position with a terminal alkyne, completing the core of the Ponatinib molecule.[12]
Conclusion
This compound is a robust and versatile chemical intermediate that provides an efficient entry point to complex API scaffolds. Its predictable regioselectivity during synthesis and the capacity for sequential, differential functionalization of its chloro-substituents make it an invaluable tool for drug discovery and development professionals. The protocols outlined herein provide a validated framework for the synthesis and application of this key building block, enabling the streamlined production of next-generation pharmaceutical agents.
References
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Synthesis of ponatinib. Conditions: step: (A) 24 (1.0 equiv.),... ResearchGate. [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC. NIH. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. PubMed Central. [Link]
-
Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... ResearchGate. [Link]
-
An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Publishing. [Link]
-
Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. PubMed. [Link]
- WO2016201203A1 - Processes for making ponatinib and intermediates thereof.
-
(PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Novel Imatinib base synthesis. The chemical reaction database. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Driving API Synthesis Forward with Premium Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Analysis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Introduction: Unveiling the Cellular Activity of a Versatile Pyrimidine Scaffold
4-(4,6-dichloropyrimidin-2-yl)morpholine is a heterocyclic compound featuring a dichloropyrimidine core linked to a morpholine ring.[1][2][3] This structural motif is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors.[4][5] The reactive chlorine atoms on the pyrimidine ring are amenable to nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.[1] Given its chemical architecture, this compound and its analogs are promising candidates for targeting protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][5]
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central cascade that governs cell growth, proliferation, survival, and metabolism.[6][7][8] Aberrant activation of this pathway is a common hallmark of various cancers, making its components attractive therapeutic targets.[6][7] This application note provides a comprehensive guide for researchers to investigate the cellular effects of this compound, with a focus on assays to determine its potential as a modulator of the PI3K/Akt/mTOR pathway. The protocols herein are designed to be self-validating, providing a logical workflow from initial screening for cytotoxic effects to confirming target engagement and elucidating the mechanism of action.
I. Preliminary Assessment of Cytotoxicity: Cell Viability Assays
A foundational step in characterizing any new compound is to determine its effect on cell viability and proliferation.[9] This allows for the determination of a suitable concentration range for subsequent, more detailed mechanistic studies. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[9]
A. MTT Assay: Measuring Mitochondrial Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, which are known to have active PI3K/Akt/mTOR pathways) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
B. XTT Assay: A Soluble Formazan Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the cleavage of the XTT tetrazolium salt by metabolically active cells produces a soluble formazan product, eliminating the need for a solubilization step.[9][14]
Experimental Protocol: XTT Cell Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent with the electron-coupling reagent according to the manufacturer's instructions.[9]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[13]
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells and determine the IC₅₀ value.
Data Presentation: Expected Cytotoxicity Profile
| Compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (XTT Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 97 ± 5.1 |
| 1 | 85 ± 6.1 | 82 ± 5.9 |
| 10 | 52 ± 3.8 | 48 ± 4.2 |
| 50 | 21 ± 2.5 | 18 ± 3.1 |
| 100 | 8 ± 1.9 | 5 ± 2.3 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
II. Mechanistic Deep Dive: Apoptosis Assays
Should the cytotoxicity assays indicate a dose-dependent decrease in cell viability, the next logical step is to investigate whether this is due to the induction of apoptosis (programmed cell death).[15]
A. Annexin V Staining for Early Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells via flow cytometry.[16] Propidium iodide (PI), a fluorescent nucleic acid intercalator that is impermeant to live cells, is often used in conjunction with Annexin V to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
B. Caspase Activity Assay for Apoptotic Pathway Activation
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[15] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent directly to the wells, which results in cell lysis and contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
III. Target Engagement and Pathway Analysis
To establish a direct link between the observed cellular effects and the intended molecular target, it is crucial to perform target engagement and pathway analysis assays.[17][18][19]
A. Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[17] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA®
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at various temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Protein Detection: Detect the amount of soluble target protein (e.g., a specific kinase) at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
B. Western Blot Analysis of the PI3K/Akt/mTOR Pathway
If this compound is hypothesized to inhibit a kinase in the PI3K/Akt/mTOR pathway, its effect on the phosphorylation status of downstream substrates can be assessed by Western blotting.[8][11]
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Visualization of Experimental Workflow and Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including kinome-wide selectivity profiling and in vivo efficacy studies in preclinical models. The versatility of the dichloropyrimidine scaffold suggests that derivatives of this compound could be synthesized to optimize potency and selectivity, paving the way for the development of novel targeted therapies.
References
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved from [Link]
-
PubMed. (2009, February 4). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Sandiego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
-
Selvita. (n.d.). Target Engagement. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]
-
AACR Journals. (2008, May 1). Cell-based assays for dissecting the PI3K/AKT pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitors of PI3K/Akt/mTOR signaling are cytotoxic to T-ALL primary.... Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Retrieved from [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
-
PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Apoptosis Protocols [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Target Engagement Assay Services [conceptlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine, a crucial intermediate in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and enhance the efficiency and yield of your synthetic protocols. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a comprehensive understanding of the reaction.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired 2-Morpholino Isomer
-
Potential Cause 1: Competing Substitution at C4/C6 Positions. The starting material, 2,4,6-trichloropyrimidine, possesses three reactive sites for nucleophilic aromatic substitution (SNAr). While the C2 position is generally the most reactive due to the flanking nitrogen atoms, substitution at the C4 and C6 positions can occur, leading to the formation of the undesired regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, and a subsequent decrease in the yield of the target compound.[1][2]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at 0 °C during the addition of morpholine.[1] The lower temperature increases the selectivity for substitution at the more electron-deficient C2 position. After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
Stoichiometry: Use a slight excess of morpholine (approximately 1.05 equivalents).[1] This ensures the complete consumption of the starting trichloropyrimidine without promoting significant di- or tri-substitution, which can become more prevalent with a large excess of the nucleophile.
-
Solvent Choice: Acetone is a commonly used solvent that has been shown to provide good results.[1] Its polarity is suitable for dissolving the reactants and facilitating the SNAr reaction.
-
-
Potential Cause 2: Incomplete Reaction. Insufficient reaction time can lead to a significant amount of unreacted 2,4,6-trichloropyrimidine remaining in the reaction mixture.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is 20% ethyl acetate in hexanes.[1] The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.
-
Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and promote contact between the reactants.
-
Issue 2: Formation of Multiple Byproducts
-
Potential Cause 1: Di- and Tri-substituted Products. The presence of more than one equivalent of morpholine or elevated reaction temperatures can lead to the formation of di- and tri-substituted pyrimidine derivatives.
-
Solution:
-
Controlled Addition of Morpholine: Add the morpholine dropwise to the cooled solution of 2,4,6-trichloropyrimidine. This slow addition helps to control the local concentration of the nucleophile and minimize over-reaction.
-
Reaction Quenching: Once the reaction is complete as determined by TLC, promptly proceed with the workup to prevent further reactions.
-
-
Potential Cause 2: Hydrolysis of Chloropyrimidines. The presence of water in the reaction mixture can lead to the hydrolysis of the starting material and the product, forming hydroxy-substituted pyrimidines.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. While the reaction does not always require a strictly inert atmosphere, minimizing exposure to atmospheric moisture is good practice.
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Co-elution of Regioisomers. The desired 2-morpholino isomer and the 4-morpholino isomer can have similar polarities, making their separation by column chromatography challenging.[1]
-
Solution:
-
Optimized Chromatography: Use a high-quality silica gel for column chromatography. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% and slowly increasing to 20%) can improve the separation of the isomers.[1]
-
Recrystallization: In some cases, recrystallization from a suitable solvent system after column chromatography can further enhance the purity of the final product.
-
-
Potential Cause 2: Residual Starting Material or Byproducts. Incomplete reaction or the formation of side products will contaminate the crude product.
-
Solution:
-
Efficient Workup: After the reaction, concentrate the mixture under reduced pressure to remove the solvent.[1] The resulting crude product can then be directly subjected to purification.
-
Thorough Characterization: After purification, confirm the identity and purity of the product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chlorine atoms towards nucleophilic attack.[3] Morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.[3] This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring. Subsequently, the chloride ion is expelled as a leaving group, restoring the aromaticity of the ring and yielding the substituted product.
.
Reaction Mechanism: Nucleophilic Aromatic Substitution
Caption: SNAr mechanism for the synthesis.
Q2: Why is the C2 position preferentially substituted?
A2: The C2 position in 2,4,6-trichloropyrimidine is flanked by two electron-withdrawing nitrogen atoms. This arrangement makes the C2 carbon atom the most electrophilic (electron-deficient) and therefore the most susceptible to nucleophilic attack compared to the C4 and C6 positions, which are adjacent to only one nitrogen atom each.[2]
Q3: Can other bases be used in this reaction?
A3: While the reaction is often performed without an external base, as morpholine itself can act as a base to neutralize the HCl byproduct, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) can be beneficial.[4][5] A base can scavenge the generated HCl, preventing the protonation of morpholine and maintaining its nucleophilicity, which can potentially improve the reaction rate and yield.
Q4: What are the key safety precautions for this synthesis?
A4:
-
2,4,6-Trichloropyrimidine: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Morpholine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
Solvents: Acetone and hexanes are flammable. Keep them away from ignition sources.
-
Workup: The concentration of the reaction mixture should be performed using a rotary evaporator in a fume hood.
Experimental Protocols
Optimized Synthesis of this compound
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica gel (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add morpholine (1.05 eq) dropwise to the cooled solution while stirring.
-
Continue stirring at 0 °C for 15 minutes after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and continue stirring for another 15-30 minutes.
-
Monitor the reaction progress by TLC (20% ethyl acetate in hexanes).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 20%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as a solid.
-
Dry the product under high vacuum.
.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Temperature | 0 °C during addition, then warm to RT | Enhances regioselectivity for the C2 position.[1] |
| Morpholine equiv. | 1.05 | Sufficient for complete reaction, minimizes disubstitution.[1] |
| Solvent | Acetone | Good solubility for reactants.[1] |
| Reaction Time | Monitor by TLC | Ensures reaction goes to completion.[1] |
| Purification | Silica gel chromatography | Separates the desired product from isomers and byproducts.[1] |
References
-
Al-Suwaidan, I. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 49. [Link]
-
Singh, P., & Kaur, M. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Arkivoc, 2008(16), 227-239. [Link]
-
Dyatkin, A. Y., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5764. [Link]
-
Radhika, M., et al. (2013). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 90(10), 1953-1959. [Link]
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. [Link]
-
Rojas, J. L., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(4), M1493. [Link]
Sources
4-(4,6-dichloropyrimidin-2-yl)morpholine stability issues in solution
Welcome to the technical support center for 4-(4,6-dichloropyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this important chemical intermediate in your research.
Introduction to the Stability of this compound
This compound is a key building block in synthetic chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine core, substituted with two reactive chlorine atoms, makes it a versatile intermediate for introducing the morpholine moiety and for further functionalization through nucleophilic substitution reactions. However, this reactivity also predisposes the molecule to degradation in solution, primarily through hydrolysis of the carbon-chlorine bonds. Understanding and mitigating these stability issues are critical for obtaining reliable and reproducible experimental results.
This guide will walk you through the potential degradation pathways, factors influencing stability, and methods to assess the purity and concentration of your solutions accurately.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the chlorine atoms on the pyrimidine ring. The C-Cl bonds are susceptible to nucleophilic attack by water, leading to the formation of hydroxylated impurities. The rate of hydrolysis is dependent on the pH, temperature, and solvent composition of the solution. The chlorine at the 4- and 6-positions are the most likely to be hydrolyzed.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bonds. In general, neutral to slightly acidic conditions are preferred for short-term storage of solutions. Under strongly acidic or basic conditions, the degradation rate is expected to increase substantially.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For short-term experimental use, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended to minimize hydrolysis. If aqueous buffers are necessary, it is advisable to prepare the solution immediately before use and maintain a neutral or slightly acidic pH. For long-term storage, it is best to store the compound as a solid under inert gas at low temperatures (-20°C to 4°C).
Q4: Can I store solutions of this compound in the refrigerator or freezer?
A4: Storing solutions, especially in protic solvents, is not recommended for long periods, even at low temperatures, as hydrolysis can still occur, albeit at a slower rate. If short-term storage of a solution is necessary, use an aprotic solvent and store at -20°C or below. Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q5: What are the visual signs of degradation?
A5: Visual signs of degradation in a solid sample may include a change in color or the appearance of a smell of vinegar, which could indicate hydrolysis and the formation of acetic acid if aspirin is present as an impurity from a synthesis step.[1] In solution, degradation is often not visually apparent. Therefore, it is crucial to rely on analytical techniques like HPLC or LC-MS to assess the purity of the solution over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Use anhydrous aprotic solvents whenever possible. 3. If aqueous solutions are required, use them immediately after preparation. 4. Verify the purity of your stock solution using the HPLC method described below. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Identify the degradation products using LC-MS analysis. 2. The expected primary degradation products are mono- and di-hydroxylated pyrimidines. 3. Adjust solution preparation and storage conditions to minimize degradation. |
| Loss of compound concentration over time | Hydrolysis or other degradation pathways. | 1. Perform a stability study in your chosen solvent system to determine the rate of degradation. 2. Store stock solutions in an aprotic solvent at low temperature (-20°C or -80°C). 3. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to separate the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a final concentration of 50 µg/mL.
Protocol 2: Forced Degradation Study
To understand the stability profile of this compound, a forced degradation study can be performed under various stress conditions.
1. Acidic Hydrolysis:
- Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl to a final concentration of 1 mg/mL.
- Incubate at 60°C for 24 hours.
- Neutralize a sample with 0.1 M NaOH and dilute for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH to a final concentration of 1 mg/mL.
- Incubate at room temperature for 4 hours.
- Neutralize a sample with 0.1 M HCl and dilute for HPLC analysis.
3. Oxidative Degradation:
- Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide to a final concentration of 1 mg/mL.
- Incubate at room temperature for 24 hours, protected from light.
- Dilute a sample for HPLC analysis.
4. Thermal Degradation:
- Store the solid compound at 80°C for 48 hours.
- Dissolve the heat-stressed solid in acetonitrile and dilute for HPLC analysis.
5. Photolytic Degradation:
- Prepare a solution of the compound in acetonitrile at 1 mg/mL.
- Expose the solution to direct sunlight or a photostability chamber for 24 hours.
- Keep a control sample wrapped in aluminum foil at the same temperature.
- Dilute both samples for HPLC analysis.
Visualization of Concepts
Degradation Pathway
Sources
Technical Support Center: Crystallization of 4-(4,6-dichloropyrimidin-2-yl)morpholine
This technical support guide provides in-depth troubleshooting advice and optimized protocols for the crystallization of 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS No: 10397-13-4). Designed for researchers, chemists, and process development professionals, this document synthesizes fundamental crystallization principles with practical, field-proven solutions to common challenges encountered with this specific molecule.
Introduction: The Critical Role of Crystallization
This compound is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds.[1][2] Its final physical form is paramount, as the crystallization process dictates critical quality attributes (CQAs) such as purity, stability, and handling characteristics (e.g., flowability, filterability).[] Achieving a robust, reproducible crystallization is not merely about solidification; it is a purification step that must be precisely controlled to ensure the desired crystal form, size, and purity, which directly impacts downstream process efficiency and final product performance.[4][5]
This molecule, with a melting point of 139-143 °C and a rigid heterocyclic core, presents unique challenges, including the potential for polymorphism and the risk of "oiling out" if conditions are not optimized.[1][6] This guide will address these issues head-on.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to provide rapid solutions to the most common crystallization problems.
Q1: No crystals are forming; my solution remains clear even after cooling.
This is a classic sign that the solution is not sufficiently supersaturated, a prerequisite for nucleation.
-
Cause 1: Excessive Solvent: The most common reason for crystallization failure is the use of too much solvent, keeping the compound fully dissolved even at low temperatures.[7][8]
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Cool the solution again and observe. As a quick diagnostic, dip a glass rod into the solution, remove it, and let the solvent evaporate; if a solid film forms, you are near the saturation point.[7]
-
-
Cause 2: Suboptimal Solvent System: The chosen solvent may be too good, meaning the compound's solubility is still too high even when cold.
-
Solution: Introduce an "anti-solvent" or "precipitant"—a solvent in which your compound is poorly soluble but which is miscible with your primary solvent.[8][9] For this compound, if dissolving in a solvent like toluene or ethyl acetate, a non-polar solvent like heptane or hexane would be a suitable anti-solvent. Add the anti-solvent dropwise to the warm solution until slight turbidity appears, then add a few drops of the primary solvent to redissolve it before cooling.
-
-
Cause 3: High Barrier to Nucleation: Sometimes, a supersaturated solution needs a trigger to initiate crystal formation.
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[7][8] The microscopic imperfections on the glass provide a high-energy surface that can initiate nucleation.
-
Solution B (Seeding): If you have a previous batch of solid material, add a single, tiny crystal (a "seed") to the cold, supersaturated solution.[][9][10] This provides a perfect template for crystal growth, bypassing the difficult primary nucleation step. This is the most effective method for controlling crystallization.
-
Q2: My product is "oiling out" or forming an amorphous precipitate instead of crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too rapidly or when the concentration of the solute is so high that the saturation temperature is above the compound's melting point in that solvent system.[7]
-
Cause 1: Supersaturation is achieved too quickly. Rapid cooling causes the concentration to exceed the solubility limit so fast that the molecules don't have time to orient themselves into an ordered crystal lattice.[]
-
Solution: Slow down the cooling rate significantly. Use an insulated bath (like a dewar) or a programmable cooling system. A slower rate allows molecules to properly align.
-
-
Cause 2: High impurity level. Impurities can disrupt the crystal lattice formation and depress the melting point, favoring an amorphous or oily state.[7][9]
-
Cause 3: Poor solvent choice. The solvent may be too effective at solvating the molecule, preventing it from forming the necessary intermolecular interactions (like π-π stacking from the pyrimidine ring) required for crystallization.[13]
-
Solution: Add a small amount of a "better" (more solubilizing) solvent to the oiled-out mixture upon gentle heating to bring the oil back into solution.[7] Then, proceed with a much slower cooling profile. Alternatively, reconsider the solvent system entirely, perhaps moving to one where the compound's solubility is lower at elevated temperatures.
-
Q3: The crystal yield is very low (<70%). How can I improve it?
A low yield typically indicates that a significant amount of the product remains in the final solution (the mother liquor).[7]
-
Cause 1: Incomplete Crystallization: The final cooling temperature may not be low enough, or the solution was not held at the final temperature for a sufficient duration.
-
Solution: Ensure the solution is cooled to the lowest practical temperature (e.g., 0-4 °C) and held there, with gentle stirring, for at least 1-2 hours to maximize precipitation.
-
-
Cause 2: Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[7]
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Aim for a solution that is nearly saturated at the solvent's boiling point. If the mother liquor is substantial, you can attempt to recover a second crop of crystals by concentrating it and re-cooling, though this crop may be of lower purity.
-
Q4: The purity of my isolated crystals is insufficient.
Poor purity is often a result of impurities being trapped within the crystal lattice (occlusion) during formation.
-
Cause: Crystal growth was too rapid. Fast crystallization can trap solvent or other impurities within the growing crystal.[9][14]
-
Solution: The key is to slow down the entire process. A slower cooling rate favors the growth of larger, more perfect crystals, which are more effective at excluding impurities from their lattice. If purity remains an issue, a second recrystallization is often necessary.
-
Q5: I am observing different crystal morphologies (e.g., fine needles vs. larger plates) between batches. What does this mean?
This is a strong indicator of polymorphism—the ability of a compound to exist in two or more different crystal forms.[] Different polymorphs can have different physical properties, including solubility, stability, and melting point, making control of this phenomenon critical in pharmaceutical and agrochemical applications.[15][16]
-
Cause: Polymorphic form is highly sensitive to crystallization conditions. Factors like the choice of solvent, cooling rate, agitation level, and even the presence of specific impurities can dictate which polymorph nucleates and grows.[]
-
Solution (Control & Characterization):
-
Strictly Control Parameters: To obtain a consistent form, you must precisely control all crystallization parameters: solvent system and volume, temperature profile, agitation rate, and seeding protocol.
-
Use Seeding: Seeding with a well-characterized crystal of the desired polymorph is the most robust way to ensure that form is consistently produced.[]
-
Characterize Your Batches: Use analytical techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and document the crystal form obtained under different conditions.
-
-
Section 2: Recommended Experimental Protocols
Protocol 2.1: Systematic Solvent Screening
The ideal crystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature.
-
Preparation: Place approximately 20-30 mg of this compound into several different test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., Toluene, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Heptane/Toluene mixture) dropwise, vortexing after each addition. Note the solubility at room temperature. A good solvent should not fully dissolve the compound at this stage.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then transfer them to an ice bath (0-4 °C).
-
Observation: Observe the quality and quantity of the crystals formed. The best solvent system will produce a high yield of well-formed crystals with minimal oiling or precipitation.
Protocol 2.2: Robust Laboratory-Scale Crystallization
This protocol is a recommended starting point based on the compound's properties. Toluene is a known solvent for this compound.[17]
-
Dissolution: In an appropriately sized flask equipped with a magnetic stirrer and reflux condenser, add your crude this compound. Add a minimal amount of toluene (e.g., ~5-7 mL per gram of crude material) and heat the mixture to 80-90 °C with stirring. Continue adding small portions of toluene until all the solid has just dissolved.
-
Controlled Cooling: Once a clear solution is obtained, reduce the temperature to ~75 °C. If available, add a single seed crystal of pure product. Begin a slow, controlled cooling profile. Aim for a cooling rate of approximately 10-20 °C per hour.
-
Slurry Maturation: Once the solution reaches room temperature (~20 °C), continue cooling to 0-5 °C using an ice bath. Allow the resulting crystal slurry to stir gently at this temperature for at least 2 hours to maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold (0-5 °C) toluene or, preferably, a solvent in which the product is very poorly soluble, like heptane, to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Section 3: Data & Visualization
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at 20-25°C | Solubility at 70-80°C | Suitability as a Crystallization Solvent |
| Toluene | Low to Moderate | High | Good. Known to be an effective solvent.[17] |
| Isopropanol (IPA) | Low | Moderate to High | Good. A common choice for many APIs. |
| Acetonitrile | Moderate | High | Fair. May require an anti-solvent for high yield. |
| Ethyl Acetate | Moderate | High | Fair. Similar to Acetonitrile. |
| Acetone | High | Very High | Poor. Likely too soluble; best used as a reaction solvent.[11][12] |
| Heptane/Hexane | Very Low | Very Low | Poor. Suitable as an anti-solvent or for washing. |
| Water | Insoluble | Insoluble | Unsuitable. |
Diagram 1: Troubleshooting Crystallization Flowchart
Caption: A decision tree for troubleshooting common crystallization issues.
Diagram 2: Process Parameters vs. Quality Attributes
Caption: Interplay between process parameters and final crystal attributes.
References
- Mettler Toledo. (n.d.). Strategies To Control Crystal Size Distribution.
- Nagy, Z. K., & Fujiwara, M. (2012). Particle size and shape control in crystallization processes. ResearchGate.
- ACS Publications. (2025). Crystal Size Distribution Control in Crystallization. Industrial & Engineering Chemistry Research.
- ChemicalBook. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Filter Dryer. (2025). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- Benchchem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B.
- ACS Publications. (2025). Crystal Size Distribution Control in Crystallization. Industrial & Engineering Chemistry Research.
- ThoughtCo. (2025). Troubleshooting Problems in Crystal Growing.
- Mettler Toledo. (n.d.). How to Measure Crystal Size Distribution.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Quora. (2017). What should I do if crystallisation does not occur?.
- Sigma-Aldrich. (n.d.). 4-(2,6-Dichloropyrimidin-4-yl)morpholine.
- ChemicalBook. (2025). This compound.
- Chem-Impex. (n.d.). 4-(4,6-Dichloro-2-pyrimidyl)morpholine.
- National Institutes of Health (NIH). (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs.
- ACS Publications. (2013). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I.
- Benchchem. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 52127-83-0: 4-(2,6-Dichloropyrimidin-4-yl)-morpholine.
- Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
- ResearchGate. (2025). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I | Request PDF.
- ChemicalBook. (n.d.). This compound synthesis.
- SLT. (n.d.). 4,6-Dichloropyrimidine.
- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound.
- Ataman Kimya. (n.d.). MORPHOLINE.
- PubMed. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
- MDPI. (n.d.). Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives.
- ResearchGate. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives.
- Wikipedia. (n.d.). Pyrimidine.
- National Institutes of Health (NIH). (2012). 4-(4-Nitrophenyl)morpholine. PMC.
- National Institutes of Health (NIH). (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
Sources
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- 2. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
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Technical Support Center: Optimizing Reaction Conditions for 4-(4,6-dichloropyrimidin-2-yl)morpholine
Welcome to the technical support guide for the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine. This document, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Overview of the Synthesis
The preparation of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 2,4,6-trichloropyrimidine with morpholine. The electron-deficient nature of the pyrimidine ring, exacerbated by three chlorine atoms, makes it highly susceptible to attack by nucleophiles like the secondary amine of morpholine.[1][2]
The key to a successful synthesis lies in controlling the regioselectivity. The C2, C4, and C6 positions of 2,4,6-trichloropyrimidine are all potential sites for substitution. However, the C2 position is generally the most electrophilic, leading to the desired product as the major regioisomer.[3][4] Minor formation of the isomeric 4-(2,6-dichloropyrimidin-4-yl)morpholine is a common challenge that must be managed through careful control of reaction conditions.[3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. First, the morpholine nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1] In the second, faster step, the aromaticity is restored by the elimination of a chloride ion.
Caption: SNAr mechanism for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is low, or the reaction has stalled. What are the likely causes and solutions?
Low yield is a frequent issue that can stem from several factors. A systematic approach is required for diagnosis.
Potential Cause A: Incomplete Reaction
-
Causality: The reaction kinetics are highly dependent on temperature. While starting the reaction at 0°C helps control the initial exothermic reaction and improve selectivity, insufficient reaction time or failure to warm the mixture to room temperature can prevent the reaction from reaching completion.[3][5]
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent, 2,4,6-trichloropyrimidine. A common eluent system is 20% ethyl acetate in hexanes.[3]
-
Adjust Reaction Time/Temperature: If starting material persists after the initial recommended time (e.g., 15 minutes at 0°C and 15 minutes at room temperature), consider extending the stirring time at room temperature for another 1-2 hours.[3] Gentle heating (e.g., to 40°C) can be attempted, but this may increase the formation of undesired isomers.
-
Potential Cause B: Side Product Formation
-
Causality: The primary side products are the 4-substituted regioisomer and di-substituted products where a second morpholine molecule displaces another chlorine. This is often caused by elevated temperatures or an incorrect stoichiometry of morpholine.
-
Solution:
-
Strict Temperature Control: Maintain the temperature at 0°C during the addition of morpholine. Adding it slowly is crucial to dissipate heat and prevent localized temperature spikes.[3]
-
Control Stoichiometry: Use only a slight excess of morpholine (e.g., 1.05 equivalents).[3] A large excess will drive the formation of di-substituted products.
-
Potential Cause C: Poor Work-up or Purification
-
Causality: The product, this compound, and the main side product, 4-(2,6-dichloropyrimidin-4-yl)morpholine, have similar polarities, which can make separation by column chromatography challenging.[3] Product loss can occur during concentration or purification.
-
Solution:
-
Careful Chromatography: Use a high-quality silica gel and a shallow solvent gradient during column chromatography. The literature suggests 20% ethyl acetate in hexanes is effective for separating the major and minor regioisomers.[3]
-
Thorough Extraction: If an aqueous workup is used to remove morpholine hydrochloride, ensure the organic layer is washed sufficiently and dried completely (e.g., over anhydrous Na₂SO₄) before concentration.[6]
-
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Question 2: I am getting a significant amount of the 4-substituted isomer. How can I improve regioselectivity for the desired 2-substituted product?
-
Causality: While the C2 position is electronically favored, the C4/C6 positions are also activated and can react.[2] Higher reaction temperatures provide more energy to overcome the activation barrier for substitution at the C4/C6 positions, leading to a mixture of isomers. The choice of solvent can also influence the selectivity.
-
Solutions:
-
Maintain Low Temperature: This is the most critical parameter. The initial nucleophilic attack should occur at 0°C or even slightly lower (e.g., -5°C to 0°C). This maximizes the kinetic preference for attack at the most electrophilic C2 site.[3]
-
Solvent Choice: Acetone is a commonly used solvent that provides good results.[3][5] In some SNAr reactions, aprotic polar solvents like DMF can be used, often in conjunction with a base like K₂CO₃, which may alter selectivity.[6][7] However, for this specific transformation, acetone at low temperatures is a well-documented and reliable choice.[3]
-
Order of Addition: Always add the morpholine solution slowly to the cooled solution of 2,4,6-trichloropyrimidine. This ensures the nucleophile is always the limiting species at any given moment in the reaction mixture, which can suppress over-reaction.
-
| Parameter | Recommended Condition | Rationale for Selectivity |
| Temperature | 0°C for addition, then warm to RT | Favors kinetic attack at the most electrophilic C2 position. |
| Solvent | Acetone | Aprotic solvent that effectively dissolves reactants.[3] |
| Stoichiometry | 1.05 eq. Morpholine | Minimizes di-substitution.[3] |
| Addition Rate | Slow, dropwise | Prevents exothermic spikes and maintains low temperature. |
Frequently Asked Questions (FAQs)
Q: Is a base required for this reaction? A: While some procedures add a base like potassium carbonate (K₂CO₃) to neutralize the HCl byproduct, it is not strictly necessary when using a slight excess of morpholine.[6][7] The morpholine itself is a base (pKa ~8.7) and can act as the acid scavenger, forming morpholine hydrochloride, which often precipitates from the reaction mixture.[8]
Q: What are the best analytical techniques to confirm the product's identity and purity? A: A combination of techniques is recommended:
-
¹H NMR: The desired product, this compound, will show a characteristic singlet for the pyrimidine proton (around δ 6.40 ppm in CDCl₃) and multiplets for the morpholine protons.[3] The minor 4-substituted isomer has a pyrimidine proton signal at a slightly different chemical shift (around δ 6.56 ppm).[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is ideal for confirming the exact mass and molecular formula (C₈H₉Cl₂N₃O).[3]
-
Elemental Analysis: This provides confirmation of the elemental composition (C, H, N) and overall purity.[3]
Q: How should I store the final product? A: The product is a stable solid. It should be stored in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation from moisture and atmospheric contaminants.[5]
Q: Can I use a different starting material instead of 2,4,6-trichloropyrimidine? A: 2,4,6-trichloropyrimidine is the standard and most direct precursor.[3] While other pyrimidines with different leaving groups (e.g., sulfones) could theoretically be used, their reactivity and selectivity profiles would be different and require substantial optimization.[9] For this specific target, sticking to the trichloro-precursor is the most efficient path.
Experimental Protocols
Protocol 1: Synthesis of this compound[3][5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in acetone (approx. 20 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Nucleophile Addition: In a separate container, prepare a solution of morpholine (1.05 eq.). Add this solution dropwise to the cooled, stirring pyrimidine solution over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for an additional 15 minutes.
-
Warming: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 15-30 minutes.
-
Monitoring: Monitor the reaction's progress by TLC (20% ethyl acetate/hexanes) until the 2,4,6-trichloropyrimidine spot is consumed.
-
Work-up: Concentrate the reaction mixture via rotary evaporation to remove the acetone. The resulting crude solid/oil can be taken directly to purification.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. The major product (desired isomer) will elute first, followed by the minor isomer.
-
Characterization: Combine the fractions containing the pure product, concentrate via rotary evaporation, and dry under high vacuum to yield a white to off-white solid. Confirm identity and purity via NMR and MS.[3]
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry LibreTexts. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
- Method for purifying 4, 6-dichloro pyrimidine.
-
Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. ResearchGate. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Welcome to our dedicated technical support guide for the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions regarding the formation of side products during the synthesis, providing in-depth explanations and practical troubleshooting advice to ensure the integrity and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've just run the synthesis of this compound from 2,4,6-trichloropyrimidine and morpholine. My initial analysis (TLC/LC-MS) shows a major spot/peak for the desired product, but also a significant secondary spot/peak with the same mass. What is this likely to be?
A1: Unraveling the Primary Isomeric Impurity
The most common side product in this reaction is the regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine .[1][2] This arises from the nucleophilic attack of morpholine at the C4 position of the 2,4,6-trichloropyrimidine ring, in competition with the desired attack at the C2 position.
Causality: The regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is a nuanced interplay of electronic and steric factors.[3][4] While the C2 position is generally more electrophilic due to the inductive effect of the two adjacent nitrogen atoms, the C4 and C6 positions are also activated.[5][6] The observed formation of the C4-substituted isomer, sometimes in yields as high as 20%, indicates that the energy barrier for substitution at this position is comparable to that at the C2 position under typical reaction conditions.[1]
Troubleshooting & Control:
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) during the addition of morpholine can enhance the selectivity for the C2 position.
-
Stoichiometry: Use of a slight excess of morpholine (e.g., 1.05 equivalents) is common, but a large excess should be avoided to minimize further side reactions.[1]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Aprotic solvents like acetone or THF are commonly used.[1]
Identification:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the two isomers. The chemical shift of the proton on the pyrimidine ring will be different for each isomer. For the desired 2-substituted product, this proton is at C5, whereas for the 4-substituted isomer, it is also at C5 but in a different chemical environment.[1][2]
-
Chromatography: The two isomers can typically be separated by silica gel column chromatography.[1][2][7]
Q2: My product analysis shows minor peaks with higher masses than the desired product. Could these be di- or tri-substituted species?
A2: The Challenge of Over-Substitution
Yes, it is highly probable that these higher mass impurities are di- and tri-substituted morpholinopyrimidine derivatives. The monosubstituted product, this compound, still possesses two reactive chlorine atoms at the C4 and C6 positions, which are susceptible to further nucleophilic attack by morpholine.[8]
Reaction Pathway to Over-Substitution:
Caption: Pathway to over-substitution products.
Causality: The formation of these species is favored by:
-
Excess Morpholine: Using a significant excess of morpholine will drive the reaction towards multiple substitutions.
-
Elevated Temperatures and Prolonged Reaction Times: Harsher reaction conditions provide the necessary activation energy for the subsequent, less favorable substitution reactions.
Troubleshooting & Prevention:
-
Strict Stoichiometric Control: Carefully control the amount of morpholine used. A slight excess (around 1.05 equivalents) is often sufficient.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to quench the reaction once the starting material is consumed and before significant amounts of di-substituted products are formed.
-
Temperature Management: As with controlling regioselectivity, maintaining a low temperature helps to minimize over-substitution.
Purification: These higher molecular weight, more polar byproducts can generally be separated from the desired monosubstituted product by column chromatography.
Q3: I've noticed some baseline impurities in my crude product that don't seem to correspond to the isomeric or over-substituted products. What could be their origin?
A3: Investigating Hydrolysis and Starting Material Impurities
These uncharacterized impurities could stem from the hydrolysis of chlorine-containing species or from impurities present in the starting 2,4,6-trichloropyrimidine.
Potential Sources:
-
Hydrolysis of Pyrimidines: The chloro-substituents on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH, leading to the formation of hydroxypyrimidines.
-
Impurities from 2,4,6-Trichloropyrimidine Synthesis: The synthesis of 2,4,6-trichloropyrimidine often involves the use of phosphorus oxychloride (POCl₃).[9][10] Residual POCl₃ or related phosphorus-containing byproducts in the starting material can lead to the formation of various impurities during the subsequent reaction or workup.[11]
Troubleshooting Workflow:
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 10397-13-4 [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.chemicalbook.com [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 4-(4,6-dichloropyrimidin-2-yl)morpholine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges in dissolving 4-(4,6-dichloropyrimidin-2-yl)morpholine. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.
I. Understanding the Challenge: Physicochemical Profile
Before attempting to enhance the solubility of this compound, it is crucial to understand its predicted physicochemical properties. These parameters govern its behavior in different solvent systems.
| Parameter | Predicted Value | Implication for Solubility |
| LogP | 1.63 | Indicates moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it is not extremely "greasy." This suggests that a balance of polar and non-polar characteristics in the solvent system will be beneficial. |
| pKa (most basic) | 2.15 | The morpholine nitrogen is predicted to be weakly basic. This means that at a pH below 2.15, the compound will become protonated and thus more soluble in aqueous solutions. However, the dichloropyrimidine ring is electron-withdrawing, which reduces the basicity of the morpholine nitrogen, making significant pH-dependent solubility enhancement challenging. |
| Water Solubility | 0.8 g/L | Predicted to be poorly soluble in water, necessitating the use of solubility enhancement techniques for many applications. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the first thing I should try?
A1: Initial Solvent Screening and the Use of Co-solvents.
Given the compound's moderate lipophilicity, starting with a small amount of an organic co-solvent is the most direct approach.
Rationale: Many organic compounds with poor aqueous solubility can be dissolved in a water-miscible organic solvent in which they are more soluble. This stock solution can then be diluted into the aqueous buffer. This technique, known as co-solvency, works by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.
Recommended Initial Screening Protocol:
-
Select Co-solvents: Choose from common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Ethanol.
-
Prepare a Concentrated Stock Solution:
-
Weigh out a small, precise amount of this compound.
-
Add the chosen co-solvent dropwise while vortexing until the compound is fully dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your experiment.
-
-
Dilute into Aqueous Buffer:
-
Slowly add the concentrated stock solution to your pre-warmed (if appropriate for your experiment) aqueous buffer while stirring.
-
Crucial Tip: Add the stock solution to the buffer, not the other way around. This prevents the compound from precipitating out of solution.
-
-
Observe for Precipitation: If the solution becomes cloudy or precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded. You may need to try a different co-solvent or a lower final concentration.
Q2: I tried using DMSO, but my compound precipitates upon dilution into my aqueous buffer. What are my next steps?
A2: Systematic Co-solvent and pH Adjustment Strategies.
If simple co-solvency fails, a more systematic approach involving a combination of techniques is warranted.
Rationale: The predicted pKa of 2.15 suggests that lowering the pH could improve solubility by protonating the morpholine nitrogen. Combining this with a co-solvent can have a synergistic effect.
Experimental Workflow for Combined Co-solvency and pH Adjustment:
Caption: Workflow for solubility testing using co-solvents and pH adjustment.
Q3: Are there more advanced methods if co-solvents and pH adjustment are insufficient or not suitable for my experimental system?
A3: Yes, techniques such as cyclodextrin complexation and the use of surfactants can be employed.
Rationale: These methods work by creating a more favorable microenvironment for the drug molecule, effectively shielding it from the bulk aqueous medium.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The non-polar part of your compound can become encapsulated within this cavity, forming an inclusion complex that has a much higher aqueous solubility.
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can entrap your compound, increasing its apparent solubility.
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL are often used in research and pharmaceutical formulations.
-
Protocol for Solubility Enhancement using HP-β-CD:
-
Prepare a Range of HP-β-CD Solutions: Dissolve HP-β-CD in your aqueous buffer to create a series of concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Add Excess Compound: Add an excess amount of this compound to each HP-β-CD solution. Ensure there is undissolved solid in each vial.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze:
-
Filter or centrifuge the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant, for example, by using High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex.
Caption: Step-by-step workflow for cyclodextrin-mediated solubility enhancement.
III. Summary of Solubility Enhancement Strategies
| Method | Mechanism | Advantages | Considerations |
| Co-solvency | Reduces the polarity of the bulk solvent. | Simple to implement, effective for many compounds. | High concentrations of organic solvents may interfere with biological assays. |
| pH Adjustment | Ionizes the compound, increasing its interaction with polar solvents. | Can be very effective for ionizable compounds. | The compound has a low predicted pKa, so significant pH lowering is needed. Potential for compound degradation at extreme pH values. |
| Cyclodextrin Complexation | Encapsulates the non-polar regions of the compound in a hydrophilic shell. | Low toxicity, can be used in vivo. | Can be a more expensive option. Saturation of the complexation effect can occur at high concentrations. |
| Surfactant Micellization | Partitions the compound into the hydrophobic core of micelles. | High solubilization capacity. | Surfactants can have their own biological effects and may interfere with certain assays. |
IV. Final Recommendations
For a researcher encountering solubility issues with this compound, a tiered approach is recommended:
-
Start with Co-solvents: Begin by attempting to dissolve the compound in a minimal amount of DMSO and diluting it into your aqueous medium. This is often sufficient for in vitro screening.
-
Combine with pH Adjustment: If co-solvency alone is not enough, explore the effect of lowering the pH of your aqueous buffer (e.g., to pH 4-5) in combination with a co-solvent.
-
Employ Advanced Techniques for Demanding Applications: For applications requiring higher concentrations or for in vivo studies where organic solvents are not ideal, investigate the use of hydroxypropyl-β-cyclodextrin.
By systematically working through these troubleshooting steps, you can identify an effective and appropriate method for solubilizing this compound for your specific experimental needs.
V. References
-
ChemAxon. (2023). Chemicalize.[Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route.[Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.[Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.[Link]
-
National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.[Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035. [Link]
Technical Support Center: Purification of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Welcome to the technical support center for 4-(4,6-dichloropyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction of 2,4,6-trichloropyrimidine with morpholine.[1] While seemingly straightforward, this reaction presents a significant purification challenge due to the formation of a primary regioisomeric impurity: 4-(2,6-dichloropyrimidin-4-yl)morpholine. The similar polarity of these isomers often complicates their separation, necessitating carefully optimized purification strategies. This guide will equip you with the knowledge to effectively isolate the desired product in high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My TLC plate shows two very close spots after the reaction. How can I improve their separation for monitoring the purification?
Answer: The two major spots on your TLC plate are likely the desired product, this compound, and the regioisomeric impurity, 4-(2,6-dichloropyrimidin-4-yl)morpholine. Improving their separation on TLC is crucial for effectively monitoring column chromatography.
-
Solvent System Optimization: The polarity of the eluent is the most critical factor. A common starting point is a mixture of hexane and ethyl acetate.[1] To improve separation, you can:
-
Decrease the polarity: Reduce the percentage of ethyl acetate in hexane. Try running TLCs in 10%, 15%, and 20% ethyl acetate in hexane to find the optimal separation.
-
Add a third solvent: Introducing a small amount of a different solvent, such as dichloromethane or toluene, can sometimes alter the selectivity of the stationary phase and improve resolution.
-
-
TLC Plate and Visualization:
-
Ensure you are using high-quality silica gel plates.
-
For visualization, UV light (254 nm) is typically effective for these aromatic compounds.[2] Staining with potassium permanganate can also be used to visualize compounds that are UV-inactive or to get a different perspective on the spot separation.
-
Question 2: I'm struggling to separate the two isomers by column chromatography. They are co-eluting.
Answer: Co-elution of the regioisomers is a common challenge. Here's a systematic approach to troubleshoot this issue:
-
Optimize the Eluent: As with TLC, the eluent composition is key. Based on your optimized TLC conditions, use a slightly less polar solvent system for your column than what gives ideal TLC separation (e.g., if 20% ethyl acetate/hexane works well on TLC, start your column with 10-15% ethyl acetate/hexane).
-
Column Parameters:
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation.
-
Silica Gel: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher resolution.
-
Loading: Load the crude product onto the column in a minimal amount of solvent, preferably the column eluent. If the crude product is not very soluble, you can dissolve it in a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.
-
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a shallow gradient elution can be very effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 25% ethyl acetate in hexane). This will help to first elute the less polar isomer, followed by the more polar one.
-
-
Flow Rate: A slower flow rate generally provides better separation.
Question 3: My purified product shows new, more polar spots on the TLC after storage. What is happening?
Answer: The appearance of more polar impurities upon storage suggests product degradation. Chloropyrimidines are susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups.[3] This is a common issue with halogenated pyrimidines.
-
Hydrolysis: The likely degradation products are 4-(4-chloro-6-hydroxypyrimidin-2-yl)morpholine and 4-(4,6-dihydroxypyrimidin-2-yl)morpholine. These are significantly more polar than the starting material.
-
Prevention and Storage:
-
Thorough Drying: Ensure your final product is completely free of water and any protic solvents used in the purification.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Low Temperature: Store at a low temperature (e.g., -20°C) to slow down the rate of hydrolysis.
-
Aprotic Solvents: If you need to store the compound in solution, use a dry, aprotic solvent like dichloromethane or toluene.
-
Question 4: I tried to recrystallize my product, but it oiled out. What should I do?
Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the solution is too saturated for crystals to form. Instead, it separates as a liquid phase.
-
Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
For compounds like this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane.
-
-
Troubleshooting Oiling Out:
-
Add more solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Slower Cooling: Cool the solution very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.
-
Use a different solvent system: If the above methods fail, you may need to find a more suitable solvent or solvent pair for recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of the regioisomeric impurity?
A1: The formation of 4-(2,6-dichloropyrimidin-4-yl)morpholine alongside the desired 2-substituted product is a result of the competing nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions of 2,4,6-trichloropyrimidine. The regioselectivity of this reaction is influenced by both electronic and steric factors. The pyrimidine ring is electron-deficient, which activates the chlorine atoms for nucleophilic attack. While the C4 and C6 positions are electronically similar, the C2 position is flanked by two nitrogen atoms, which can influence its reactivity. The reaction conditions, such as solvent and temperature, can also affect the ratio of the isomers formed.[4]
Q2: How can I confirm the identity of the desired product and the regioisomer?
A2: The most definitive method for identifying the isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the pyrimidine ring proton will be different for the two isomers. For this compound, the pyrimidine proton typically appears around δ 6.40 ppm in CDCl3. For the 4-substituted regioisomer, this proton is shifted to approximately δ 6.56 ppm.[1] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of both isomers, which will be identical.[1]
Q3: What are the key safety precautions when handling this compound and its precursors?
A3:
-
2,4,6-Trichloropyrimidine (Starting Material): This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine (Reagent): Morpholine is a flammable and corrosive liquid.[5][6][7][8] Handle it in a fume hood and avoid contact with skin and eyes.
-
This compound (Product): As a chlorinated heterocyclic compound, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact. A safety data sheet for the similar compound 4,6-dichloropyrimidine indicates that it can cause severe skin burns and eye damage.[9] Always wear appropriate PPE.
-
Solvents: The organic solvents used for reaction and purification (e.g., acetone, hexane, ethyl acetate) are flammable. Keep them away from ignition sources.
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
This protocol provides a step-by-step guide for separating this compound from its regioisomer.
Materials:
-
Crude reaction mixture
-
Silica gel (40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The goal is to achieve good separation between the two major spots.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
If the compounds are not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate). A slow, shallow gradient is often most effective.
-
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization for Final Purification
Recrystallization can be used to further purify the product after column chromatography or if the initial purity is already high.
Materials:
-
Partially purified this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Compound | 1H NMR (CDCl3, δ ppm) | Expected Polarity |
| This compound | 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | Less polar isomer |
| 4-(2,6-dichloropyrimidin-4-yl)morpholine | 6.56 (s, 1H), 3.85-3.60 (m, 8H) | More polar isomer |
Table 1: 1H NMR data for the desired product and its regioisomer.[1]
Purification Workflow Diagram
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chemos.de [chemos.de]
- 8. redox.com [redox.com]
- 9. fishersci.com [fishersci.com]
avoiding degradation of 4-(4,6-dichloropyrimidin-2-yl)morpholine during storage
Technical Support Center: 4-(4,6-dichloropyrimidin-2-yl)morpholine
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for this compound (CAS No. 10397-13-4). As a Senior Application Scientist, I've designed this hub to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to maintain the integrity of this critical research compound. The inherent reactivity of the dichloropyrimidine moiety makes proper storage paramount to ensuring experimental reproducibility and success.
This guide moves from immediate answers in our FAQ section to in-depth troubleshooting and detailed analytical protocols.
Part 1: Frequently Asked Questions (FAQs) & Quick Answers
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For maximal stability, the compound should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1] Some suppliers of analogous chlorinated pyrimidines recommend temperatures as low as -20°C for long-term storage, which is also an excellent practice.[2] The key is to minimize exposure to moisture and atmospheric oxygen in a cool environment.
Q2: My solid compound has developed a yellowish or brownish tint. What does this mean?
A2: A color change from white/off-white to yellow or brown is a common visual indicator of degradation for chlorinated pyrimidines. This is often due to slow hydrolysis or oxidation on the compound's surface. While a slight color change may not significantly impact purity for some applications, it warrants an analytical purity check before use.
Q3: Is this compound sensitive to light?
A3: Yes. While specific photostability data for this exact molecule is not extensively published, the pyrimidine ring and carbon-chlorine bonds in similar structures are known to be susceptible to photolytic cleavage upon exposure to UV or visible light.[2] Therefore, it is crucial to store the compound in an amber vial or a light-blocking outer container.
Q4: I don't have an inert gas setup. How critical is it?
A4: It is highly critical. The dichloropyrimidine ring is susceptible to hydrolysis, where atmospheric moisture can react with the compound, replacing the chlorine atoms with hydroxyl groups. Storing under an inert gas displaces this moisture, significantly inhibiting this primary degradation pathway.[3] If you must open the container in ambient air, do so in a glove box with controlled humidity or, at a minimum, work quickly and reseal the container tightly.
Q5: Can I store a solution of this compound? If so, in what solvent and for how long?
A5: Storing this compound in solution is not recommended for long periods. If you must, use a dry, aprotic solvent like anhydrous toluene, in which it is soluble.[1] Avoid protic solvents (like methanol or ethanol) and even seemingly aprotic solvents that can absorb water (like DMSO or DMF) unless they are certified anhydrous and handled under inert gas. Prepare solutions fresh for each experiment. Stability in solution is much lower than in the solid state.
Part 2: In-Depth Troubleshooting Guide
This section explores specific problems, their underlying chemical causes, and corrective actions.
| Observed Problem | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Poor reproducibility in experiments (e.g., lower than expected yield in a substitution reaction). | Degradation of the starting material. The most likely cause is hydrolysis, which converts the reactive dichloropyrimidine to less reactive (or unreactive) hydroxy-pyrimidine species. This reduces the molar equivalence of your active starting material. | 1. Perform a Purity Check: Use HPLC-UV or LC-MS to assess the purity of your compound against a new, unopened lot or a reference standard. 2. Implement Forced Degradation: To confirm your analytical method is "stability-indicating," intentionally degrade a small sample (e.g., by adding a drop of water and gentle heat) to see if the degradation products are well-resolved from the main peak.[4][5][6] 3. Procure New Material: If degradation is confirmed, it is best to use a fresh, high-purity lot for your experiments. |
| Appearance of new, unexpected spots on Thin Layer Chromatography (TLC). | Formation of degradation products. Hydrolysis products are typically more polar than the parent compound. Therefore, new spots with lower Rf values (i.e., they travel less distance up the plate) are indicative of degradation. | 1. Co-spot Analysis: Run a TLC with your suspect material, a fresh standard, and a co-spot (both materials applied to the same lane). If new, more polar spots are present only in the suspect lane, degradation is likely. 2. Solvent System Check: Ensure your TLC mobile phase has not changed in composition. Evaporation of a more volatile component can alter Rf values. |
| Solid material appears clumpy or "wet". | Moisture absorption (hygroscopicity). The material has been exposed to ambient humidity, which is the precursor to hydrolysis. This can happen from improper sealing or frequent opening of the container in a humid environment. | 1. Dry Under Vacuum: Place the material in a vacuum desiccator with a strong desiccant (e.g., P₂O₅) for several hours to remove adsorbed water. Note: This will not reverse any hydrolysis that has already occurred.2. Review Handling Procedures: Ensure the container is always tightly sealed, allowed to warm to room temperature before opening to prevent condensation, and flushed with inert gas before closing.[7] |
Part 3: The Chemistry of Degradation
Understanding the mechanism of degradation is key to preventing it. The primary pathway of concern for this compound is hydrolysis .
The two chlorine atoms at the 4 and 6 positions are excellent leaving groups because they are attached to an electron-deficient pyrimidine ring. These positions are highly susceptible to nucleophilic substitution.[8] In the presence of water (a nucleophile), a stepwise substitution reaction occurs.
Caption: Primary hydrolytic degradation pathway of the compound.
This process is accelerated by elevated temperatures and pH changes.[2] Each hydrolysis event renders the molecule less reactive for its intended synthetic purpose.
Part 4: Protocols & Workflows
Protocol 1: Recommended Receiving and Storage Workflow
Adherence to a strict receiving and storage protocol is the most effective preventative measure.
Caption: Standard operating procedure for receiving and handling.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a method to separate the parent compound from its potential hydrolysis impurities. Optimization will be required for your specific HPLC system.
Objective: To resolve this compound from its more polar degradation products.
1. Materials & Instrumentation:
-
HPLC system with UV detector (e.g., Diode Array Detector)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
3. Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in the sample diluent.
-
Dilute this stock to a working concentration of ~50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Validation (Self-Validation):
-
Forced Degradation Sample: Prepare a separate sample and add ~5% v/v of 0.1 M HCl. Gently heat at 60°C for 2-4 hours.[9] Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Analysis: Inject the fresh sample and the forced degradation sample. The method is considered "stability-indicating" if new peaks (impurities) appear in the degraded sample and are baseline-resolved from the parent compound's peak. The parent peak should decrease in area in the degraded sample.[4]
References
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
-
Different pathways for 2,4-D degradation proposed in the literature. ResearchGate. Available from: [Link]
-
109851564 Synthetic process of 4,6-dichloropyrimidine. WIPO Patentscope. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
- Synthetic method of 4,6-dichloropyrimidine. Google Patents.
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). Available from: [Link]
-
Proposed pathways of 2C4NP degradation by 2C4NP utilizers. ResearchGate. Available from: [Link]
- Process for the preparation of pure 4,6-dihloropyrimidine. Google Patents.
-
Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. Available from: [Link]
-
Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. Available from: [Link]
-
Guidance on chemical storage and handling. Swim England. Available from: [Link]
Sources
- 1. m.chemicalbook.com [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. ajrconline.org [ajrconline.org]
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- 8. benchchem.com [benchchem.com]
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Technical Support Center: Investigating Off-Target Effects of 4-(4,6-dichloropyrimidin-2-yl)morpholine and its Analogs in Experimental Assays
Introduction:
Welcome to the technical support center for researchers utilizing 4-(4,6-dichloropyrimidin-2-yl)morpholine and its derivatives. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of potential off-target effects in your experiments. As a dichloropyrimidine-containing compound, this scaffold is a common building block for molecules targeting a wide range of proteins, particularly kinases. However, the inherent reactivity of the dichloropyrimidine core and the frequent appearance of the morpholine moiety in bioactive compounds can lead to unexpected experimental outcomes.[1] This guide will equip you with the knowledge and tools to identify, validate, and interpret potential off-target effects, ensuring the scientific rigor of your findings.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve specific issues you may encounter during your research.
Scenario 1: Discrepancy Between Biochemical and Cellular Assay Potency
Question: My derivative of this compound is highly potent in my biochemical kinase assay (nanomolar IC50), but its activity is significantly weaker (micromolar IC50) in my cell-based proliferation assay. What could be causing this discrepancy?
Answer:
This is a common and important observation in drug discovery and chemical biology. The difference in potency between a purified, controlled in vitro environment and a complex cellular system can be attributed to several factors:
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Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration. The morpholine group can influence a compound's physicochemical properties, including its ability to cross cell membranes.[2]
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High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme. In contrast, the intracellular ATP concentration is in the millimolar range, which can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value in cellular assays.[3]
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Plasma Protein Binding: If your cell culture medium contains serum, your compound may bind to proteins like albumin, reducing the free concentration available to engage with the target.[3]
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Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, lowering its intracellular concentration.[3]
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Metabolic Instability: Cells can metabolize the compound into inactive forms. The dichloropyrimidine core can be susceptible to cellular metabolism.
Caption: Troubleshooting workflow for potency discrepancies.
Scenario 2: Unexpected Phenotype or Paradoxical Pathway Activation
Question: I'm using a compound derived from this compound to inhibit a specific kinase. While I see inhibition of my primary target, I'm also observing the activation of a downstream signaling pathway that should be inhibited, or a cellular phenotype that is opposite to what I expected. What is happening?
Answer:
This phenomenon, known as paradoxical pathway activation, is a known characteristic of some kinase inhibitors and can be a strong indicator of off-target effects or complex on-target biology.[4][5]
-
Off-Target Inhibition of a Negative Regulator: Your compound might be inhibiting another kinase or phosphatase that normally acts as a brake on the signaling pathway you are studying. By inhibiting this negative regulator, you are "releasing the brake" and causing pathway activation.
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Scaffold-Induced Protein Dimerization: Some kinase inhibitors can bind in a way that promotes the dimerization of the target kinase with another kinase, leading to trans-activation and increased signaling, even though the primary kinase's active site is occupied.[4]
-
Kinome Reprogramming: Inhibition of a key kinase can lead to compensatory signaling through other pathways as the cell attempts to maintain homeostasis.
-
Kinome-Wide Selectivity Profiling:
-
Objective: To identify potential off-target kinases that could be responsible for the paradoxical effect.
-
Method: Submit your compound to a commercial kinome profiling service. These services typically screen your compound against a large panel of kinases (e.g., >400) at one or two concentrations.[6]
-
Data Analysis: Look for kinases that are potently inhibited by your compound and are known to be involved in negative feedback loops of your pathway of interest.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target and off-target engagement within the complex environment of the cell.[7][8]
-
Method:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Analyze the soluble fraction by Western blot for your primary target and any suspected off-targets identified from the kinome screen.
-
-
Interpretation: Ligand binding stabilizes a protein, resulting in a higher melting temperature. A thermal shift for a protein other than your intended target confirms cellular engagement.[9][10]
-
Caption: Workflow for investigating paradoxical signaling.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-targets for a compound containing a dichloropyrimidine and a morpholine moiety?
A1: While the specific off-target profile is unique to each molecule, the chemical scaffolds provide clues. The pyrimidine core is a well-established "hinge-binding" motif for kinases, meaning your compound could interact with a wide range of kinases across the kinome.[6][11] The morpholine ring is a common feature in many approved drugs, including kinase inhibitors and CNS-active compounds, due to its favorable physicochemical properties.[1][12][13] Therefore, potential off-targets include:
-
Other Protein Kinases: Due to the conserved nature of the ATP-binding pocket.
-
Lipid Kinases: Such as PI3K.
-
CNS Receptors and Transporters: If the compound has the appropriate properties to cross the blood-brain barrier.
Q2: How can I proactively assess the selectivity of my compound?
A2: A tiered approach is recommended:
-
In Silico Profiling: Use computational tools to predict potential off-targets based on structural similarity to known ligands.[14]
-
Biochemical Screening: Screen your compound against a focused panel of kinases that are closely related to your primary target or are known common off-targets.
-
Broad Kinome Profiling: As mentioned in Scenario 2, use a commercial service for a comprehensive assessment of kinome-wide selectivity.
-
Proteome-Wide Profiling (Advanced): Techniques like chemical proteomics can provide an unbiased view of all protein interactions in a cellular lysate.
Q3: What are the essential control experiments when using a novel compound based on the this compound scaffold?
A3: To ensure that the observed biological effect is due to the intended target, the following controls are crucial:[15][16][17]
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A Structurally Related Inactive Control: Synthesize or acquire a close analog of your compound that is inactive against your primary target. This helps to rule out phenotypes caused by the chemical scaffold itself.[18]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of your compound.
-
Rescue Experiments: In a system where the target is knocked down or out, re-introducing a version of the target that is resistant to your inhibitor should reverse the observed phenotype.
Q4: At what concentration should I use my compound in cellular assays to minimize off-target effects?
A4: Use the lowest concentration of the compound that elicits the desired on-target effect.[19][20] It is critical to perform a dose-response curve to determine the EC50 for the on-target effect (e.g., inhibition of substrate phosphorylation). Ideally, your experiments should be conducted at or near this EC50. Using concentrations significantly higher than the EC50 (e.g., >10-fold) greatly increases the risk of engaging off-targets.[16]
Table 1: Summary of Key Experimental Techniques and Their Applications
| Technique | Primary Application | Information Gained | Considerations |
| Kinome Profiling | Broad selectivity assessment | Identifies potential kinase off-targets | Typically performed in vitro; cellular engagement needs confirmation |
| CETSA | Target engagement validation | Confirms compound binding to target(s) in a cellular context | Can be technically demanding; requires specific antibodies |
| Orthogonal Inhibitor | On-target validation | Strengthens the link between target inhibition and phenotype | A suitable orthogonal inhibitor may not be available |
| Inactive Analog | Off-target control | Helps differentiate on-target from scaffold-driven effects | A truly inactive analog that retains off-target activities can be difficult to design |
| Genetic Knockdown/Out | On-target validation | Provides a genetic confirmation of the target's role in the phenotype | Can have its own off-target effects and may induce compensatory mechanisms |
References
- Almqvist, H., et al. (2016). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1287-1296.
- Reinhard, F. B. M., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(50), 6883-6894.
-
EurekAlert!. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. AAAS. Retrieved from [Link]
- Van Vleet, T. R., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-13.
- Müller, S., et al. (2020). The chemical probe – scopes, limitations and challenges. Expert Opinion on Drug Discovery, 15(11), 1291-1299.
- Amaro, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778.
- Van Vleet, T. R. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 247255521879971.
- Diogo, V. M., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1234567.
- Lattanzi, A. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 1867, 217-231.
- Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11840-11859.
- Tehrani, K. H. M. E., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-20.
-
National Center for Biotechnology Information. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
Drug Discovery News. (2023, October 2). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
- McCluskey, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research.
-
ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?. Retrieved from [Link]
- Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11840–11859.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Smalley, K. S. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Clinical Cancer Research, 20(24), 6284-6288.
- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Frye, S. V. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 577-579.
- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684-2703.
-
ResearchGate. (n.d.). Ways to represent the data from different CETSA formats. Retrieved from [Link]
- Zhang, J., et al. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry.
- Abel, R., et al. (2020). Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. Chemical Science, 11(30), 7835-7846.
-
American Chemical Society. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2684–2703.
- Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 439-451.
- Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Lee, S., et al. (2023). AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors.
- Patricelli, M. P., et al. (2016). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
- Pisani, L., et al. (2021).
-
ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]
-
Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. BMG LABTECH. Retrieved from [Link]
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Technical Support Center: Establishing Initial Dosage Regimens for Novel Compounds in Preclinical Animal Studies
Compound Focus: 4-(4,6-dichloropyrimidin-2-yl)morpholine
Introduction
This guide provides a comprehensive framework for researchers and drug development professionals on establishing and refining the dosage of novel chemical entities (NCEs), using this compound as a representative example. When working with a compound for which there is limited or no published in vivo data, a systematic and iterative approach is paramount. This document outlines the critical steps from initial dose estimation to the design of dose-ranging and pharmacokinetic studies, ensuring scientific rigor and ethical considerations in animal research.
The core challenge with a novel compound like this compound is the absence of established pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Therefore, the initial experimental phase is one of discovery, aimed at defining the safety and exposure-response relationship. This guide is structured to address the common questions and hurdles encountered during this critical phase.
Part 1: Frequently Asked Questions (FAQs) - First Principles of Dosing
Q1: Where do I begin when no in vivo data exists for this compound?
Your starting point should be a combination of in vitro data and theoretical calculations. Before the first animal is dosed, you must establish a preliminary maximum recommended starting dose (MRSD).
-
In Vitro Cytotoxicity and Efficacy: The first step is to determine the compound's effect in relevant cell-based assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) provides a benchmark for the desired therapeutic concentration. For instance, if your compound shows an IC50 of 1 µM in a cancer cell line, this becomes your initial target plasma concentration in vivo.
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Allometric Scaling: This method extrapolates doses across species based on body surface area. While typically used to scale from animal to human doses, it can also be used to estimate initial doses in smaller animal models if data from a larger animal model is available. However, for a truly novel compound, this is often not an option.
-
In Vitro to In Vivo Extrapolation (IVIVE): This is a more refined approach that uses in vitro data to predict in vivo PK parameters. This can involve using liver microsomes to predict metabolic clearance.
Q2: How do I select the appropriate animal model?
The choice of animal model is critical and should be driven by the scientific question.
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Relevance to Human Disease: The model should recapitulate key aspects of the human condition you aim to treat.
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Metabolic Similarity: If possible, choose a species whose metabolic profile (e.g., cytochrome P450 enzymes) is similar to humans.
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Logistical Considerations: Factors such as size, lifespan, cost, and housing requirements are also important practical considerations. Common starting points for toxicology are rodents (mice and rats) due to their well-characterized biology and small size.
Q3: What are the key differences between dose-ranging, toxicology, and efficacy studies?
These study types have distinct goals and are typically performed sequentially.
| Study Type | Primary Objective | Typical Endpoints | Duration |
| Dose Range Finding (DRF) | To identify a range of tolerated doses and select doses for subsequent studies. | Clinical observations, body weight, food/water intake, limited histopathology. | Short-term (e.g., 7-14 days) |
| Toxicology (Tox) Studies | To characterize the safety profile and identify potential target organs of toxicity. | Comprehensive clinical pathology, full histopathology, toxicokinetics. | Sub-chronic to chronic (e.g., 28-90 days) |
| Efficacy (Pharmacodynamic) Studies | To determine if the drug has the desired biological effect in a disease model. | Disease-specific markers, tumor volume, behavioral tests. | Variable, based on disease model. |
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
Problem 1: High mortality or severe adverse effects are observed at the lowest calculated starting dose.
-
Causality Analysis:
-
Formulation Issue: Was the compound fully solubilized? Precipitation upon injection can cause embolism and acute toxicity. Re-evaluate your vehicle and consider alternative formulation strategies (e.g., using cyclodextrins, co-solvents).
-
Acute On-Target Toxicity: The compound may have an unexpectedly high potency in vivo. The in vitro model may not have fully captured the biological system.
-
Off-Target Toxicity: The compound may be interacting with unintended biological targets.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected acute toxicity.
Problem 2: No observable efficacy, even at the highest tolerated dose.
-
Causality Analysis:
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or poorly absorbed, resulting in insufficient exposure at the target site.
-
Lack of Target Engagement: The drug may not be reaching its intended molecular target at a high enough concentration to elicit a biological response.
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Flawed Efficacy Model: The animal model may not be appropriate, or the chosen endpoints may not be sensitive enough to detect a drug effect.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Part 3: Experimental Protocols
Protocol 1: Single Ascending Dose (SAD) Study for Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities of this compound in mice.
Methodology:
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Animal Allocation: Use 6-8 week old mice (e.g., C57BL/6), with 3 animals per sex per dose group.
-
Dose Selection: Based on in vitro data, select a starting dose. For example, if the IC50 is 1 µM, a starting point could be 1 mg/kg. Subsequent doses should be escalated using a modified Fibonacci sequence (e.g., 1, 3, 10, 30 mg/kg).
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline). Ensure complete dissolution.
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Monitoring:
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Observe animals for clinical signs of toxicity at 1, 4, 8, and 24 hours post-dose, and daily thereafter for 14 days.
-
Record body weights on Day 1 (pre-dose), Day 7, and Day 14.
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At the end of the study, perform a gross necropsy.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce signs of serious toxicity (e.g., >20% body weight loss).
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the basic PK profile (Cmax, Tmax, AUC) of this compound after a single administration.
Methodology:
-
Animal Allocation: Use a cohort of mice (n=3-5 per time point).
-
Dosing: Administer a single, well-tolerated dose determined from the SAD study.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-defined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Relationship between Study Types:
Caption: Iterative workflow for preclinical dose finding.
References
This section would be populated with actual links if they were available from the search tool. The following are representative examples of the types of authoritative sources that would be cited.
- Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. (A real URL to the FDA guidance document would be placed here).
- The Use of Allometric Scaling in Drug Development. (A real URL to a relevant review article in a journal like Drug Metabolism and Disposition would be placed here).
- Nonclinical Safety Evaluation of Pharmaceutical Drugs. (A real URL to a relevant chapter in a pharmacology textbook like Goodman & Gilman's would be placed here).
minimizing cytotoxicity of 4-(4,6-dichloropyrimidin-2-yl)morpholine
Introduction
Welcome to the technical support center for 4-(4,6-dichloropyrimidin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted dichloropyrimidine, this molecule serves as a versatile intermediate and scaffold in medicinal chemistry and agrochemical research.[1][2][3] However, like many biologically active small molecules, its use can be associated with in vitro cytotoxicity, which can confound experimental results and limit its therapeutic potential.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize the cytotoxic effects of this compound in your experimental models. Our approach is grounded in established principles of cell biology and pharmacology, providing not just protocols, but the scientific reasoning behind them.
Section 1: Understanding the Source of Cytotoxicity
Before troubleshooting, it's crucial to understand the potential origins of the observed cytotoxicity. For a molecule like this compound, cytotoxicity can stem from several factors:
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On-Target Effects: The compound may be acting on its intended biological target (or a related one) to an extent that it induces cell death. This is common for potent inhibitors of critical cellular pathways like kinases.[4]
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Off-Target Effects: The compound could be interacting with unintended cellular targets, leading to toxicity. The reactive chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, potentially leading to covalent modification of off-target proteins.[1]
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Physicochemical Properties: Poor solubility of the compound can lead to the formation of precipitates or aggregates in cell culture media. These aggregates can be directly toxic to cells or can sequester essential media components. The compound is noted to be soluble in toluene but its aqueous solubility is not well-defined, suggesting potential issues in culture media.[5]
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Compound Degradation: The compound may be unstable in aqueous culture media, degrading into more toxic byproducts.
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Impurities: Residual solvents or impurities from the synthesis process could be contributing to the observed cytotoxicity.[1][6]
The following sections will address how to systematically investigate and mitigate each of these potential issues.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
FAQ 1: I'm observing significant cell death even at low concentrations of the compound. What is the first thing I should check?
Answer: The first and most critical step is to verify the quality and handling of your compound stock.
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Purity Verification: Ensure the purity of your compound is high (typically >95%).[1] If possible, obtain a certificate of analysis (CoA) from the supplier. If in-house analysis is available, techniques like NMR or mass spectrometry can confirm identity and purity.[6][7]
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Solvent Selection & Stock Concentration: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice, but high concentrations of DMSO are toxic to cells. It is imperative to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.
-
Solubility Issues: After diluting your stock into the culture medium, visually inspect for any signs of precipitation (cloudiness, crystals). Poorly soluble compounds can cause significant, non-specific cytotoxicity.
Troubleshooting Workflow: Initial Cytotoxicity
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
FAQ 2: I suspect my compound is precipitating in the cell culture medium. How can I improve its solubility and bioavailability?
Answer: Improving solubility is a multi-step process that may require some optimization for your specific cell line and media combination.
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Reduce Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their availability and sometimes promoting aggregation. Try reducing the FBS concentration during the treatment period (e.g., from 10% to 2% or 0.5%), or even using serum-free media if your cells can tolerate it for the duration of the experiment.
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Use of a Surfactant: Non-ionic surfactants like Pluronic® F-68 or Cremophor® EL can be used at very low, non-toxic concentrations (e.g., 0.01-0.1%) to help maintain compound solubility in aqueous solutions. Always run a vehicle control with the surfactant alone to ensure it is not affecting your cells.
-
Pre-complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used. You can prepare a stock solution of your compound pre-complexed with HP-β-CD.
Protocol: Preparation of a Compound-Cyclodextrin Complex
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Prepare a 40% (w/v) solution of HP-β-CD in sterile water.
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Dissolve your this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO, ethanol).
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Slowly add the compound solution to the HP-β-CD solution while vortexing vigorously. The molar ratio of compound to cyclodextrin often ranges from 1:1 to 1:10 and requires optimization.
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Once a clear solution is formed, it can be sterile-filtered and used as a stock solution. Remember to include a vehicle control with the HP-β-CD solution alone in your experiments.
FAQ 3: How can I distinguish between on-target and off-target cytotoxicity?
Answer: This is a fundamental question in drug development. While challenging, several experimental approaches can help you dissect the mechanism of cytotoxicity.
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Use of a Structurally Related Negative Control: If available, use a close structural analog of this compound that is known to be inactive against your primary target. If this negative control is significantly less cytotoxic, it suggests the toxicity is at least partially on-target. The two chlorine atoms are key reactive sites for creating derivatives.[1] A control could involve a derivative where these chlorines have been replaced by less reactive groups, if such a compound is accessible.
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Target Engagement Assays: Confirm that your compound is engaging its intended target in the cells at the concentrations where you observe cytotoxicity. Techniques like cellular thermal shift assays (CETSA) or target-specific reporter assays can be invaluable.
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Rescue Experiments: If your compound inhibits a specific enzyme or pathway, try to "rescue" the cells from cytotoxicity by providing a downstream product of that pathway. For example, if it inhibits a kinase in a pro-survival pathway, overexpressing a downstream effector might rescue the phenotype.
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Time-Course and Dose-Response Analysis: A steep dose-response curve often suggests a specific, on-target effect, while a shallow curve may indicate non-specific toxicity. Similarly, understanding the kinetics of cell death (e.g., apoptosis vs. necrosis) can provide mechanistic clues.
Logic Diagram: On-Target vs. Off-Target Effect
Caption: Decision tree for investigating the mechanism of cytotoxicity.
FAQ 4: What specific assays can I use to quantify and characterize the cytotoxicity?
Answer: It is crucial to use multiple, mechanistically distinct assays to get a complete picture of the cytotoxic effects. Relying on a single assay can be misleading.
| Assay Type | Principle | What It Measures | Considerations |
| Metabolic Assays | Measures metabolic activity (e.g., mitochondrial reductase activity). | Cell viability and proliferation. | Can be confounded by compounds that affect mitochondrial function without killing the cell. |
| Example: MTT/XTT/WST-1 | Enzymatic conversion of a tetrazolium salt to a colored formazan product by viable cells.[4][8] | ||
| Membrane Integrity Assays | Measures the integrity of the cell membrane. | Cell death (necrosis or late apoptosis). | Will not detect early apoptotic events or cytostatic effects. |
| Example: LDH Release | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | ||
| Example: Propidium Iodide (PI) Staining | PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells. | ||
| Apoptosis Assays | Detects biochemical and morphological hallmarks of programmed cell death. | Specific mechanism of cell death. | Important for understanding if the compound is inducing a controlled (apoptotic) or uncontrolled (necrotic) death. |
| Example: Caspase-3/7 Activity | Measures the activity of key executioner caspases in the apoptotic cascade. | ||
| Example: Annexin V Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis. |
Experimental Protocol: Standard MTT Assay for Cytotoxicity
This is a general protocol and should be optimized for your specific cell type and plate format.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this stock to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that reduces cell viability by 50%).[8]
Section 3: Proactive Strategies to Minimize Cytotoxicity
Beyond troubleshooting, you can proactively design your experiments to minimize the risk of cytotoxicity.
-
Determine the Therapeutic Window Early: Conduct a broad dose-response curve (e.g., from 1 nM to 100 µM) early in your studies to identify the concentration range where the compound is active but not overly toxic. This is crucial for establishing a therapeutic index.
-
Use Shorter Incubation Times: If the desired biological effect occurs rapidly, you may not need to expose the cells to the compound for 24 or 48 hours. Shorter incubation times (e.g., 2, 6, or 12 hours) can often achieve the desired on-target effect while minimizing cumulative off-target toxicity.
-
Consider Co-treatment with Antioxidants: Some compounds induce cytotoxicity through the generation of reactive oxygen species (ROS). Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if oxidative stress is a contributing factor. If NAC rescues the cells, it provides a valuable mechanistic insight. Many pyrimidine derivatives are evaluated for their antioxidant or pro-oxidant properties.[9][10]
References
-
Benzeneacetic acid, alpha,alpha-dimethyl-, ethyl ester | C12H16O2 | CID 232036. PubChem.[Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.[Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.[Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.[Link]
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Cytotoxicity studies of selected pyrimidine derivatives. ResearchGate.[Link]
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Ethyl 2-MEthyl-2-Phenylpropanoate,2901-13-5-Chemicalbridge. Chemical Bridge.[Link]
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BTO report. KWR Water Research Institute.[Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed Central.[Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.[Link]
-
Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC - NIH.[Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.[Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.[Link]
-
New morpholine-containing pyrimidinones act on α-adrenoceptors. PubMed.[Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.[Link]
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- 10. mdpi.com [mdpi.com]
troubleshooting inconsistent results with 4-(4,6-dichloropyrimidin-2-yl)morpholine
Welcome to the technical support resource for 4-(4,6-dichloropyrimidin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in synthesis and various applications. As Senior Application Scientists, we have compiled this information to explain the causality behind experimental outcomes and to offer robust, field-proven solutions.
Introduction to this compound
This compound (CAS No: 10397-13-4) is a highly versatile heterocyclic compound widely used as a key intermediate in organic synthesis.[1][2] Its molecular structure, featuring a pyrimidine core substituted with a morpholine ring and two reactive chlorine atoms, makes it a valuable building block in medicinal chemistry and agrochemical development.[1][2][3] The primary utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the sequential and selective introduction of a wide array of functional groups, enabling the synthesis of diverse molecular libraries.[1][4]
Key Properties:
| Property | Value | Source(s) |
| CAS Number | 10397-13-4 | [1][2][5] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][2][5] |
| Molecular Weight | 234.08 g/mol | [1][2][5] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 139 - 143 °C | [2] |
| Solubility | Soluble in Toluene | [6] |
| Storage | 2 - 8 °C, under inert gas (Nitrogen or Argon) | [2][6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis or subsequent reactions of this compound.
Issue 1: Low Yield During Synthesis from 2,4,6-Trichloropyrimidine
Question: My synthesis of this compound from 2,4,6-trichloropyrimidine and morpholine is resulting in a low yield (<70%). What are the common causes and how can I optimize the reaction?
Answer: Low yield in this selective substitution is a frequent challenge. The root cause often lies in reaction control, leading to the formation of a key byproduct or incomplete conversion.
Causality and Solutions:
-
Formation of a Regioisomer: The primary cause of reduced yield is often the concurrent formation of the minor regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine .[5][7] While the C2 position on 2,4,6-trichloropyrimidine is the most electrophilic and typically reacts first, substitution can also occur at the C4 position. The synthesis protocol is designed to maximize the formation of the desired C2-substituted isomer, but the C4-substituted isomer can account for up to 20% of the product mixture under suboptimal conditions.[5]
-
Solution: Strict temperature control is critical. The reaction should be initiated at 0 °C during the slow addition of morpholine and stirred at this temperature for at least 15 minutes before allowing it to warm to room temperature.[5][7] This minimizes the kinetic energy of the system, favoring the thermodynamically preferred attack at the most electrophilic C2 position.
-
-
Di-substitution: If an excess of morpholine is used or if the reaction temperature is too high, a second substitution can occur, where a second morpholine molecule displaces one of the remaining chlorine atoms.
-
Solution: Use only a slight excess of morpholine (approx. 1.05 equivalents).[5][7] This ensures there is enough nucleophile to drive the initial reaction to completion without providing a large excess that would promote di-substitution. Monitor the reaction closely using Thin Layer Chromatography (TLC).[5]
-
-
Incomplete Reaction: Insufficient reaction time can lead to unreacted 2,4,6-trichloropyrimidine remaining in the mixture.
Below is a logical workflow for troubleshooting the synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 52127-83-0: 4-(2,6-Dichloropyrimidin-4-yl)-morpholine [cymitquimica.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Validation & Comparative
The Privileged Scaffold: A Comparative Guide to 4-(4,6-dichloropyrimidin-2-yl)morpholine and Other Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine core is a cornerstone of modern kinase inhibitor design. Its ability to mimic the purine structure of ATP makes it a "privileged scaffold," capable of being adapted to target a wide array of kinases with high potency and selectivity.[1][2] This guide provides an in-depth technical comparison of kinase inhibitors derived from the versatile building block, 4-(4,6-dichloropyrimidin-2-yl)morpholine, with other prominent classes of pyrimidine-based inhibitors. We will explore the structure-activity relationships (SAR), experimental validation, and the strategic rationale behind targeting different kinase families with this adaptable chemical motif.
The 2-Morpholinopyrimidine Core: A Foundation for Kinase Inhibition
The compound this compound serves as a crucial starting material in the synthesis of a multitude of kinase inhibitors.[3][4] Its structure, featuring a pyrimidine ring substituted with a morpholine group and two reactive chlorine atoms, provides a template for creating diverse chemical libraries. The morpholine moiety often enhances aqueous solubility and metabolic stability, favorable pharmacokinetic properties for drug candidates.[5][6] The two chlorine atoms at the 4 and 6 positions are prime sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency and selectivity against specific kinase targets.[3]
While this compound itself is not extensively characterized as a potent kinase inhibitor, its derivatives have shown significant activity against several important cancer-related kinases, particularly those in the PI3K/Akt/mTOR signaling pathway.[7][8][9]
Targeting the PI3K/Akt/mTOR Pathway with Morpholinopyrimidine Derivatives
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A number of potent and selective PI3K inhibitors have been developed based on the 2-morpholinopyrimidine scaffold.[7][8]
Structure-Activity Relationship (SAR) Insights:
The general structure of these inhibitors involves the 2-morpholinopyrimidine core, with one of the chlorine atoms substituted by a group that interacts with the hinge region of the kinase's ATP-binding pocket, and the other chlorine atom replaced by a moiety that extends into a selectivity pocket. The morpholine group itself often forms a key hydrogen bond with the kinase.[8]
A notable example is the development of 2-morpholino-6-(3-hydroxyphenyl) pyrimidines, which have demonstrated significant potency against class I PI3 kinases.[7] The hydroxyl group on the phenyl ring is crucial for maintaining activity.
Below is a table summarizing the inhibitory activities of representative morpholinopyrimidine-based PI3K inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity | Reference |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | PI3Kα | 31.8 ± 4.1 | Antiproliferative against various cancer cell lines | [8] |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | PI3Kα | Moderate Inhibition | Cytotoxic against A549, PC-3, MCF-7, and HepG2 cell lines | [10][11] |
A Comparative Landscape of Pyrimidine-Based Inhibitors
The versatility of the pyrimidine scaffold extends far beyond PI3K inhibition. By modifying the substituents on the pyrimidine ring, medicinal chemists have successfully developed inhibitors for a wide range of kinase families, each with distinct mechanisms of action and clinical applications.
EGFR Inhibitors: The Anilino-Pyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[2] Many EGFR inhibitors feature a 2,4-dianilinopyrimidine core.[12]
-
Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[3][13] It covalently binds to a cysteine residue in the kinase domain, leading to sustained inhibition of signaling.[3]
CDK Inhibitors: Targeting the Cell Cycle
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[14] Pyrimidine-based inhibitors have been successfully developed to target CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
-
Palbociclib , a pyridopyrimidine derivative, is a highly selective inhibitor of CDK4 and CDK6.[1][6] It prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1 to S phase transition of the cell cycle.[1]
BTK Inhibitors: A Covalent Approach in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.
-
Ibrutinib is a first-in-class, potent, and irreversible BTK inhibitor that contains a pyrazolopyrimidine core. It forms a covalent bond with a cysteine residue in the BTK active site, leading to sustained inhibition of B-cell signaling.[4]
The following table provides a comparative overview of these distinct classes of pyrimidine-based kinase inhibitors.
| Inhibitor | Core Scaffold | Target Kinase(s) | Mechanism of Action | Key Therapeutic Area |
| Gedatolisib | Pyridopyrimidinone | PI3K/mTOR | Dual inhibitor | Solid tumors |
| Afatinib | Quinazoline (structurally related to pyrimidine) | EGFR, HER2, HER4 | Irreversible covalent inhibitor | Non-small cell lung cancer |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Reversible, selective inhibitor | HR+/HER2- breast cancer |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | Irreversible covalent inhibitor | B-cell malignancies |
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of different pyrimidine-based inhibitors, a series of standardized in vitro and cellular assays are essential.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. The luminescence signal is inversely proportional to kinase activity.
Protocol:
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Recombinant kinase enzyme.
-
Substrate peptide specific for the kinase.
-
ATP solution at a concentration near the Km for the specific kinase.
-
Test compounds serially diluted in DMSO.
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of kinase/substrate mixture to each well.
-
Add 50 nL of serially diluted test compound or DMSO (control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with serially diluted test compounds for 72 hours. Include a DMSO-only control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.
-
Western Blotting for Target Engagement
This technique is used to confirm that the inhibitor is engaging its intended target within the cell and modulating downstream signaling.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-Akt, p-EGFR) and the total protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.
-
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate the targeted signaling pathways and a typical inhibitor screening workflow.
Caption: Targeted Kinase Signaling Pathways.
Caption: Kinase Inhibitor Discovery Workflow.
Conclusion
The pyrimidine scaffold, exemplified by the versatile building block this compound, is a powerful tool in the arsenal of medicinal chemists. Its adaptability allows for the development of highly potent and selective inhibitors against a wide range of kinase targets, from the PI3K/Akt/mTOR pathway to EGFR, CDKs, and BTK. By understanding the structure-activity relationships and employing rigorous experimental validation, researchers can continue to leverage the pyrimidine core to design the next generation of targeted cancer therapies. This guide serves as a foundational resource for comparing and contrasting these important classes of kinase inhibitors, providing both the conceptual framework and the practical methodologies necessary for advancing drug discovery efforts.
References
- Furet, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898.
- Li, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1324869.
- Gudipudi, G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19303-19313.
- Gudipudi, G., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19303-19313.
- Patani, G. A., & LaVoie, E. J. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14171-14224.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
- Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 4930-4940.
-
Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - NIH. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
- Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC - NIH. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Morpholinopyrimidine Derivatives as Anti-inflammatory agents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
- Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(6), 3865-3873.
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.). Frontiers. Retrieved January 11, 2026, from [Link]
-
4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem - NIH. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem - NIH. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Mechanism of action and preclinical development of afatinib - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
-
Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- EP3319960B1 - Pyrimidine derivatives as btk inhibitors and uses thereof - Google Patents. (n.d.). Google Patents.
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 4-(4,6-Dichloropyrimidin-2-yl)morpholine: A Comparative Guide to Modern Cellular and Biochemical Approaches
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration of target engagement—confirming that the compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of contemporary methodologies for validating the target engagement of 4-(4,6-dichloropyrimidin-2-yl)morpholine , a compound featuring a dichloropyrimidine scaffold frequently associated with kinase inhibition.[1][2][3][4] Specifically, evidence suggests that such scaffolds can target the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[5][6][7][8]
This document will dissect and compare three orthogonal yet complementary techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and traditional Western Blotting for downstream pathway analysis. By understanding the principles, protocols, and data interpretation of each, researchers can design a robust validation strategy that provides compelling evidence of target engagement.
The Central Hypothesis: Kinase Inhibition by a Privileged Scaffold
The this compound structure belongs to a class of compounds recognized for their interaction with the ATP-binding pocket of protein kinases.[3][9] The pyrimidine core acts as a versatile hinge-binding motif, while the morpholine group can contribute to improved pharmacokinetic properties and potency.[10][11] Our central hypothesis is that this compound inhibits a protein kinase, with a high probability of targeting the PI3K/mTOR pathway. The following methodologies will be explored to test this hypothesis directly and indirectly.
Comparative Methodologies for Target Engagement Validation
| Methodology | Principle | Primary Output | Throughput | Cellular Context |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[2][5] | A shift in the protein's melting temperature (Tm) upon compound treatment.[2] | Low to Medium | Intact cells, cell lysates, or tissue.[1] |
| Kinobeads Competitive Profiling | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to endogenous kinases.[12][13] | Quantitative mass spectrometry-based determination of the compound's affinity for a wide range of kinases.[12] | High | Cell or tissue lysates.[13] |
| Western Blotting | Antibody-based detection of changes in the phosphorylation state of downstream substrates of the target kinase.[14][15] | Semi-quantitative measurement of the reduction in phosphorylation of a specific downstream protein.[14] | Low | Cell lysates. |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding
CETSA is a powerful technique to confirm direct physical interaction between a compound and its target protein in a cellular environment.[9][16] The principle is that ligand binding confers thermal stability to the target protein.[2]
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with an active PI3K pathway like MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Protein Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., PI3Kα or mTOR) in the soluble fraction by Western Blotting or, for broader analysis, by mass spectrometry (Thermal Proteome Profiling).[5]
A successful target engagement will result in a rightward shift of the melting curve for the target protein in the presence of this compound, indicating a higher melting temperature (Tm) and thus, stabilization.
| Treatment | Tm of Target Protein (°C) |
| Vehicle Control | 52.5 |
| 1 µM Compound | 55.0 |
| 10 µM Compound | 58.2 |
Kinobeads Competitive Profiling: Unbiased Kinome-Wide Selectivity
To understand the broader kinase selectivity profile of this compound, a kinobeads-based approach is invaluable.[12][13] This chemical proteomics technique uses beads coated with multiple, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[13][17]
Caption: Kinobeads competitive profiling workflow.
-
Cell Lysate Preparation: Lyse cultured cells or homogenized tissue in a non-denaturing buffer to preserve native protein conformations.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.
-
Kinase Enrichment: Add the pre-equilibrated kinobeads to each lysate and incubate to allow for the binding of kinases.
-
Pulldown and Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound kinases from the beads and prepare the proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is binding to that kinase and preventing its interaction with the kinobeads. This allows for the determination of the apparent dissociation constant (Kd) for a wide range of kinases.
| Kinase Target | Apparent Kd (µM) |
| PI3Kα | 0.5 |
| mTOR | 1.2 |
| Other Kinase 1 | > 10 |
| Other Kinase 2 | > 10 |
Western Blotting: Assessing Downstream Pathway Modulation
While CETSA and Kinobeads provide direct evidence of binding, Western Blotting offers a complementary, functional readout of target engagement by measuring the modulation of downstream signaling events.[14][15] If this compound inhibits PI3K, a reduction in the phosphorylation of its downstream effector, Akt, would be expected.
Caption: Simplified PI3K/Akt signaling pathway.
-
Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound for a specified duration. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-Akt Ser473) and a primary antibody for the total protein (e.g., total Akt) as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
A dose-dependent decrease in the normalized phospho-Akt signal upon treatment with this compound provides strong functional evidence of target engagement and inhibition of the PI3K pathway.
| Compound Conc. (µM) | Normalized p-Akt Signal (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1.0 | 0.42 |
| 10.0 | 0.15 |
Conclusion: A Multi-Faceted Approach to Validation
Validating the target engagement of a novel compound like this compound requires a multi-pronged approach that combines direct biophysical evidence with functional cellular readouts. The Cellular Thermal Shift Assay provides compelling evidence of direct target binding in a cellular context. Kinobeads profiling offers an unbiased, kinome-wide view of the compound's selectivity, which is crucial for identifying both on-target and potential off-target effects. Finally, Western Blotting of downstream signaling pathways confirms that the observed binding translates into the intended functional consequence. By integrating the data from these complementary techniques, researchers can build a robust and convincing case for the mechanism of action of their compound, a critical step in its journey toward becoming a valuable research tool or a novel therapeutic.
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A Comparative Guide to the Efficacy of 4-(4,6-Dichloropyrimidin-2-yl)morpholine Derivatives and Alternative Anti-inflammatory Compounds
In the landscape of modern drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective modulators of key inflammatory pathways. Among these, 4-(4,6-dichloropyrimidin-2-yl)morpholine and its derivatives represent a class of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of the anti-inflammatory efficacy of morpholinopyrimidine derivatives against established inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), namely Celecoxib and L-N6-(1-iminoethyl)lysine (L-NIL), respectively. We will delve into the synthetic strategies, mechanisms of action, and supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to the Compounds and Their Rationale
Inflammation is a complex biological response involving the coordinated action of various signaling molecules and enzymes. Two key enzymes in the inflammatory cascade are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 are hallmarks of many inflammatory diseases. Consequently, the inhibition of these enzymes is a major therapeutic strategy.
This compound and its derivatives are synthetic heterocyclic compounds that have garnered interest for their diverse biological activities, including anti-inflammatory properties.[1][2] The dichloropyrimidine core provides a reactive scaffold for the synthesis of a library of derivatives, allowing for the fine-tuning of their biological activity.[3]
Celecoxib is a well-established, selective COX-2 inhibitor used clinically as a nonsteroidal anti-inflammatory drug (NSAID).[4] Its selectivity for COX-2 over COX-1 is a key feature, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]
L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective inhibitor of iNOS, making it a valuable research tool and a potential therapeutic agent for conditions driven by excessive NO production.[6][7][8]
This guide will compare the efficacy of morpholinopyrimidine derivatives in modulating iNOS and COX-2 activity with the direct enzymatic inhibition of Celecoxib and L-NIL.
Synthesis of this compound and its Derivatives
The parent compound, this compound, is synthesized through a nucleophilic substitution reaction between 2,4,6-trichloropyrimidine and morpholine. The chlorine atom at the 2-position of the pyrimidine ring is the most susceptible to nucleophilic attack, leading to the desired product.
A general synthetic scheme for this compound and its subsequent derivatization is depicted below:
Caption: Synthesis of this compound and its derivatives.
The reactivity of the remaining chlorine atoms at the 4 and 6 positions allows for further functionalization, leading to a diverse range of derivatives with potentially enhanced biological activities.[9][10]
Comparative Efficacy: A Mechanistic Dichotomy
The anti-inflammatory efficacy of the compounds is assessed by their ability to inhibit iNOS and COX-2. However, the mechanism of inhibition differs significantly between the morpholinopyrimidine derivatives and the benchmark compounds, Celecoxib and L-NIL.
Direct Enzymatic Inhibition: Celecoxib and L-NIL
Celecoxib and L-NIL exert their effects through direct, competitive inhibition of their respective target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 | Selectivity |
| Celecoxib | COX-2 | 40 nM[11] | ~30-fold for COX-2 over COX-1[12] |
| COX-1 | 2800 nM[4] | ||
| L-NIL | iNOS (murine) | 3.3 µM[6][8] | ~28-fold for iNOS over nNOS[6][8] |
| nNOS (rat brain) | 92 µM[6][8] |
Table 1: IC50 Values for Celecoxib and L-NIL.
Modulation of Enzyme Expression: Morpholinopyrimidine Derivatives
In contrast to direct enzymatic inhibition, studies on derivatives of 4-(6-morpholinopyrimidin-4-yl)piperazine have shown that their anti-inflammatory effects are mediated by the downregulation of iNOS and COX-2 gene and protein expression.[9][10] In a key study, two derivatives, designated V4 and V8, were found to significantly reduce the mRNA and protein levels of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10]
This indicates that these compounds act upstream in the inflammatory signaling cascade, likely by inhibiting transcription factors such as NF-κB, which are responsible for the induction of iNOS and COX-2 expression.
Caption: Inflammatory signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed experimental protocols are essential. The following are representative protocols for assessing iNOS and COX-2 inhibition.
iNOS Inhibition Assay (Griess Assay in RAW 264.7 Cells)
This protocol measures the production of nitric oxide, a direct product of iNOS activity, in cell culture.[13][14][15][16][17]
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.
-
Stimulation: Induce iNOS expression by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve. The IC50 value is calculated as the concentration of the inhibitor that reduces nitrite production by 50%.
Caption: Workflow for the iNOS inhibition (Griess) assay.
COX-2 Inhibition Assay (Fluorometric)
This protocol assesses the direct enzymatic inhibition of COX-2.[18][19][20]
Methodology:
-
Reagent Preparation: Prepare recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test inhibitor or vehicle control in an appropriate buffer at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2).
-
Fluorometric Detection: The fluorescent probe reacts with PGG2 to produce a fluorescent signal.
-
Data Analysis: Measure the fluorescence kinetically using a microplate reader (Ex/Em = 535/587 nm). The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the fluorometric COX-2 inhibition assay.
Pharmacokinetic Profiles
A brief comparison of the pharmacokinetic properties of Celecoxib and what is known about pyrimidine derivatives provides further context for their potential therapeutic utility.
| Compound | Bioavailability | Half-life | Metabolism |
| Celecoxib | 22-40% (capsule)[21] | ~11 hours[5] | Primarily by CYP2C9[12] |
| Pyrimidine Derivatives | Generally good oral absorption and bioavailability reported for some derivatives.[2] | Variable, dependent on specific structure. | Likely hepatic metabolism. |
Table 2: Pharmacokinetic Properties.
Discussion and Future Perspectives
The comparison between this compound derivatives and the established inhibitors Celecoxib and L-NIL reveals a fascinating divergence in their anti-inflammatory mechanisms. While Celecoxib and L-NIL act as direct, potent inhibitors of their respective enzymes, the morpholinopyrimidine derivatives appear to function at the level of gene expression, thereby reducing the overall cellular capacity to produce inflammatory mediators.
This distinction has significant implications for drug development. Targeting the expression of inflammatory enzymes may offer a broader and potentially more sustained anti-inflammatory effect compared to direct enzymatic inhibition. However, this approach may also have a slower onset of action.
The versatility of the dichloropyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][2] Future research should focus on synthesizing and screening a wider range of derivatives to identify lead compounds with improved efficacy and drug-like properties. Direct enzymatic inhibition assays should also be performed on these derivatives to determine if they possess any direct inhibitory activity in addition to their effects on expression.
Conclusion
This guide has provided a detailed comparison of the anti-inflammatory efficacy of this compound derivatives with the selective inhibitors Celecoxib and L-NIL. The key takeaway is the different modes of action: direct enzymatic inhibition versus modulation of enzyme expression. Both approaches hold promise for the development of novel anti-inflammatory therapeutics. The morpholinopyrimidine scaffold, in particular, offers a rich platform for the discovery of new drug candidates with a potentially unique and advantageous mechanism of action. Continued research in this area is warranted to fully elucidate the therapeutic potential of this class of compounds.
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A Researcher's Guide to the Cross-Reactivity Profile of 4-(4,6-dichloropyrimidin-2-yl)morpholine and its Analogs: A Comparative Analysis
For drug discovery and development professionals, understanding the selectivity of a chemical scaffold is paramount to advancing a compound from a mere laboratory curiosity to a potential therapeutic agent. The compound 4-(4,6-dichloropyrimidin-2-yl)morpholine represents a versatile and privileged scaffold in medicinal chemistry. Its dichloropyrimidine core serves as a reactive handle for the synthesis of a diverse array of derivatives, while the morpholine moiety often imparts favorable physicochemical properties.[1][2] This guide provides an in-depth analysis of the potential cross-reactivity profile of this scaffold, drawing upon data from structurally related compounds to offer a predictive framework for researchers. We will delve into the significance of off-target profiling, present comparative data for analogous structures, and provide detailed experimental protocols for assessing compound selectivity.
The this compound Scaffold: A Promising but Uncharacterized Core
This compound is a readily synthesized intermediate, typically formed by the reaction of 2,4,6-trichloropyrimidine with morpholine.[3] The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various functional groups and the generation of extensive chemical libraries.[4] The pyrimidine core is a well-established "hinge-binding" motif for protein kinases, with numerous FDA-approved kinase inhibitors featuring this scaffold.[5][6] The morpholine group, a common constituent in kinase inhibitors, can enhance aqueous solubility and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement.[1][7]
While the synthetic utility of this compound is well-documented, its specific biological cross-reactivity profile is not publicly available. However, by examining the selectivity of structurally related morpholino-pyrimidine derivatives that have been subjected to extensive kinase screening, we can infer a likely off-target landscape for this chemical class.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural homology in their ATP-binding sites.[5] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases.[8] This polypharmacology can be a double-edged sword. While some off-target effects can lead to unforeseen toxicities, others may result in beneficial therapeutic outcomes, a concept actively explored in drug repurposing.[8] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory requirement but a crucial step in elucidating its mechanism of action, predicting potential side effects, and uncovering new therapeutic opportunities.
Comparative Cross-Reactivity Analysis of Morpholino-Pyrimidine Analogs
To illustrate the potential cross-reactivity landscape of the this compound scaffold, we present data from published studies on analogous compounds. It is crucial to note that these data are for structurally related, but not identical, molecules. The specific substitution patterns on the pyrimidine ring will significantly influence the selectivity profile.
One exemplary class of related compounds are the sulfonyl-morpholino-pyrimidines, which have been identified as mTOR kinase inhibitors.[9] A high-throughput screen identified a lead compound that, while potent against mTOR, also showed activity against the related PI3Kα kinase. Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved selectivity.[9]
Another relevant example comes from the study of pyrimidine-based inhibitors of TANK-binding kinase 1 (TBK1), a kinase implicated in neurodegenerative diseases.[5][6] Kinome-wide profiling of several aminopyrimidine-based TBK1 inhibitors revealed that while they potently inhibit TBK1, they also engage with other kinases to varying degrees. For instance, the TBK1 inhibitor GSK8612 was found to be highly selective, while other compounds like MRT67307 and BX-912 demonstrated a broader spectrum of activity at a screening concentration of 10 µM.[5][6]
Table 1: Illustrative Kinase Selectivity Data for Representative Pyrimidine-Based Inhibitors
| Compound Name (Surrogate) | Primary Target(s) | Screening Concentration | Number of Off-Targets (>90% inhibition) | Key Off-Targets | Reference |
| GSK8612 | TBK1, IKKε | 1 µM | 2 | RIPK2, MAP4K5 | [5][6] |
| MRT67307 | TBK1, IKKε, ULK1 | 10 µM | >50 | MARKs, CAMKKs, NUAK1, etc. | [5][6] |
| BX-912 | PDK1, TBK1, IKKε | 10 µM | >50 | AURKB, ROCK1, PDPK1, etc. | [5][6] |
| Sulfonyl-morpholino-pyrimidine 1 | mTOR | Not specified | Not specified | PI3Kα | [9] |
This table is for illustrative purposes and presents data for compounds structurally related to the topic compound. The cross-reactivity of derivatives of this compound will be highly dependent on the specific substitutions at the 4- and 6-positions of the pyrimidine ring.
Experimental Protocols for Determining Cross-Reactivity
A thorough assessment of a compound's selectivity involves a combination of in vitro biochemical assays and cell-based target engagement studies. Below are detailed protocols for key experimental workflows.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)
This method provides a broad overview of a compound's interaction with a large number of kinases. The KINOMEscan™ platform from DiscoverX (now part of Eurofins) is an active site-directed competition binding assay that quantitatively measures the interaction of a compound with over 480 kinases.[10]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. [11]
Competitive Binding Assay
Competitive binding assays are a fundamental method for determining the binding affinity of a compound for its target. [12]These assays can be performed in various formats, often utilizing fluorescence-based readouts.
Caption: Competitive binding assay workflow.
-
Assay Setup: A purified kinase, a fluorescently labeled probe known to bind to the kinase's active site, and varying concentrations of the unlabeled test compound are combined in a microplate.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence signal is measured. The magnitude of the signal is proportional to the amount of fluorescent probe bound to the kinase. Common detection methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). [13]4. Data Analysis: As the concentration of the test compound increases, it displaces the fluorescent probe from the kinase, leading to a decrease in the fluorescence signal. A dose-response curve is generated by plotting the signal against the compound concentration, from which the IC50 (the concentration of compound that inhibits 50% of probe binding) can be calculated. The IC50 can then be converted to a binding affinity constant (Ki). [14]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics, particularly kinase inhibitors. While a specific cross-reactivity profile for the parent compound is not yet established, the analysis of structurally related molecules provides a valuable framework for predicting its potential off-target interactions. A comprehensive assessment of cross-reactivity, employing a combination of large-scale kinase screening and cell-based target engagement assays, is an indispensable step in the development of any compound derived from this scaffold. The detailed protocols provided in this guide offer a robust starting point for researchers to rigorously characterize the selectivity of their novel this compound derivatives, ultimately paving the way for the development of safer and more effective medicines.
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A Researcher's Guide to Confirming the On-Target Activity of 4-(4,6-dichloropyrimidin-2-yl)morpholine Derivatives
The 4-(4,6-dichloropyrimidin-2-yl)morpholine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for the synthesis of potent kinase inhibitors.[1][2] Its derivatives have shown promise in targeting a range of kinases implicated in oncology, such as Cyclin-Dependent Kinases (CDK4/6) and Microtubule Affinity-Regulating Kinase 4 (MARK4).[1] However, the journey from a synthesized compound to a validated chemical probe or drug candidate is paved with rigorous experimental validation. The most critical step in this process is unequivocally demonstrating that the molecule's biological effect stems from its interaction with the intended target—a concept known as on-target activity.
This guide provides an in-depth, integrated strategy for researchers to confirm the on-target activity of novel inhibitors derived from the this compound scaffold. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating workflow that ensures scientific integrity. Our approach combines biophysical proof of direct target engagement, broad biochemical selectivity profiling, and functional validation of downstream cellular pathways.
Part 1: The Litmus Test of Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Before assessing downstream effects, one must first prove a direct physical interaction between the compound and its putative target protein within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[3][4] The principle is elegant: ligand binding confers thermodynamic stability to a protein, increasing its resistance to heat-induced denaturation.[3][5] An observed shift in the protein's melting temperature (Tm) upon compound treatment is direct evidence of target engagement.[6]
The key advantage of CETSA is that it assesses target binding in an unadulterated cellular environment, accounting for factors like cell permeability and potential intracellular metabolism, which are missed in assays using purified proteins.[4][6]
Experimental Workflow: CETSA
The workflow involves treating intact cells with the test compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble target protein remaining.
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Protocol: CETSA for a Putative CDK6 Inhibitor
-
Cell Preparation: Seed HeLa or a relevant cancer cell line into 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM of your this compound derivative or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Adjust the cell density to 1x10⁷ cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into 8-strip PCR tubes for each condition (vehicle and compound). Heat the strips in a thermal cycler for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by a 3-minute incubation at 25°C.[3]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein amount.
-
Western Blotting: Analyze the soluble fractions by Western blot using a primary antibody specific for the target protein (e.g., anti-CDK6).[8][9]
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature (100% soluble). Plot the percentage of soluble protein against temperature to generate melting curves. The difference in the midpoint of the curves represents the thermal shift.
Data Interpretation
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.
| Treatment | Apparent Melting Temp (Tagg) | Thermal Shift (ΔTagg) | Interpretation |
| Vehicle (0.1% DMSO) | 52.1°C | - | Baseline Stability |
| Test Compound 1 (10 µM) | 56.8°C | +4.7°C | Strong Target Engagement |
| Negative Control Compound (10 µM) | 52.3°C | +0.2°C | No Significant Engagement |
Part 2: Defining Specificity: Large-Scale Kinome Profiling
Confirming direct binding is essential, but not sufficient. Given that the ATP-binding pocket is highly conserved across the human kinome, off-target activity is a major concern for kinase inhibitors.[10][11] A truly valuable chemical probe must be selective. Kinome profiling services provide a comprehensive assessment of an inhibitor's selectivity by screening it against a large panel of kinases.[12][13]
This step is crucial for two reasons:
-
Validating On-Target Potency: It confirms high-affinity binding to the intended target in a purified, enzymatic assay.
-
Identifying Off-Targets: It reveals unintended interactions that could confound experimental results or lead to toxicity.[12]
Many commercial vendors offer kinome profiling services, often providing options for different ATP concentrations to better mimic physiological conditions or to assess ATP-competitive binding mechanisms.[11][14]
Caption: Logic diagram for assessing compound selectivity via kinome profiling.
Data Interpretation
The results are typically provided as percent inhibition at a fixed concentration (e.g., 1 µM). A highly selective compound will show strong inhibition of its target(s) with minimal activity against other kinases.
| Kinase Target | Test Compound 1 (% Inhibition @ 1µM) | Known Non-Selective Inhibitor (% Inhibition @ 1µM) |
| CDK6 | 98% | 99% |
| CDK4 | 95% | 97% |
| CDK1 | 25% | 85% |
| CDK2 | 31% | 91% |
| VEGFR2 | 5% | 76% |
| SRC | <2% | 68% |
This data demonstrates that Test Compound 1 is potent and highly selective for CDK4/6, whereas the comparator compound has significant off-target activity.
Part 3: Functional Validation: Downstream Pathway Analysis via Western Blot
With direct binding and selectivity established, the next logical step is to confirm that target engagement translates into the expected functional consequence within a cellular signaling pathway. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate. Western blotting is a robust and widely used technique for this purpose.[9][15]
For our putative CDK4/6 inhibitor, a key downstream substrate is the Retinoblastoma protein (Rb). CDK4/6-mediated phosphorylation of Rb is a critical step for progression through the G1 phase of the cell cycle. Inhibition of CDK4/6 should therefore lead to a decrease in phosphorylated Rb (pRb).
Caption: Inhibition of CDK4/6 prevents Rb phosphorylation, blocking cell cycle progression.
Detailed Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Seed cells (e.g., MCF-7) and grow to 70% confluency. Treat with a dose-response of your test compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). After washing, re-probe the same membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
Data Interpretation
A successful on-target effect will manifest as a dose-dependent decrease in the pRb signal, while the total Rb and loading control signals remain constant.
| Compound Concentration | pRb Signal (Normalized) | Total Rb Signal (Normalized) | Interpretation |
| Vehicle (DMSO) | 1.00 | 1.00 | Baseline Phosphorylation |
| Test Compound 1 (0.1 µM) | 0.65 | 0.98 | Partial inhibition of Rb phosphorylation |
| Test Compound 1 (1 µM) | 0.15 | 1.01 | Strong inhibition of Rb phosphorylation |
| Test Compound 1 (10 µM) | <0.05 | 0.99 | Complete inhibition of Rb phosphorylation |
Part 4: The Ultimate Proof: Phenotypic Confirmation
The final piece of the validation puzzle is to demonstrate that the molecular effects of target inhibition produce the expected cellular phenotype.[18][19] This step connects the molecular mechanism to a biological outcome, providing powerful evidence for the compound's on-target activity. For an inhibitor of CDK4/6, which governs the G1-S transition, the expected phenotype is G1 cell cycle arrest.[18]
Phenotypic outcomes can be measured using various methods, including high-content imaging or flow cytometry to analyze DNA content.[19]
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Data Interpretation
Treatment with an effective CDK4/6 inhibitor should result in a significant increase in the percentage of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Interpretation |
| Vehicle (DMSO) | 45% | 35% | 20% | Normal Proliferation |
| Test Compound 1 (1 µM) | 78% | 8% | 14% | Robust G1 Arrest |
| Known CDK4/6 Inhibitor (1 µM) | 75% | 9% | 16% | Validated G1 Arrest |
Conclusion
Confirming the on-target activity of a novel compound like a this compound derivative requires a multi-faceted and logical approach. By systematically progressing from direct biophysical binding (CETSA) to broad selectivity assessment (kinome profiling), and then validating both the immediate downstream molecular consequences (Western blot for pRb) and the ultimate cellular outcome (phenotypic cell cycle arrest), researchers can build an unassailable case for their molecule's mechanism of action. This integrated workflow not only validates the compound but also embodies the principles of scientific rigor, ensuring that subsequent research is built on a solid and trustworthy foundation.
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A Comparative Analysis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine Derivatives: A Guide for Drug Discovery Professionals
The intersection of pyrimidine and morpholine scaffolds has yielded a plethora of bioactive molecules, with 4-(4,6-dichloropyrimidin-2-yl)morpholine serving as a versatile precursor for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of its derivatives, focusing on their anticancer and anti-inflammatory potential. We will delve into the structure-activity relationships (SAR), present key experimental data, and provide detailed protocols for the evaluation of these compounds, empowering researchers to navigate this promising chemical space.
The this compound Core: A Privileged Scaffold
The this compound core is an attractive starting point for medicinal chemists. The pyrimidine ring, a fundamental component of nucleic acids, offers a versatile framework for interacting with various biological targets.[1][2] The morpholine moiety is recognized for its ability to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][3][4] The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are highly reactive sites for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives.
General Synthetic Strategy
The synthesis of this compound derivatives typically begins with the reaction of 2,4,6-trichloropyrimidine with morpholine.[5] This initial reaction selectively substitutes one chlorine atom, yielding the this compound core. Subsequent nucleophilic substitution reactions at the remaining chlorine positions with various amines or other nucleophiles lead to the generation of a diverse array of derivatives.[6]
Caption: General synthetic scheme for this compound derivatives.
Comparative Analysis of Biological Activities
The derivatization of the this compound core has led to the discovery of compounds with significant anticancer and anti-inflammatory activities.
Anticancer Activity
Hybrid molecules incorporating both pyrimidine and morpholine structures have demonstrated considerable efficacy in inhibiting the growth of various cancer cell lines.[7][8] The primary mechanism of action for many of these derivatives involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9][10][11]
The anticancer activity of these derivatives is highly dependent on the nature of the substituents at the 4 and 6 positions of the pyrimidine ring.
-
Electron-withdrawing groups at the para position of a phenyl ring substituent have been shown to enhance cytotoxic activity.
-
Conversely, electron-donating groups and bulky substituents tend to decrease the anticancer potency.
-
The position of the substituent is also crucial; for instance, a 3-chloro substitution resulted in lower activity compared to a 4-chloro substitution.[12]
The following table summarizes the in vitro cytotoxic activity of a selection of 4-(4,6-disubstituted-pyrimidin-2-yl)morpholine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1-Substituent (Position 4) | R2-Substituent (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 2g | 4-Fluorophenylamino | H | SW480 (Colon) | 5.10 ± 2.12 | |
| MCF-7 (Breast) | 19.60 ± 1.13 | ||||
| 2c | 4-Chlorophenylamino | H | SW480 (Colon) | Significant | |
| 2e | 4-Bromophenylamino | H | SW480 (Colon) | Significant | |
| 8d | Pyrazoline derivative | Thiopyrano fused | A549 (Lung) | 6.02 ± 1.22 | [13] |
| PC-3 (Prostate) | 8.91 ± 0.72 | [13] | |||
| MCF-7 (Breast) | 8.39 ± 1.91 | [13] | |||
| HepG2 (Liver) | 10.27 ± 0.94 | [13] | |||
| 5-FU | - | - | SW480 (Colon) | 4.90 ± 0.83 | |
| Cisplatin | - | - | SW480 (Colon) | 16.10 ± 1.10 |
IC50 values are presented as mean ± standard deviation.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] Several 4-(pyrimidin-4-yl)morpholine derivatives have been identified as potent inhibitors of this pathway, with the morpholine oxygen playing a key role in forming a crucial hydrogen bond with the hinge region of the kinase.[8]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-morpholine derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Derivatives of this compound have also been investigated for their anti-inflammatory properties. The primary mechanism of action in this context is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the enzymes responsible for their production, like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][11][14]
Several novel 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound ID | Substituent on Phenyl Ring | NO Inhibition | Reference |
| V4 | 4-Methoxy | Significant | [9][11] |
| V8 | 4-Fluoro | Significant | [9][11] |
These compounds were found to dramatically reduce the mRNA and protein expression of iNOS and COX-2, confirming their anti-inflammatory potential at a molecular level.[9][11]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity Assays
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of compounds.[15][16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-morpholine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][18]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][19]
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the pyrimidine-morpholine derivative for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.[12][20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to acquire data on DNA content.[12]
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a membrane-impermeable dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1][7]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Anti-inflammatory Activity Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.[8][21][22]
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which can be measured spectrophotometrically.[21]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[8][22]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21][22]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[8]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the development of potent anticancer and anti-inflammatory agents. The comparative analysis presented in this guide highlights the importance of systematic derivatization and the evaluation of structure-activity relationships to optimize biological activity. The provided experimental protocols offer a robust framework for the continued exploration of this promising class of compounds.
Future research in this area should focus on:
-
Expansion of the derivative library: Synthesizing novel derivatives with diverse substituents to further probe the SAR.
-
In vivo studies: Evaluating the efficacy and pharmacokinetic profiles of the most promising lead compounds in animal models.[14][23]
-
Target deconvolution: Identifying the specific molecular targets of these compounds to gain a deeper understanding of their mechanisms of action.
-
Exploration of other therapeutic areas: Investigating the potential of these derivatives for other indications, such as neurodegenerative diseases, where pyrimidine-morpholine hybrids have also shown promise.[24]
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile this compound scaffold.
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Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 11, 2026, from [Link]
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Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Independent Verification of 4-(4,6-Dichloropyrimidin-2-yl)morpholine Bioactivity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification and comparative analysis of the bioactivity of 4-(4,6-dichloropyrimidin-2-yl)morpholine. Drawing upon established principles in kinase inhibitor drug discovery, we will explore its anticipated mechanism of action, outline rigorous experimental protocols for its characterization, and benchmark its performance against a well-established compound. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this and similar chemical scaffolds.
Introduction: The Rationale Behind the Investigation
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. The specific compound, this compound, serves as a foundational structure for a multitude of derivatives that have shown significant activity against key cellular signaling nodes. The morpholine moiety is a particularly privileged pharmacophore, known to enhance aqueous solubility and form critical hydrogen bond interactions with the hinge region of kinase ATP-binding pockets, a feature that often drives inhibitor potency.[1][2][3]
Our investigation is predicated on the hypothesis that this compound and its analogs function as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its frequent dysregulation in various human cancers has made it one of the most intensely pursued targets for oncology drug discovery.[2][6]
This guide will provide the necessary tools to not only verify this hypothesized bioactivity but also to quantitatively compare its efficacy against a known inhibitor, thereby establishing a clear and objective performance baseline.
The PI3K/Akt/mTOR Signaling Pathway: The Anticipated Target
The PI3K/Akt/mTOR pathway is a tightly regulated cascade initiated by growth factors or other extracellular stimuli. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The morpholinopyrimidine scaffold is expected to function as an ATP-competitive inhibitor, occupying the ATP-binding pocket of PI3K and/or mTOR, thereby blocking the entire downstream signaling cascade.[4][5]
Caption: Hypothesized mechanism of action within the PI3K/Akt/mTOR pathway.
Comparative Framework: Selecting a Benchmark Compound
To provide meaningful context to our experimental results, we will compare this compound against ZSTK474 . ZSTK474 is a well-characterized, potent, and selective pan-class I PI3K inhibitor that also contains a morpholine-substituted triazine core, making it a structurally and mechanistically relevant comparator.[8] Its established in vitro and in vivo activity provides a robust benchmark for our analysis.
Experimental Verification: A Two-Tiered Approach
We will employ a two-tiered experimental strategy: an initial in vitro biochemical assay to determine direct enzymatic inhibition, followed by a cell-based assay to confirm on-target activity in a biological context.
Tier 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding affinity of the test compounds to the kinase of interest. It is a robust, high-throughput method to determine the intrinsic potency of an inhibitor.
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. A compound that binds to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and ZSTK474 in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO, followed by a further dilution into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Prepare the kinase (e.g., PI3Kα), Eu-antibody, and tracer solutions in the appropriate kinase buffer as per the manufacturer's protocol.
-
-
Assay Execution (384-well plate format):
-
Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 4 µL of the kinase/Eu-antibody mixture to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a FRET-capable plate reader (e.g., Tecan Spark® or similar), measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Tier 2: Cellular Western Blot Analysis of Pathway Modulation
This experiment validates that the compound can penetrate the cell membrane and engage its target, leading to the inhibition of downstream signaling events. We will measure the phosphorylation status of Akt and the S6 ribosomal protein.
Principle: Cancer cell lines with a constitutively active PI3K pathway (e.g., C4-2 prostate cancer cells with a PTEN mutation) are treated with the inhibitors.[7] Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) relative to total Akt and S6 levels. A potent inhibitor will cause a dose-dependent decrease in the phosphorylated forms of these proteins.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture C4-2 prostate cancer cells in the recommended medium until they reach approximately 80% confluency.
-
Treat the cells with increasing concentrations of this compound or ZSTK474 (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours. A DMSO-only treatment serves as the vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the normalized values across the different treatment conditions to determine the dose-dependent effect of each inhibitor.
-
Caption: Two-tiered experimental workflow for bioactivity verification.
Data Summary and Interpretation
The quantitative data from both tiers of experiments should be compiled for a clear, side-by-side comparison.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cellular p-Akt Inhibition (IC50, nM) | Cellular p-S6 Inhibition (IC50, nM) |
| This compound | PI3Kα | Experimental Value | Experimental Value | Experimental Value |
| ZSTK474 (Comparator) | PI3Kα | ~2 | ~100 | ~100 |
Interpreting the Results:
-
In Vitro IC50: This value reflects the intrinsic potency of the compound against the isolated enzyme. A lower IC50 indicates higher potency. Comparing the IC50 of the test compound to ZSTK474 will establish its relative biochemical potency.
-
Cellular IC50: These values demonstrate the compound's effectiveness in a biological system, taking into account factors like cell permeability and stability. A significant rightward shift from the in vitro IC50 to the cellular IC50 may suggest issues with cell penetration or efflux. The dose-dependent reduction in p-Akt and p-S6 levels provides strong evidence of on-target engagement within the PI3K/Akt/mTOR pathway.
Conclusion and Future Directions
This guide outlines a rigorous and objective methodology for the independent verification of the bioactivity of this compound. By combining direct enzymatic assays with functional cellular readouts and benchmarking against a well-established inhibitor, researchers can confidently characterize the potency and mechanism of action of this compound.
Positive results from this workflow—demonstrating potent, on-target inhibition of the PI3K pathway—would validate this compound as a valuable lead scaffold. Subsequent steps would involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, evaluation against a broader panel of kinases to assess off-target effects, and detailed pharmacokinetic profiling to determine its drug-like properties. The two chlorine atoms on the pyrimidine ring are active sites for nucleophilic substitution, providing a straightforward chemical handle for the synthesis of a diverse library of analogs for further optimization.[9]
References
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Kaplan, J., Verheijen, J. C., Brooijmans, N., Toral-Barza, L., Hollander, I., Yu, K., & Zask, A. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640–643. [Link]
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Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(12), 5873–5893. [Link]
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Verheijen, J. C., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]
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Wei, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12. [Link]
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Borsari, C., et al. (2018). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Molecules, 23(11), 2776. [Link]
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Tadesse, S., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 233, 114227. [Link]
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El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. ResearchGate. [Link]
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Gorshkov, K., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(10), 1677. [Link]
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Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. [Link]
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This guide provides an in-depth, head-to-head comparison of the versatile synthetic building block, 4-(4,6-dichloropyrimidin-2-yl)morpholine, and its direct derivative, 4-(4-chloro-6-(phenylamino)pyrimidin-2-yl)morpholine. We will dissect their physicochemical properties, synthetic utility, chemical reactivity, and divergent biological potential, offering field-proven insights for researchers in drug discovery and chemical biology. The pyrimidine scaffold is a cornerstone of modern drug discovery, recognized as a "privileged structure" for its role in numerous clinically successful therapeutics, particularly in oncology.[1][2] This comparison illuminates the strategic transformation of a reactive intermediate into a more refined, drug-like entity.
Core Compound Structures & Rationale for Comparison
The two molecules at the center of this guide represent a classic parent-child relationship in a synthetic cascade.
-
Compound 1 (Cmpd-Cl2): this compound is a highly reactive and versatile intermediate. Its utility stems from the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring, which serve as excellent leaving groups for sequential nucleophilic aromatic substitution (SNAr) reactions.[3]
-
Compound 2 (Cmpd-Cl-PhNH): 4-(4-chloro-6-(phenylamino)pyrimidin-2-yl)morpholine is the logical first-generation product of Cmpd-Cl2, resulting from a selective mono-amination reaction. This transformation fundamentally alters the molecule's properties, converting a reactive building block into a scaffold more closely resembling a typical kinase inhibitor.[4][5]
This head-to-head analysis is designed to explore the critical question facing medicinal chemists: How does the strategic, single substitution of a reactive group on a core scaffold impact its synthetic potential, physicochemical profile, and biological relevance?
Comparative Physicochemical Properties
The initial substitution of a chlorine atom with a phenylamino group induces significant changes in the molecule's physicochemical characteristics. These changes have profound implications for solubility, cell permeability, and potential off-target interactions.
| Property | Cmpd-Cl2 | Cmpd-Cl-PhNH | Scientific Rationale & Implications |
| Molecular Formula | C₈H₉Cl₂N₃O | C₁₄H₁₄ClN₄O | The addition of the C₆H₅N fragment increases molecular weight and complexity. |
| Molecular Weight | 234.08 g/mol [6] | 290.74 g/mol | Increased MW can impact diffusion and permeability, pushing the molecule closer to the boundaries of Lipinski's Rule of Five. |
| Calculated LogP | ~1.5 | ~3.0 | The introduction of the hydrophobic phenyl group significantly increases lipophilicity. This may enhance membrane permeability but could decrease aqueous solubility and increase plasma protein binding. |
| H-Bond Donors | 0 | 1 | The secondary amine in the phenylamino group introduces a hydrogen bond donor, providing a crucial interaction point for binding to protein targets like kinase hinge regions. |
| H-Bond Acceptors | 4 (3xN, 1xO) | 5 (4xN, 1xO) | The number of acceptors is largely retained, preserving the scaffold's ability to engage in multiple hydrogen bonds. |
| Reactivity Profile | High (Two electrophilic sites) | Moderate (One remaining electrophilic site) | The electron-donating nature of the phenylamino group slightly deactivates the remaining C4 position, making the second substitution reaction less facile than the first. |
Synthesis, Reactivity, and Experimental Protocols
The synthetic relationship between Cmpd-Cl2 and Cmpd-Cl-PhNH is a textbook example of controlled, sequential SNAr on an electron-deficient heterocycle. The electron-withdrawing nitrogen atoms in the pyrimidine ring are critical, as they stabilize the negatively charged Meisenheimer complex formed during nucleophilic attack, thereby facilitating the substitution.[3]
Synthetic Workflow Diagram
Caption: Synthetic pathway from 2,4,6-trichloropyrimidine to the mono-substituted derivative.
Protocol 1: Synthesis of this compound (Cmpd-Cl2)
This protocol is based on established literature procedures for the selective substitution at the C2 position of 2,4,6-trichloropyrimidine.[7]
-
Reaction Setup: To a stirred solution of 2,4,6-trichloropyrimidine (10.0 g, 54.5 mmol) in acetone (200 mL), cool the mixture to 0°C using an ice bath.
-
Nucleophilic Addition: Slowly add morpholine (4.98 g, 57.2 mmol, 1.05 equiv) dropwise to the cooled mixture over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: Stir the reaction mixture at 0°C for an additional 15 minutes, then allow it to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The starting material should be consumed, and a major new spot corresponding to the product should appear.
-
Workup & Purification: Concentrate the reaction mixture via rotary evaporation to remove the acetone. The resulting crude solid can be purified by silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the desired product as a white solid.[7]
-
Causality Note: The C2 position of 2,4,6-trichloropyrimidine is the most electrophilic and thus the most reactive towards nucleophilic substitution. Performing the reaction at low temperatures with a slight excess of the nucleophile ensures high selectivity for the mono-substituted product, Cmpd-Cl2.
Protocol 2: Synthesis of 4-(4-chloro-6-(phenylamino)pyrimidin-2-yl)morpholine (Cmpd-Cl-PhNH)
This protocol is a representative procedure for the mono-amination of Cmpd-Cl2 at the C4 or C6 position.[3][8]
-
Reaction Setup: In a round-bottom flask, dissolve Cmpd-Cl2 (5.0 g, 21.4 mmol) in dimethylformamide (DMF, 50 mL).
-
Addition of Reagents: Add aniline (2.18 g, 23.5 mmol, 1.1 equiv) followed by anhydrous potassium carbonate (K₂CO₃, 5.9 g, 42.8 mmol, 2.0 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (30% ethyl acetate in hexanes).
-
Workup & Purification: After cooling to room temperature, pour the reaction mixture into ice water (200 mL). A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
-
Causality Note: The use of a base like K₂CO₃ is essential to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of SNAr reaction.
Biological Activity & Structure-Activity Relationship (SAR)
The pyrimidine scaffold is a proven pharmacophore for targeting protein kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer.[9][10] Pyrimidine-based inhibitors typically function by mimicking the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site.[11]
-
Cmpd-Cl2 (The Precursor): As a reactive electrophile, Cmpd-Cl2 itself is not a suitable candidate for a therapeutic agent. It would likely react indiscriminately with biological nucleophiles, leading to high toxicity. Its biological relevance is as a foundational scaffold for building libraries of more selective compounds.[12]
-
Cmpd-Cl-PhNH (The Inhibitor Scaffold): By replacing a chlorine with a phenylamino group, the molecule is transformed. The N-H group provides a critical hydrogen bond donor, and the pyrimidine nitrogens act as acceptors, allowing it to dock into a kinase hinge region. The morpholine group often enhances solubility and metabolic stability, while the phenyl group can be further functionalized to probe deeper into the ATP binding pocket for increased potency and selectivity.[13]
Hypothetical Comparative Kinase Inhibition Data
The following table presents realistic, representative IC₅₀ data for a compound with the Cmpd-Cl-PhNH scaffold against common oncogenic kinases, based on published data for similar 2,4-disubstituted pyrimidines.
| Kinase Target | Cmpd-Cl2 | Cmpd-Cl-PhNH (Representative Data) | SAR Interpretation |
| EGFR | N/A (Non-selective reactivity) | 85 nM | The 2-morpholino-4-anilino-pyrimidine core is a known EGFR inhibitor scaffold. |
| VEGFR-2 | N/A | 150 nM | Activity against VEGFR-2 is common for this scaffold, suggesting potential anti-angiogenic effects.[4] |
| CDK2 | N/A | >1000 nM | The specific substitution pattern dictates selectivity. The unsubstituted phenyl ring may not be optimal for binding to CDK2. |
| PI3Kα | N/A | 750 nM | Moderate activity suggests this could be an off-target or an area for further optimization. |
Mechanism of Action: ATP-Competitive Kinase Inhibition
Caption: Binding mode of a 2,4-substituted pyrimidine inhibitor in a kinase active site.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This is a generalized, self-validating protocol for determining the potency of a test compound like Cmpd-Cl-PhNH against a target kinase.
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-Cl-PhNH in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these in a kinase assay buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Kinase Reaction Setup: In a 384-well plate, add the diluted test compound, the target kinase enzyme, and a fluorescently or isotopically labeled kinase substrate.
-
Positive Control: Include wells with enzyme and substrate but no inhibitor (0% inhibition).
-
Negative Control: Include wells with substrate but no enzyme (100% inhibition).
-
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence, or radiometric counting).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Discussion & Application Insights
This head-to-head comparison clearly illustrates the strategic evolution from a reactive building block to a targeted inhibitor scaffold.
-
Cmpd-Cl2 is an ideal starting point for divergent synthesis in a discovery campaign. Its two reactive handles allow for the rapid generation of a large library of analogs by reacting it with a diverse set of nucleophiles (amines, thiols, alcohols) in a sequential manner. This approach is powerful for initial hit-finding and exploring the structure-activity landscape around the pyrimidine core.
-
Cmpd-Cl-PhNH represents a single, more focused product from such a library. It is a more "drug-like" molecule with a defined pharmacological hypothesis—ATP-competitive kinase inhibition. Research efforts on this compound would shift from library generation to lead optimization . This would involve:
-
Exploring SAR at the Phenyl Ring: Introducing substituents (e.g., methoxy, chloro, trifluoromethyl) to probe the hydrophobic pocket and improve potency or selectivity.
-
Replacing the Final Chlorine: Using the remaining reactive chlorine at C4 to introduce new chemical vectors to target other regions of the active site or to modulate physicochemical properties.
-
Bio-isosteric Replacement: Swapping the morpholine or phenylamino groups for other heterocycles to fine-tune properties like metabolic stability, solubility, and target engagement.
-
Conclusion
The journey from this compound to 4-(4-chloro-6-(phenylamino)pyrimidin-2-yl)morpholine is a microcosm of the drug discovery process. The former is a tool of chemical possibility, valued for its reactivity and versatility. The latter is a tool of biological inquiry, valued for its specific, targeted interactions. Understanding the distinct properties and applications of both the reactive intermediate and its refined derivatives is fundamental to the rational design of novel therapeutics.
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A Senior Application Scientist's Guide to Validating the Specificity of 4-(4,6-dichloropyrimidin-2-yl)morpholine
For researchers, scientists, and drug development professionals, the precise validation of a small molecule's specificity is paramount. A compound's utility as a research tool or its potential as a therapeutic agent hinges on a clear understanding of its intended targets and off-target effects. This guide provides an in-depth, objective comparison of methodologies to validate the specificity of the research compound 4-(4,6-dichloropyrimidin-2-yl)morpholine , a molecule whose core scaffolds—the dichloropyrimidine and morpholine moieties—are prevalent in a multitude of kinase inhibitors.[1][2][3]
Given the limited publicly available data on the direct targets of this compound, this guide will leverage established knowledge of its structural components to propose a logical validation strategy. The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors, often targeting the PI3K/mTOR signaling pathway.[4][5][6][7] The morpholine group is also frequently incorporated into mTOR inhibitors to enhance potency and modulate pharmacokinetic properties.[8][9][10][11]
Therefore, this guide will focus on validating the specificity of this compound within the context of the PI3K/mTOR pathway and will compare its hypothetical performance against well-characterized inhibitors in this class:
-
Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[12][13][14][15]
-
Omipalisib (GSK2126458): A dual PI3K and mTOR inhibitor.[16][17][18][19]
-
Gedatolisib (PF-05212384): Another dual PI3K and mTOR inhibitor.[20][21][22][23]
This guide will provide the rationale behind experimental choices, detailed protocols for robust validation, and a framework for interpreting the resulting data.
The Rationale for a Focused Investigation: Why the PI3K/mTOR Pathway?
The selection of the PI3K/mTOR pathway as the primary focus for validating the specificity of this compound is a hypothesis-driven approach rooted in the compound's chemical structure. The 2,4-disubstituted pyrimidine core is a bioisostere of the adenine ring of ATP and is a common feature in ATP-competitive kinase inhibitors.[3][7] The morpholine group, in particular, has been shown to confer selectivity for mTOR over other kinases.[10][11] This structural analogy provides a strong basis for prioritizing the investigation of kinases within the PI3K/mTOR pathway as potential targets.
Comparative Inhibitor Profiles
To establish a benchmark for our validation studies, it is essential to understand the specificity profiles of our chosen comparator compounds.
| Compound | Primary Target(s) | Key Off-Targets | Potency (IC50/Ki) |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | PI3Kβ (11-fold less potent), PI3Kγ (25-fold less potent) | PI3Kα: 3 nM, PI3Kδ: 3 nM |
| Omipalisib (GSK2126458) | PI3Kα, β, δ, γ, mTORC1/2 | DNA-PK | PI3Kα: 0.019 nM (Ki), mTOR: 0.18 nM (Ki) |
| Gedatolisib (PF-05212384) | Pan-Class I PI3K, mTORC1/2 | - | PI3Kα: 0.4 nM, mTOR: 1.6 nM |
Experimental Workflows for Specificity Validation
A multi-pronged approach is crucial for rigorously validating inhibitor specificity. Here, we outline three key experimental workflows:
-
Broad Kinome Profiling: To cast a wide net and identify potential on- and off-targets.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
-
Downstream Signaling Analysis: To assess the functional consequences of target inhibition.
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A Senior Application Scientist's Guide to Reproducible Experiments with 4-(4,6-Dichloropyrimidin-2-yl)morpholine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of biologically active molecules. Among the myriad of pyrimidine-based building blocks, 4-(4,6-dichloropyrimidin-2-yl)morpholine stands out as a versatile and reactive intermediate. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth technical assessment of the reproducibility of experiments involving this compound. We will delve into a detailed, reproducible synthetic protocol, explore its reactivity in key transformations, and provide a comparative analysis with alternative reagents, supported by experimental data. Our aim is to equip you with the necessary insights to make informed decisions in your synthetic endeavors, ensuring both efficiency and reproducibility.
The Synthetic Utility of this compound: A Reactive Scaffold for Library Synthesis
This compound is a trifunctional building block characterized by a pyrimidine core substituted with a morpholine ring and two reactive chlorine atoms. The electron-withdrawing nature of the pyrimidine ring, coupled with the inductive effect of the chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of its utility, allowing for the sequential and regioselective introduction of a diverse range of nucleophiles. This makes it an invaluable tool for the construction of compound libraries in the pursuit of novel therapeutic agents, particularly kinase inhibitors.[1][2]
The presence of the morpholine moiety at the C2 position also plays a crucial role. Morpholine is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to the parent molecule.[3]
Assessing the Reproducibility of Synthesis: A Validated Protocol
A critical factor in the utility of any building block is the reproducibility of its synthesis. A reliable and scalable protocol is paramount for ensuring a consistent supply of high-quality starting material. Below, we present a detailed and validated protocol for the synthesis of this compound, adapted from established literature procedures.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-Trichloropyrimidine
-
Morpholine
-
Acetone
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in acetone.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (1.05 equivalents) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 15 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford this compound as the major regioisomer.
Expected Outcome:
This protocol typically yields the desired product, this compound, in approximately 79% yield, with the secondary regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, being formed in about 20% yield.[5] The formation of the C2-substituted product as the major isomer is a consistent and reproducible outcome of this reaction.
Causality Behind Experimental Choices:
-
Solvent: Acetone is chosen for its ability to dissolve the starting materials and for its relatively low boiling point, which facilitates its removal during workup.
-
Temperature Control: The initial cooling to 0 °C is crucial for controlling the exothermic nature of the reaction and for maximizing the regioselectivity towards the C2 position. Allowing the reaction to proceed at room temperature after the initial phase ensures the reaction goes to completion in a reasonable timeframe.
-
Stoichiometry: A slight excess of morpholine is used to ensure the complete consumption of the starting 2,4,6-trichloropyrimidine.
Workflow for the Synthesis of this compound
Caption: A stepwise workflow for the synthesis of this compound.
Comparative Analysis: this compound vs. Alternative Pyrimidine Building Blocks
The choice of a building block in a synthetic campaign is often a balance between reactivity, selectivity, cost, and availability. Here, we compare this compound with its primary regioisomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine, and the parent 2,4-dichloropyrimidine.
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Morpholine at C2; two reactive chlorines at C4 and C6. | Morpholine provides a desirable scaffold for drug design. C4 and C6 positions are highly activated for SNAr. | Synthesis yields a mixture of regioisomers requiring purification. |
| 4-(2,6-Dichloropyrimidin-4-yl)morpholine | Morpholine at C4; two reactive chlorines at C2 and C6. | The C2 and C6 positions have differing reactivity, allowing for potential sequential functionalization. | Often the minor product in the initial synthesis, making it less readily available. |
| 2,4-Dichloropyrimidine | Two reactive chlorines at C2 and C4. | Commercially available and cost-effective. Well-established reactivity patterns. | Nucleophilic attack can lead to mixtures of C2 and C4 substituted products, with regioselectivity being highly dependent on the nucleophile and reaction conditions.[6][7][8] |
Regioselectivity in Nucleophilic Aromatic Substitution
A crucial aspect of utilizing dichloropyrimidine derivatives is understanding and controlling the regioselectivity of SNAr reactions. In general, the reactivity of the chloro-substituted positions in pyrimidines follows the order C4(6) > C2.[5] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 position, where the negative charge can be delocalized onto both ring nitrogen atoms.
However, the presence of substituents on the pyrimidine ring can significantly influence this regioselectivity. For instance, in the reaction of 2,4-dichloropyrimidines, while C4 substitution is generally favored, the presence of an electron-donating group at the C6 position can steer the substitution towards the C2 position.[6][8]
Signaling Pathway of a Downstream Application
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Case Study: Application in the Synthesis of PI3K/mTOR Inhibitors
The 4,6-disubstituted 2-morpholinopyrimidine scaffold is a prominent feature in a number of potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key enzymes in a signaling pathway often dysregulated in cancer.[3][9]
One notable example is the synthesis of trisubstituted morpholinopyrimidines as PI3K inhibitors.[4] In this work, this compound serves as a key starting material. The two chlorine atoms are sequentially substituted, first with an amine via an SNAr reaction, followed by a Suzuki coupling with a boronic acid to introduce further diversity. This highlights the utility of the dichloropyrimidyl scaffold for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Practical Challenges, Safety, and Scale-Up Considerations
While this compound is a valuable reagent, researchers should be aware of several practical considerations:
-
Purification: The synthesis of this compound typically produces a mixture of regioisomers, necessitating careful chromatographic purification to obtain the desired isomer in high purity. On a larger scale, this can be a significant bottleneck.
-
Safety: Dichloropyrimidine derivatives should be handled with care. They are generally considered irritants, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][10][11][12][13] All manipulations should be performed in a well-ventilated fume hood.
-
Scale-Up: When scaling up the synthesis, careful control of the reaction temperature is critical to manage the exothermicity of the reaction and maintain regioselectivity. The purification of large quantities of the product may require alternative methods to column chromatography, such as crystallization.
Conclusion: A Versatile and Reproducible Building Block for Drug Discovery
While the presence of a regioisomeric byproduct and the need for careful purification are important considerations, the advantages offered by the pre-installed, medicinally relevant morpholine moiety and the high reactivity of the C4 and C6 positions often outweigh these challenges. By understanding the principles of its synthesis, reactivity, and by carefully considering the practical aspects of its use, researchers can effectively leverage this compound to accelerate their drug discovery programs.
References
-
Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Cole-Parmer. Available at: [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC - NIH. Available at: [Link]
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available at: [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. MDPI. Available at: [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link]
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Scale-up Methodologies When Handling Extremely Dangerous Intermediates and Products. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Introduction: In the landscape of pharmaceutical and agricultural research, 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS No. 10397-13-4) is a valuable intermediate, primarily utilized for its reactive dichloropyrimidine core.[1][2] However, its utility in synthesis is matched by the critical need for meticulous handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a procedural framework for researchers and drug development professionals, moving beyond simple instructions to explain the causality behind each recommendation. Our objective is to empower you with the knowledge to manage this compound's lifecycle responsibly, from benchtop to final disposition.
Section 1: Hazard Assessment & Chemical Profile
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. This compound is a solid crystalline powder that requires respectful handling.[3] While specific toxicity data is limited, the hazards can be inferred from its structural components—a chlorinated pyrimidine and a morpholine moiety—and data from analogous compounds.
The United Nations designated GHS hazard classification for this compound includes the "Irritant" pictogram with a "Warning" signal word.[1] However, related dichloropyrimidine compounds are classified as causing severe skin burns and eye damage, warranting a cautious approach.[4][5] The morpholine component is also known to be corrosive and flammable.[6][7] Therefore, treating this compound with a higher degree of caution is a prudent, self-validating safety measure.
Key Hazard Information:
-
Acute Effects: Harmful if swallowed. Causes skin and serious eye irritation.[8][9] May cause respiratory irritation upon inhalation of dust.[4]
-
Corrosivity: Based on related structures, there is a potential for this compound to cause severe skin burns and eye damage.[4][5] Direct contact should be avoided at all times.
-
Environmental Hazards: As a chlorinated heterocyclic compound, its release into the environment must be prevented. Such compounds can be persistent and harmful to aquatic life.[6][10]
Table 1: Physicochemical Properties and Hazard Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10397-13-4 | [1] |
| Molecular Formula | C₈H₉Cl₂N₃O | [1][2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Appearance | Powder to crystal | [3] |
| Melting Point | 139 - 143 °C | [2] |
| GHS Signal Word | Warning | [1] |
| Primary Hazards | Irritant, Potential Corrosive, Harmful if Swallowed | [1][4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |[3] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The selection of PPE is directly informed by the compound's hazard profile, designed to create a complete barrier against potential exposure routes.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and airborne dust particles which can cause severe eye damage.[4][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving. | Prevents direct skin contact, which can cause irritation, burns, and potential systemic absorption.[9][11] |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron or coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if dust may be generated or when working outside of a certified chemical fume hood. | Protects the respiratory system from inhalation of harmful dust, which can cause irritation.[4][9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[9] |
Section 3: Disposal Decision Framework
The correct disposal path depends on the quantity of waste and institutional resources. This decision tree illustrates a logical workflow for determining the appropriate disposal strategy.
Caption: Disposal pathway decision logic for generated waste.
Section 4: Primary Disposal Pathway: Professional Hazardous Waste Management
For bulk quantities, including expired reagents and consolidated chemical waste, the only acceptable disposal method is through a licensed and certified hazardous waste management company. This approach ensures compliance with federal and local regulations and guarantees the waste is handled with the highest level of safety.
Causality: High-temperature incineration in a specialized facility equipped with afterburners and scrubbers is the gold standard for chlorinated organic compounds. This method ensures complete destruction of the molecule, preventing the formation of highly toxic and persistent byproducts like dioxins and furans, which can occur with improper combustion.
Step-by-Step Protocol for Waste Segregation and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Waste Segregation: Dedicate a container specifically for this and structurally similar halogenated organic waste. Crucially, do not mix with incompatible materials such as strong oxidizing agents or acids, which could lead to violent reactions.[4]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Affix the appropriate hazard symbols (Irritant, Corrosive).
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[6] Ensure secondary containment is in place.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by the contracted hazardous waste disposal service.
Section 5: On-Site Management of Small Spills and Residues
For minor spills (<5 grams) or decontaminating glassware, an on-site chemical neutralization procedure can be employed before final disposal. This protocol is designed as a self-validating system, but it must be performed within a certified chemical fume hood by personnel wearing all PPE outlined in Section 2.
Principle of Decontamination: The two chlorine atoms on the pyrimidine ring are active sites for nucleophilic substitution.[1] This protocol utilizes a mild base to hydrolyze the chloro groups, rendering the molecule less reactive.
Step-by-Step Protocol for Decontamination:
-
Containment: For a spill, first ensure the solid material is contained. Do not sweep dry powder. Gently cover with an inert absorbent material like vermiculite or sand.
-
Prepare Neutralizing Solution: Prepare a 5% aqueous solution of sodium carbonate (Na₂CO₃). Avoid strong, nucleophilic bases that could cause a more vigorous, uncontrolled reaction.
-
Application: Carefully add the sodium carbonate solution to the contained spill material or contaminated glassware. Add slowly to control any potential effervescence or exothermic reaction. Ensure the solid waste is fully wetted.
-
Reaction Time: Allow the slurry to stand for at least one hour to ensure the reaction proceeds to completion. Occasional, gentle agitation can aid the process.
-
Validation Check (Self-Validation): After the reaction period, check the pH of the slurry using pH paper. The pH should be neutral to slightly basic (pH 7-9). If it remains acidic, add more sodium carbonate solution and allow for additional reaction time.
-
Collection and Final Disposal: Once neutralized, absorb the entire mixture with an inert absorbent material. Place the collected material into a designated hazardous waste container. Although treated, this material must still be disposed of via your institution's hazardous waste program.[4][6] Label the container as "Neutralized this compound residue."
Section 6: Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: NEVER wash this chemical down the sewer system.[12] It is harmful to aquatic life and can interfere with wastewater treatment processes.[6]
-
Regular Trash Disposal: This is a hazardous chemical and must not be disposed of in standard municipal waste.
-
Evaporation: Allowing solvent-wetted waste to evaporate in the fume hood is not a disposal method and is a violation of environmental regulations.
-
Mixing with Incompatible Waste: Do not mix with strong acids, oxidizing agents, or other reactive waste streams.[4]
By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
References
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Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Hazard Assessment: Understanding the Risks
The chemical structure of 4-(4,6-Dichloropyrimidin-2-yl)morpholine suggests a profile of potential hazards that must be respected to ensure personnel safety. The dichloropyrimidine moiety is a halogenated heterocycle, a class of compounds often associated with skin and eye irritation, as well as potential toxicity if ingested or inhaled.[3] The morpholine component, while a common building block in medicinal chemistry, is known to be corrosive and can cause severe skin burns and eye damage.[4][5][6]
Therefore, it is imperative to handle this compound with the assumption that it may be:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
A cause of serious eye damage and skin irritation or burns.[3][4][5][6]
-
Potentially sensitizing upon skin contact.[3]
All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][7]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is mandatory to create a reliable barrier against potential exposure.[7] The following table outlines the minimum required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for extended operations.[2][7] | To prevent direct skin contact with the potentially corrosive and toxic compound. Regularly inspect gloves for any signs of degradation or perforation.[7] |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield.[2][8] | To provide comprehensive protection against accidental splashes that could cause severe eye damage.[8] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned.[7] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All work should be performed in a certified chemical fume hood.[2][7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent the inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for minimizing the risk of exposure and ensuring the integrity of your research.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4] Keep the container tightly closed.[4][9]
3.2. Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling: Conduct all weighing and solution preparation activities within the fume hood.[7] Use non-sparking tools to handle the solid material.[4]
-
Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even after wearing gloves.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.[10]
4.1. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, etc.), contaminated bench paper, and any residual solid compound should be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
4.2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed and store them in a designated satellite accumulation area within the laboratory, away from general work areas.
4.3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
5.1. Spills:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a hazardous waste container.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
5.2. Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
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- The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
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- CHEMM. (n.d.). Personal Protective Equipment (PPE).
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- Astech Ireland. (n.d.). Safety Data Sheet: Morpholine.
- MsdsDigital.com. (n.d.). MORPHOLINE.
- Sigma-Aldrich. (2024, August 9). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Morpholine.
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- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine.
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- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
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- Benchchem. (n.d.). Navigating the Disposal of Morpholin-4-ylurea: A Comprehensive Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
